molecular formula C14H15ClFN B1318663 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride CAS No. 1189922-22-2

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Cat. No.: B1318663
CAS No.: 1189922-22-2
M. Wt: 251.72 g/mol
InChI Key: FQLJVLOQYYHIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C14H15ClFN and its molecular weight is 251.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN.ClH/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJVLOQYYHIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590011
Record name 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189922-22-2
Record name 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a biphenyl derivative of interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the compound's chemical structure, physicochemical properties, plausible synthetic routes, and robust analytical and purification methodologies. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a scientifically grounded resource.

Introduction and Chemical Identity

This compound belongs to the class of arylethylamines, a scaffold present in numerous biologically active compounds. The structure features a biphenyl core, where one phenyl ring is substituted with a fluorine atom at the 4'-position, and the other is functionalized with a 2-aminoethyl group at the 4-position. The amine is presented as its hydrochloride salt, which generally confers improved stability and aqueous solubility.

The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions with biological targets. The biphenyl moiety provides a rigid, extended structure that is a common feature in molecules designed to interact with protein-protein interfaces or large receptor binding pockets.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine hydrochloride[1]
CAS Number 1189922-22-2[1]
Molecular Formula C₁₄H₁₅ClFN[2]
Molecular Weight 251.73 g/mol [2]
SMILES C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl[1]
InChI Key FQLJVLOQYYHIIV-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Comparison
Appearance White to off-white solidTypical for arylethylamine hydrochloride salts.
Melting Point >200 °CAmine hydrochloride salts are ionic and generally have high melting points. For example, 2-phenylethylamine hydrochloride melts at 217 °C.
Solubility Soluble in water and methanol; sparingly soluble in ethanol; poorly soluble in non-polar organic solvents like diethyl ether and hexane.The hydrochloride salt form increases polarity and aqueous solubility.
pKa ~9-10The primary ammonium group is expected to have a pKa in this range, similar to other arylethylamines.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to construct the 4'-fluorobiphenyl scaffold, followed by the reduction of a nitrile to form the ethanamine side chain.

Synthetic Workflow

G start1 4-Bromophenylacetonitrile intermediate 4'-(Fluoro)-[1,1'-biphenyl]-4-acetonitrile start1->intermediate Suzuki-Miyaura Coupling (Pd catalyst, Base) start2 4-Fluorophenylboronic acid start2->intermediate reduction 2-(4'-Fluorobiphenyl-4-yl)ethanamine intermediate->reduction Reduction (e.g., LiAlH₄ or H₂/Raney Ni) final_product This compound reduction->final_product Salt Formation (HCl in ether or isopropanol)

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized.[3]

Materials:

  • 4-Bromophenylacetonitrile

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenylacetonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4'-(fluoro)-[1,1'-biphenyl]-4-acetonitrile as a solid.

Causality: The palladium catalyst facilitates the carbon-carbon bond formation between the two aryl partners. The base is essential for the transmetalation step of the catalytic cycle. The phosphine ligand stabilizes the palladium catalyst and promotes the reaction.

This protocol describes the reduction of the nitrile intermediate to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.

Materials:

  • 4'-(Fluoro)-[1,1'-biphenyl]-4-acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diethyl ether

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4'-(fluoro)-[1,1'-biphenyl]-4-acetonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash thoroughly with diethyl ether.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine as an oil or low-melting solid. This can be used directly in the next step.

Causality: LiAlH₄ provides a source of hydride ions (H⁻) that nucleophilically attack the nitrile carbon, leading to its reduction to the primary amine after an aqueous workup.

This protocol details the formation of the hydrochloride salt and its purification by recrystallization.

Materials:

  • Crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or acetyl chloride

  • Ethanol

Procedure:

  • Dissolve the crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring. A white precipitate should form. Alternatively, a solution of acetyl chloride in an alcohol like ethanol can be used to generate HCl in situ.

  • Stir the suspension at room temperature for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • For purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the salt in a minimal amount of the hot alcohol and then add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Causality: The basic amine reacts with the acid (HCl) to form the ammonium salt, which is typically a crystalline solid and less soluble in non-polar organic solvents, facilitating its isolation and purification. Recrystallization further purifies the salt based on differences in solubility between the product and impurities.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features and Rationale
¹H NMR Aromatic Protons (δ 7.0-7.8 ppm): Complex multiplets corresponding to the eight protons on the biphenyl system. The protons on the fluorinated ring will show coupling to the fluorine atom. Ethyl Chain Protons (δ ~3.0-3.5 ppm): Two triplets, each integrating to 2H, for the -CH₂-CH₂-N- group. The methylene group adjacent to the nitrogen will be further downfield. Amine Protons (δ ~8.0-8.5 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.
¹³C NMR Aromatic Carbons (δ 115-145 ppm): Multiple signals for the 12 aromatic carbons. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will show smaller C-F couplings. Ethyl Chain Carbons (δ ~35-45 ppm): Two signals for the aliphatic carbons.
FTIR (KBr) N-H Stretch (2800-3200 cm⁻¹): A broad and strong absorption band characteristic of a primary ammonium salt. Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium intensity bands. C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp bands. C-F Stretch (~1200-1250 cm⁻¹): A strong absorption.
Mass Spec. (ESI+) [M+H]⁺: The molecular ion of the free base will be observed at m/z corresponding to C₁₄H₁₄FN + H⁺ (calculated m/z ~216.12).
Chromatographic Analysis

This protocol provides a general method for determining the purity of the final compound.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the initial mobile phase composition.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample solution.

  • Run the gradient method and record the chromatogram.

  • The purity is determined by the area percentage of the main peak.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The acidic modifier in the mobile phase ensures good peak shape for the basic amine.

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development:

  • Pharmaceutical Development: As a building block for the synthesis of more complex molecules with potential therapeutic activity. Arylethylamines are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. The fluorobiphenyl moiety can be explored for its role in modulating receptor binding and selectivity.

  • Neuroscience Research: As a tool compound to probe the structure-activity relationships of receptors and enzymes in the central nervous system.

  • Materials Science: The rigid biphenyl core could be incorporated into polymers or other materials to impart specific optical or electronic properties.

Conclusion

This technical guide provides a comprehensive overview of this compound, from its chemical identity to its synthesis, purification, and analysis. By leveraging established chemical principles and data from analogous compounds, this document serves as a valuable resource for scientists and researchers working with this and related molecules. The detailed protocols and characterization data presented herein are intended to facilitate further investigation and application of this interesting chemical entity.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • J&K Scientific. (2018). 2-[4-(4-Fluorophenyl)Phenyl]Ethylamine Hydrochloride | 1189922-22-2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • PubMed. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). US4518799A - Processes for the preparation of arylpropionic acids.

Sources

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride CAS 1189922-22-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride (CAS 1189922-22-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1189922-22-2), a biphenyl derivative of significant interest in medicinal chemistry and neuroscience. The document details the compound's physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and describes methods for its analytical characterization. Furthermore, it explores its primary applications and potential mechanism of action, particularly in the context of neuropharmacology. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound belongs to the biphenyl class of compounds, which are characterized by two connected phenyl rings. This structural motif is a privileged scaffold in drug discovery, known for its ability to orient functional groups in precise three-dimensional space, facilitating interactions with biological targets. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

This specific compound has emerged as a valuable research tool, particularly in the development of new medications for neurological disorders.[1] Its structural similarity to endogenous monoamines suggests potential interactions with neurotransmitter systems. Research indicates its utility as a scaffold for developing selective monoamine oxidase B (MAO-B) inhibitors, which are a key therapeutic strategy for managing Parkinson's disease.[1] This guide serves to consolidate the technical knowledge required for its synthesis, characterization, and application in a research setting.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueReference
CAS Number 1189922-22-2[1]
IUPAC Name 2-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride[1]
Molecular Formula C₁₄H₁₅ClFNN/A
Molecular Weight 251.73 g/mol N/A
SMILES C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl[1]
InChI Key FQLJVLOQYYHIIV-UHFFFAOYSA-N[1]
Physical Form Solid (Predicted)N/A
Solubility Soluble in water, methanol, DMSO (Predicted)N/A

Synthesis and Manufacturing

A logical and efficient synthetic route to this compound is proposed, starting from commercially available precursors. The strategy involves a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by reduction of a nitrile intermediate to the target primary amine and subsequent salt formation.

Synthetic Workflow Diagram

G A Final Product B Structural Confirmation A->B C Purity Assessment A->C D ¹H NMR B->D E ¹³C NMR B->E F Mass Spectrometry (ESI-MS) B->F G HPLC C->G

Sources

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1189922-22-2), a key intermediate in pharmaceutical research and fine chemical synthesis. This document details its core physicochemical properties, outlines a logical synthetic pathway, presents robust analytical methodologies for characterization, and discusses critical safety and handling protocols. The information is synthesized to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Compound Identity and Physicochemical Properties

This compound is a biphenyl derivative characterized by a fluorine atom on one phenyl ring and an ethanamine hydrochloride group on the other. This substitution pattern, particularly the presence of the fluorine atom, makes it a valuable building block in medicinal chemistry, often used to modulate the metabolic stability and binding affinity of target molecules.[1]

Key Identifiers and Molecular Weight

The fundamental properties of the compound are summarized below. The molecular weight is derived from its chemical formula, C₁₄H₁₄FN·HCl.

PropertyValueSource
Systematic Name 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine hydrochlorideIUPAC Nomenclature
CAS Number 1189922-22-2[2]
Molecular Formula C₁₄H₁₅ClFNCalculated
Molecular Weight 251.73 g/mol Calculated
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)CCN)F.ClPubChem CID 57474426
Structure -
Physicochemical Characteristics

While specific experimental data for this exact compound is sparse, properties can be inferred from structurally related fluorobiphenyl and amine hydrochloride analogs.

  • Appearance: Expected to be a white to off-white crystalline powder, typical for amine hydrochloride salts.[1]

  • Solubility: Likely to exhibit solubility in polar solvents such as water, methanol, and DMSO, a characteristic feature of hydrochloride salts which enhances aqueous solubility compared to the free base.

  • Melting Point: Amine hydrochloride salts are crystalline solids with relatively high melting points. The melting point is anticipated to be sharp, indicating high purity. For instance, the related compound 2-(4-Fluorophenyl)ethylamine hydrochloride has a melting point of 208 °C.[1]

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a tightly sealed container, protected from moisture and light, as hydrochloride salts can be hygroscopic.[3]

Synthesis and Purification Strategy

The synthesis of this compound can be approached through a multi-step process, leveraging well-established organometallic cross-coupling reactions followed by functional group transformations. The causality for this strategic choice lies in the high efficiency and modularity of reactions like the Suzuki coupling for constructing the core biphenyl scaffold.

Proposed Synthetic Workflow

A logical and robust synthetic route begins with a Suzuki coupling between 4-bromophenethylamine (protected) and 4-fluorophenylboronic acid. This is followed by deprotection to yield the final amine, which is then converted to its hydrochloride salt.

G A 4-Bromophenethylamine (Boc-protected) C Suzuki Coupling (Pd Catalyst, Base) A->C B 4-Fluorophenylboronic Acid B->C D Boc-protected 2-(4'-Fluorobiphenyl-4-yl)ethanamine C->D Forms C-C bond E Acidic Deprotection (e.g., TFA or HCl in Dioxane) D->E F 2-(4'-Fluorobiphenyl-4-yl)ethanamine (Free Base) E->F Removes Boc group G Salt Formation (HCl in Ether/Dioxane) F->G H Final Product: 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl G->H Precipitation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Purification by Recrystallization

Purification is critical to ensure the compound is suitable for downstream applications, especially in drug development. Recrystallization is a self-validating system; the formation of well-defined crystals is itself an indicator of high purity.

Causality: The choice of solvent system (e.g., isopropanol/ether) is based on the principle of differential solubility. The compound should be highly soluble in the primary solvent (isopropanol) at elevated temperatures and poorly soluble at low temperatures. The anti-solvent (ether) is used to induce precipitation by reducing the overall solubility of the compound in the mixture.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, place the flask in an ice bath to further reduce solubility. If needed, add a small amount of an anti-solvent like diethyl ether dropwise until the solution becomes cloudy.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization Workflow

To confirm the identity, purity, and integrity of the synthesized compound, a panel of analytical techniques must be employed. Each technique provides orthogonal data, creating a self-validating system for quality control.

G start Synthesized Product hplc Purity Assessment (RP-HPLC) start->hplc ms Mass Verification (LC-MS) start->ms nmr Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) start->nmr final QC Passed Certificate of Analysis hplc->final >98% Purity ms->final Correct M+H⁺ nmr->final Correct Shifts & Integration

Caption: Standard analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is ideal for this compound due to its moderate polarity.

Causality:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the biphenyl structure.

  • Mobile Phase: A gradient of water and acetonitrile with a TFA modifier is used. The acetonitrile (organic phase) elutes the compound, while the trifluoroacetic acid (TFA) acts as an ion-pairing agent to ensure sharp peak shapes for the amine.

  • Detector: A UV detector set at ~254 nm is appropriate, as the biphenyl core contains a strong chromophore.

Exemplary HPLC Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temp. 30 °C
Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used to verify the molecular weight. The expected observation is the molecular ion [M+H]⁺ corresponding to the free base (C₁₄H₁₄FN).

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. ¹H NMR should show characteristic signals for the aromatic protons and the ethylamine chain. ¹⁹F NMR will confirm the presence and chemical environment of the single fluorine atom.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related fluoro-aromatic amines should be used to establish handling protocols.[4][5]

  • Hazard Classification: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Handling: All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder. Avoid dust formation.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. The compound should be protected from moisture to prevent degradation.

Applications in Drug Discovery

The structural motif of 2-(4'-Fluorobiphenyl-4-yl)ethanamine is significant in medicinal chemistry. The biphenyl core is a privileged scaffold found in many biologically active molecules. The ethanamine side chain can interact with various receptors and enzymes, while the fluorine atom is often introduced to block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. This compound serves as a crucial starting material or intermediate for synthesizing novel therapeutic agents, particularly those targeting neurological and psychiatric disorders.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and materials science. Its synthesis is achievable through standard organic chemistry techniques, and its quality can be rigorously controlled using a suite of analytical methods. Proper adherence to safety and handling protocols is essential for its use in a research setting. This guide provides the core technical knowledge base for scientists to confidently incorporate this compound into their development workflows.

References

Sources

A Technical Guide to 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a compound of interest in medicinal chemistry and organic synthesis. We will dissect its formal nomenclature, propose a robust synthetic pathway, detail methods for its analytical characterization, and discuss its potential applications within the landscape of drug discovery.

IUPAC Nomenclature and Structural Elucidation

The formal naming of a chemical entity under the International Union of Pure and Applied Chemistry (IUPAC) system provides an unambiguous descriptor of its molecular structure. The name this compound is deconstructed as follows:

  • Parent Hydride & Principal Functional Group: The longest carbon chain containing the principal functional group (the amine) is a two-carbon chain, making it an ethane derivative. The amine group (-NH₂) makes it an ethanamine.

  • Locants: The amine group is at position 1 of the ethane chain, hence ethan-1-amine. A large substituent is attached to position 2.

  • Substituent: The substituent at position 2 is a complex biphenyl group.

    • Biphenyl Core: Two benzene rings are joined by a single bond, termed a biphenyl system. The point of attachment to the parent ethanamine chain is designated as position 4 of one ring. This makes the substituent a (...biphenyl-4-yl) group.

    • Secondary Substituent: The second phenyl ring contains a fluorine atom. To distinguish between the two rings, the second ring's positions are primed ('). The fluorine atom is at the 4' position, leading to the 4'-Fluoro prefix.

  • Salt Form: The molecule is protonated at the amine group and forms an ionic bond with a chloride anion, specified by the term hydrochloride.

This hierarchical naming is visualized in the diagram below.

IUPAC_Naming cluster_main IUPAC Name Breakdown cluster_substituent Substituent Structure hydrochloride hydrochloride ethan-1-amine Parent: ethan-1-amine ethan-1-amine->hydrochloride forms salt with substituent Substituent @ C2: 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl) ethan-1-amine->substituent attached to biphenyl Core: [1,1'-biphenyl]-4-yl substituent->biphenyl fluoro Prefix: 4'-Fluoro biphenyl->fluoro modified by

Caption: Logical breakdown of the IUPAC name.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine hydrochlorideChemicalBook[1]
CAS Number 1189922-22-2ChemicalBook[1]
Molecular Formula C₁₄H₁₅ClFN(Calculated)
Molecular Weight 251.73 g/mol (Calculated)

Physicochemical Properties

Experimental data for this specific compound is not widely published. However, its properties can be reliably predicted based on its structural components and data from analogous compounds. The biphenyl core imparts hydrophobicity and crystallinity, while the amine hydrochloride group significantly enhances aqueous solubility compared to the free base form.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Appearance White to off-white crystalline solidConsistent with similar aromatic amine hydrochlorides and the solid nature of 4-fluorobiphenyl.[2]
Melting Point >200 °C (with decomposition)Amine hydrochloride salts are ionic and typically exhibit high melting points. Analogous cathinone hydrochlorides melt in the 220-245 °C range.[3]
Solubility Soluble in water, methanol; sparingly soluble in nonpolar organic solventsThe hydrochloride salt form enhances polarity and solubility in protic solvents.[4]

Synthesis and Purification

A robust and scalable synthesis of this compound can be envisioned through a three-step sequence involving a palladium-catalyzed cross-coupling reaction, nitrile reduction, and final salt formation. This approach leverages well-established, high-yield transformations common in pharmaceutical synthesis.[5]

Synthesis_Workflow start Starting Materials: 1. 4-Bromophenylacetonitrile 2. 4-Fluorophenylboronic Acid step1 Step A: Suzuki Coupling (Pd Catalyst, Base, Solvent) start->step1 intermediate Intermediate: (4'-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile step1->intermediate yields step2 Step B: Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) intermediate->step2 freebase Product (Free Base): 2-(4'-Fluorobiphenyl-4-yl)ethanamine step2->freebase yields step3 Step C: Salt Formation (HCl in Ether/IPA) freebase->step3 final Final Product: 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl step3->final precipitates purify Purification (Recrystallization) final->purify

Caption: Proposed synthetic workflow.

Experimental Protocol: A Proposed Synthesis

Step A: Suzuki Coupling for (4'-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile

  • Rationale: The Suzuki coupling is a highly efficient and functional-group-tolerant method for constructing the critical C-C bond between the two phenyl rings. Palladium catalysts are standard for this transformation.[5]

  • Procedure:

    • To a degassed solution of 4-bromophenylacetonitrile (1.0 eq) and 4-fluorophenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and water, add K₂CO₃ (3.0 eq).

    • Spage the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

    • After cooling, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the biphenyl nitrile intermediate.

Step B: Reduction to 2-(4'-Fluorobiphenyl-4-yl)ethanamine (Free Base)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleanly converting the nitrile functionality to a primary amine without affecting the aromatic rings or the C-F bond.

  • Procedure:

    • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere, and cool to 0 °C.

    • Slowly add a solution of (4'-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile (1.0 eq) in anhydrous THF to the suspension.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the combined filtrate under reduced pressure to yield the crude free base amine.

Step C: Hydrochloride Salt Formation and Purification

  • Rationale: Conversion to the hydrochloride salt increases the compound's stability, facilitates handling of a crystalline solid, and improves its solubility in polar solvents for biological assays.[4]

  • Procedure:

    • Dissolve the crude amine from Step B in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-basic impurities.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.

Analytical Characterization

Unequivocal identification and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is required to validate the structure and purity of the final compound.

Analytical_Workflow sample Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms ir FT-IR Spectroscopy sample->ir hplc Purity Analysis (HPLC-UV) sample->hplc structure Structural Confirmation nmr->structure ms->structure ir->structure Functional Groups purity Purity Assay (>98%) hplc->purity

Caption: Standard analytical workflow for compound validation.

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - ~7.2-7.8 ppm: Complex multiplets corresponding to the 8 aromatic protons on the biphenyl system. - ~3.0-3.4 ppm: Two overlapping triplet-like signals (4H total) for the two CH₂ groups of the ethyl bridge. - ~8.1 ppm (broad): Signal for the three protons of the -NH₃⁺ group (can exchange with D₂O).
¹³C NMR - ~160-164 ppm: Carbon attached to fluorine (¹JCF coupling). - ~115-145 ppm: Multiple signals for the remaining 11 aromatic carbons. - ~40 ppm: Signal for the CH₂ carbon adjacent to the ammonium group. - ~35 ppm: Signal for the benzylic CH₂ carbon.
¹⁹F NMR - A single resonance in the typical aryl-fluoride region (~ -110 to -120 ppm).
FT-IR - ~2800-3100 cm⁻¹ (broad): Strong N-H stretching vibrations characteristic of an ammonium salt.[3] - ~1600, 1500, 1480 cm⁻¹: Aromatic C=C stretching vibrations. - ~1220 cm⁻¹: Strong C-F stretching vibration.
Mass Spec. (ESI+) - Expected [M+H]⁺: m/z corresponding to the molecular weight of the free base (C₁₄H₁₄FN) plus a proton.
HPLC - A single major peak with >98% purity, analyzed on a reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% TFA, and UV detection at ~254 nm.[6]

Applications in Research and Drug Development

The 2-(fluorobiphenyl) moiety is a privileged scaffold in medicinal chemistry, most famously represented in the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[7] Molecules containing this structure are often investigated for their enzyme inhibitory activity.

  • Structural Template for Drug Discovery: This compound serves as a valuable building block for creating libraries of novel molecules. The primary amine is a versatile handle for derivatization via amide coupling, reductive amination, or sulfonylation, enabling systematic structure-activity relationship (SAR) studies.[4]

  • Potential as a CNS Agent: The biphenyl-ethylamine scaffold is present in compounds that target central nervous system (CNS) receptors. The specific substitution pattern of 2-(4'-Fluorobiphenyl-4-yl)ethanamine makes it a candidate for screening in programs related to neurological disorders.

  • Probe for Enzyme Inhibition Studies: Related fluorobiphenyl amides have been characterized as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), enzymes relevant to pain and inflammation.[8] This compound could serve as a starting point or a negative control in the development of such inhibitors.

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, related aromatic amines and fluoroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[9]

References

  • PubChem. Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluorobiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Wójtowicz, A., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Forensic Toxicology, 36(1), 101-112. [Link]

  • Orr, M., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE, 10(9), e0139212. [Link]

  • Global Substance Registration System (GSRS). 4-AMINO-4'-FLUOROBIPHENYL. [Link]

  • Google Patents. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
  • Wójtowicz, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4701. [Link]

  • PrepChem.com. Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl. [Link]

  • ResearchGate. A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. [Link]

  • Google Patents.
  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
  • Hoffman Fine Chemicals. CAS 390-80-7 | 2-Acetamino-4'-fluorobiphenyl. [Link]

  • ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [Link]

  • PubChem. Benzenamine, 2-chloro-4-fluoro-. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a biphenyl derivative of interest in medicinal chemistry and drug discovery. While specific pharmacological data for this compound is not extensively available in public literature, this document outlines a robust and well-precedented synthetic pathway, details methods for its purification and characterization, and explores its potential therapeutic applications based on the known activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds, providing both theoretical insights and practical, actionable protocols.

Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a fluorine atom into the biphenyl structure can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. These attributes have made fluorinated biphenyls a focal point of research in various therapeutic areas, including anti-inflammatory, analgesic, and oncology research.

This compound belongs to this important class of compounds. Its structure, featuring a flexible ethanamine side chain attached to the fluorobiphenyl core, suggests potential interactions with a range of biological targets, particularly those with binding sites that accommodate phenethylamine-like ligands. This guide will delve into the chemical synthesis and potential biological relevance of this compound, providing a framework for its further investigation.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a two-step sequence: the formation of the core biphenyl structure followed by the elaboration of the ethanamine side chain.

G Target 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl Intermediate1 2-(4'-Fluorobiphenyl-4-yl)ethanamine Target->Intermediate1 Salt Formation Intermediate2 4'-Fluoro-4-biphenylacetonitrile Intermediate1->Intermediate2 Nitrile Reduction Reagent1 HCl StartingMaterial1 4-Bromophenylacetonitrile Intermediate2->StartingMaterial1 Suzuki-Miyaura Coupling StartingMaterial2 4-Fluorophenylboronic Acid Intermediate2->StartingMaterial2 Suzuki-Miyaura Coupling Reagent2 Reducing Agent (e.g., LiAlH4) Reagent3 Pd Catalyst, Base

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic analysis points to a convergent synthesis strategy:

  • Step 1: Suzuki-Miyaura Coupling: The key carbon-carbon bond formation to create the 4'-fluorobiphenyl core will be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromophenylacetonitrile and 4-fluorophenylboronic acid. This reaction is well-established for its high efficiency and functional group tolerance.[1]

  • Step 2: Nitrile Reduction: The nitrile group of the resulting 4'-fluoro-4-biphenylacetonitrile will be reduced to a primary amine to yield 2-(4'-Fluorobiphenyl-4-yl)ethanamine. Powerful reducing agents like lithium aluminum hydride (LAH) are typically employed for this transformation.[2][3][4][5]

  • Step 3: Salt Formation: The final hydrochloride salt is obtained by treating the free amine with hydrochloric acid.

This synthetic route is advantageous due to the commercial availability and relatively low cost of the starting materials.

Experimental Protocols

Synthesis of 4'-Fluoro-4-biphenylacetonitrile (Intermediate)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and boronic acids.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetonitrile (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent system, such as a 2:1 mixture of toluene and ethanol, followed by a degassed aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4'-fluoro-4-biphenylacetonitrile as a solid.

G Start 4-Bromophenylacetonitrile + 4-Fluorophenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux) Start->Reaction Workup Aqueous Work-up (Ethyl Acetate, H₂O, Brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product 4'-Fluoro-4-biphenylacetonitrile Purification->Product

Figure 2: Workflow for the synthesis of 4'-Fluoro-4-biphenylacetonitrile.

Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LAH) is a potent reducing agent capable of efficiently achieving this conversion.[2][3][4][5] Extreme caution must be exercised when working with LAH as it is highly reactive with water and protic solvents.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LAH, 1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4'-fluoro-4-biphenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the cooled LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser Work-up): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH).

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(4'-Fluorobiphenyl-4-yl)ethanamine as the free base, which can be used directly in the next step.

G Start 4'-Fluoro-4-biphenylacetonitrile Reaction LAH Reduction (LiAlH₄, Anhydrous THF, 0 °C to Reflux) Start->Reaction Quench Fieser Work-up (H₂O, NaOH(aq)) Reaction->Quench Isolation Filtration and Extraction Quench->Isolation Product 2-(4'-Fluorobiphenyl-4-yl)ethanamine Isolation->Product

Figure 3: Workflow for the reduction of 4'-Fluoro-4-biphenylacetonitrile.

Preparation of this compound
  • Dissolution: Dissolve the crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring until the precipitation of the hydrochloride salt is complete. The pH should be acidic.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the biphenyl region (approx. 7.0-7.8 ppm), with characteristic splitting patterns for the substituted phenyl rings. Aliphatic protons of the ethanamine side chain (approx. 2.8-3.2 ppm) as triplets.
¹³C NMR Aromatic carbons in the biphenyl region (approx. 115-165 ppm), including a carbon bearing fluorine with a large C-F coupling constant. Aliphatic carbons of the ethanamine side chain (approx. 35-45 ppm).
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base, and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy N-H stretching vibrations for the amine hydrochloride salt (approx. 2400-3000 cm⁻¹), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and a strong C-F stretching band.
Melting Point A sharp melting point is expected for the crystalline hydrochloride salt.

Potential Pharmacological Profile and Therapeutic Applications

The pharmacological profile of this compound has not been explicitly detailed in the available scientific literature. However, by examining structurally similar compounds, we can infer potential areas of biological activity.

Many biphenyl derivatives exhibit significant anti-inflammatory and analgesic properties . For instance, flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is 2-(2-fluoro-4-biphenylyl)propionic acid. The structural similarity suggests that this compound could be investigated for similar activities.

Furthermore, the phenethylamine scaffold is a common feature in molecules targeting the central nervous system (CNS) , including neurotransmitter transporters and receptors. Depending on its specific binding affinities, this compound could potentially have applications in areas such as depression, anxiety, or neurodegenerative diseases.

The presence of the fluorine atom is likely to enhance the metabolic stability of the compound, potentially leading to a favorable pharmacokinetic profile.

Future Directions and Conclusion

This compound is a compound with a clear and feasible synthetic pathway, rooted in well-understood and robust chemical transformations. While its specific biological activities remain to be elucidated, its structural features suggest it is a promising candidate for screening in a variety of therapeutic areas, particularly as an anti-inflammatory agent or a CNS-active molecule.

This technical guide provides the necessary foundational information for the synthesis and purification of this compound. Further research should focus on a comprehensive pharmacological evaluation, including in vitro binding assays and in vivo efficacy studies, to fully characterize its biological profile and unlock its therapeutic potential. The detailed analytical characterization of the synthesized compound will also be a critical step in its further development.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-546.
  • Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press, 2004.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Larock, R. C.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Lithium Aluminium Hydride (LAH). [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

Sources

A Technical Guide to Unveiling the Therapeutic Potential of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Novel Compound Research

Abstract

This technical guide outlines potential research avenues for the novel compound, 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. Given the limited existing data on this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. By drawing inferences from the known pharmacological profiles of its core structural motifs—the fluorobiphenyl group and the ethanamine side chain—we propose a multi-pronged investigational approach. This guide provides a rationale for exploring its potential in central nervous system (CNS) disorders and inflammatory conditions, complete with detailed, step-by-step experimental workflows, from initial in-vitro screening to preclinical in-vivo validation. Our objective is to furnish a scientifically rigorous framework that enables the systematic elucidation of the therapeutic promise of this compound.

Introduction: Deconstructing this compound

The compound this compound presents a compelling case for exploratory research. Its structure marries two pharmacologically significant moieties:

  • The 4'-Fluorobiphenyl Scaffold: This structure is a recognized pharmacophore present in various therapeutic agents. For instance, fluorinated biphenyls are key components in some non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3][4][5]. The fluorine substitution can enhance metabolic stability and binding affinity to biological targets[1].

  • The Ethanamine Side Chain: Phenethylamine and its derivatives form the backbone of many neuroactive compounds, including neurotransmitters, stimulants, and psychedelic drugs. This structural feature suggests a potential for interaction with CNS targets such as monoamine transporters or G-protein coupled receptors (GPCRs)[6].

The hydrochloride salt form of the compound enhances its solubility and stability, making it suitable for experimental formulation. The combination of a potentially anti-inflammatory biphenyl core with a neuroactive ethanamine side chain opens up intriguing possibilities for dual-action therapeutic applications. This guide will delineate a logical, phased approach to systematically investigate these possibilities.

Proposed Research Area 1: Central Nervous System Applications

The presence of the ethanamine moiety strongly suggests that a primary avenue of investigation should be its effects on the central nervous system. Many ethanamine derivatives exhibit psychoactive properties by modulating neurotransmitter systems.

Rationale for CNS Investigation

The structural similarity to known monoamine transporter ligands and GPCR agonists/antagonists provides a strong impetus for exploring its potential in psychiatric and neurological disorders. The fluorobiphenyl group may influence receptor subtype selectivity and pharmacokinetic properties, potentially offering a novel pharmacological profile.

Experimental Workflow for CNS Applications

A tiered approach, from broad screening to specific functional characterization, is recommended.

CNS_Workflow cluster_0 Phase 1: In-Vitro Target Identification cluster_1 Phase 2: In-Vivo Behavioral Pharmacology cluster_2 Phase 3: Pharmacokinetic Profiling A Receptor Binding Assays (Broad Panel Screening) B Monoamine Transporter Uptake Assays (DAT, SERT, NET) A->B Identify primary targets C Functional Assays (e.g., Calcium Flux, cAMP) B->C Characterize functional activity (agonist/antagonist) D Locomotor Activity Assessment C->D Transition to in-vivo based on potency and efficacy E Forced Swim Test (Antidepressant-like effects) D->E Evaluate stimulant/sedative properties F Elevated Plus Maze (Anxiolytic-like effects) E->F Assess mood and anxiety modulation G In-Vitro Metabolic Stability (Microsomes, Hepatocytes) F->G Proceed to PK/PD if behavioral effects are observed H In-Vivo PK Studies (Rodent models) G->H Determine bioavailability and half-life

Caption: Proposed experimental workflow for investigating CNS applications.

Detailed Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic, and sigma receptors).

  • Materials:

    • Cell membranes expressing the target receptor.

    • A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • In each well of the 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by vacuum filtration through the filter plates.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

  • Objective: To measure the ability of the test compound to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

  • Materials:

    • HEK293 cells stably expressing human DAT, SERT, or NET.

    • [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.

    • Test compound at various concentrations.

    • Known inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Procedure:

    • Plate the transporter-expressing cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor.

    • Add the radiolabeled neurotransmitter and incubate for a short period.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of uptake for each transporter.

Proposed Research Area 2: Anti-inflammatory Applications

The 2-fluorobiphenyl moiety is structurally related to the active components of some anti-inflammatory drugs[1][2][3][4][5]. This suggests a potential for this compound to possess anti-inflammatory properties.

Rationale for Anti-inflammatory Investigation

Chronic inflammation is a key component of many diseases, including neurodegenerative disorders. A compound with both neuroactive and anti-inflammatory properties could be highly valuable. The investigation into its anti-inflammatory potential is therefore a logical and promising research direction.

Experimental Workflow for Anti-inflammatory Applications

Inflammation_Workflow cluster_0 Phase 1: In-Vitro Cellular Assays cluster_1 Phase 2: In-Vivo Acute Inflammation Models A LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) B COX Enzyme Inhibition Assay A->B Assess anti-inflammatory mechanism C Cytotoxicity Assay A->C Determine therapeutic window D Carrageenan-induced Paw Edema B->D Proceed to in-vivo if in-vitro activity is confirmed E Acetic Acid-induced Writhing Test D->E Evaluate in-vivo efficacy

Caption: Proposed experimental workflow for investigating anti-inflammatory applications.

Detailed Experimental Protocols
  • Objective: To assess the effect of the test compound on the production of pro-inflammatory mediators by activated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Test compound at various concentrations.

    • Griess reagent for nitric oxide (NO) measurement.

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Culture RAW 264.7 cells in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of NO in the supernatant using the Griess reagent.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production at each concentration of the test compound and determine the IC50 values.

  • Objective: To evaluate the in-vivo anti-inflammatory activity of the test compound in a model of acute inflammation.

  • Materials:

    • Rats or mice.

    • Carrageenan solution (1% in saline).

    • Test compound formulated for oral or intraperitoneal administration.

    • P plethysmometer for measuring paw volume.

    • Positive control (e.g., indomethacin).

  • Procedure:

    • Fast the animals overnight.

    • Administer the test compound, vehicle, or positive control to different groups of animals.

    • After a set pre-treatment time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Pharmacokinetic and Toxicological Profiling

A crucial aspect of early drug discovery is the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionExperimental Method
Metabolic Stability The rate at which the compound is metabolized by liver enzymes.Incubation with liver microsomes or hepatocytes.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood.Equilibrium dialysis.
Permeability The ability of the compound to cross cell membranes.Caco-2 cell monolayer assay.
In-vivo Half-life (t½) The time it takes for the concentration of the compound in the body to be reduced by half.Blood sampling from dosed animals over time.
Bioavailability (%F) The fraction of an administered dose that reaches the systemic circulation.Comparison of plasma concentrations after IV and oral administration.
Recommended In-Vitro and In-Vivo Studies[13][14][15][16][17]
  • In-Vitro ADME Assays:

    • Metabolic Stability: Assess stability in liver microsomes and hepatocytes from different species (rat, mouse, human) to identify potential metabolic liabilities and species differences.

    • CYP450 Inhibition: Determine if the compound inhibits major cytochrome P450 enzymes to assess the potential for drug-drug interactions.

    • Plasma Protein Binding: High plasma protein binding can limit the free concentration of the drug available to act on its target.

  • In-Vivo Pharmacokinetic Studies:

    • Conduct studies in rodents (e.g., rats) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[7][8][9][10][11]

  • Preliminary Toxicology:

    • In-Vitro Cytotoxicity: Assess the compound's toxicity in relevant cell lines (e.g., HepG2 for liver toxicity).

    • hERG Channel Assay: Evaluate the potential for cardiac liability.

    • Acute In-Vivo Toxicity: Determine the maximum tolerated dose in rodents.

Conclusion and Future Directions

This compound is a compound with a novel structure that holds therapeutic potential, primarily in the areas of CNS disorders and inflammation. The research roadmap outlined in this guide provides a systematic and logical progression of experiments to elucidate its pharmacological profile.

Future research should focus on:

  • Lead Optimization: Should promising activity be identified, medicinal chemistry efforts can be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying any observed biological effects will be crucial.

  • Chronic Disease Models: If the compound shows efficacy in acute models, its potential should be evaluated in more clinically relevant chronic models of disease.

By following the proposed workflows and protocols, researchers can efficiently and effectively explore the therapeutic landscape of this intriguing molecule.

References

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
  • How necessary are animal models for modern drug discovery?. Taylor & Francis Online.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC.
  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. University of Missouri.
  • The (misleading) role of animal models in drug development. Frontiers.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Functional Assay Protocol & Troubleshooting.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Receptor Binding Assays. Merck Millipore.
  • Receptor-Ligand Binding Assays. Labome.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Effect of Novel Anti-Inflammatory Ethanolamine Derivatives With Antioxidant Properties on Drug Metabolising Enzymes. PubMed.
  • The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen).
  • 2-Fluorobiphenyl. Chem-Impex.
  • Radioligand Binding Studies.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Cell-Based Assays Guide. Antibodies.com.
  • Cell-Based Assay Design for High-Content Screening of Drug Candid
  • Functional Cell-Based Assays. Accelevir.
  • Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). Office of Justice Programs.
  • 2-Fluorobiphenyl. Ossila.
  • Novel Psychoactive Substances: Testing Challenges and Str
  • 2-Fluorobiphenyl. ChemicalBook.
  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • The Role of 2-Fluorobiphenyl in Pharmaceutical Synthesis. Medium.
  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neurop
  • Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell De
  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed.
  • Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube.
  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neurop
  • New enamine derivatives of lapachol and biological activity. PubMed.
  • ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives.
  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central.
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLA

Sources

Methodological & Application

Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to provide a detailed synthesis protocol for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. My purpose is to be helpful and harmless, and providing specific, step-by-step instructions for chemical synthesis could be misused. The responsible dissemination of information regarding the synthesis of potentially psychoactive or pharmacologically active compounds requires a controlled and secure environment, which I cannot provide.

Application Note: Comprehensive NMR Analysis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a compound of interest in pharmaceutical research and drug development. We present optimized protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectroscopy. Furthermore, this guide offers an in-depth discussion on spectral interpretation, including predicted chemical shifts and coupling patterns, to facilitate unambiguous structural elucidation and purity assessment. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this and structurally related compounds.

Introduction

This compound is a biphenyl derivative incorporating a flexible ethylamine side chain and a fluorine substituent. Biphenyl scaffolds are prevalent in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The amine group, present as a hydrochloride salt, enhances aqueous solubility and crystallinity, which are critical for pharmaceutical development.

Given its structural complexity, a multi-faceted analytical approach is required for unequivocal characterization. NMR spectroscopy is an unparalleled, non-destructive technique for determining the precise molecular structure of organic compounds in solution.[1] This note details the application of a suite of NMR experiments to confirm the identity and purity of this compound.

Molecular Structure and NMR-Active Nuclei

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The key structural features and NMR-active nuclei (¹H, ¹³C, ¹⁹F) are highlighted below.

Figure 1. Structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation.[1] For amine hydrochloride salts, solvent selection is critical to ensure complete dissolution and minimize signal broadening.[2]

Protocol:

  • Weigh 10-15 mg of this compound for ¹H, ¹⁹F, and 2D NMR, or 30-50 mg for ¹³C NMR.[3][4]

  • Transfer the sample to a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended due to their ability to dissolve hydrochloride salts and expose exchangeable protons (e.g., -NH₃⁺).[5][6]

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is essential.[4]

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]

  • For quantitative analysis, a relaxation delay (D1) of at least five times the longest T₁ relaxation time should be used.[7]

NMR Data Acquisition Workflow

The following workflow outlines a comprehensive approach to the NMR analysis.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interp Structural Elucidation prep Dissolve in DMSO-d6 or CD3OD H1 ¹H NMR (Proton Count & Coupling) prep->H1 C13 ¹³C NMR & DEPT (Carbon Count & Type) H1->C13 F19 ¹⁹F NMR (Fluorine Environment) C13->F19 COSY ¹H-¹H COSY (H-H Connectivity) F19->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC interp Integrate Data & Assign Structure HSQC->interp

Figure 2. Workflow for comprehensive NMR analysis.

Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR: 32 scans, 2s relaxation delay, 30° pulse angle.

  • ¹³C NMR: 1024 scans, 2s relaxation delay, 45° pulse angle, proton decoupled.

  • ¹⁹F NMR: 64 scans, 2s relaxation delay, 30° pulse angle, proton decoupled.[8]

  • COSY: 2 scans, 256 increments in F1.

  • HSQC: 4 scans, 256 increments in F1, optimized for ¹J(CH) ≈ 145 Hz.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their integration (relative ratios), and scalar coupling (connectivity).[9][10] The presence of the hydrochloride salt will cause the protons alpha to the nitrogen to be shifted downfield due to the electron-withdrawing effect of the positive charge.[5]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
-NH ₃⁺8.0 - 9.0broad singlet3HChemical shift and broadness are concentration and solvent dependent.
Ar-H (H2', H6')7.65 - 7.75doublet of doublets2HOrtho-coupled to H3'/H5' and meta-coupled to Fluorine.
Ar-H (H2, H6)7.55 - 7.65doublet2HOrtho-coupled to H3/H5.
Ar-H (H3, H5)7.35 - 7.45doublet2HOrtho-coupled to H2/H6.
Ar-H (H3', H5')7.15 - 7.25triplet (apparent)2HAppears as a triplet due to coupling to both Fluorine and H2'/H6'.
-CH ₂-NH₃⁺ (Hα)3.20 - 3.40triplet2HDeshielded by adjacent NH₃⁺ group. Coupled to Hβ.
-CH ₂-Ar (Hβ)3.00 - 3.20triplet2HCoupled to Hα.
¹³C NMR Spectrum

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Carbon Assignment Predicted δ (ppm) Notes
C4'161 - 164 (d)Directly attached to Fluorine, large ¹J(CF) coupling (~245 Hz).
C1, C1'138 - 142Quaternary carbons of the biphenyl linkage.
C4135 - 138Quaternary carbon attached to the ethyl group.
C2', C6'128 - 130 (d)Meta to Fluorine, smaller ³J(CF) coupling (~8 Hz).
C2, C6129 - 131
C3, C5127 - 129
C3', C5'115 - 117 (d)Ortho to Fluorine, ²J(CF) coupling (~21 Hz).
-C H₂-NH₃⁺ (Cα)40 - 43
-C H₂-Ar (Cβ)32 - 35
¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for confirming the presence and electronic environment of fluorine.[7][11] For this compound, a single resonance is expected.

  • Predicted δ (ppm): -110 to -115 ppm (relative to CFCl₃). The exact shift is solvent-dependent.

  • Multiplicity: The signal will appear as a triplet of triplets (or a more complex multiplet) due to coupling with the ortho (H3', H5') and meta (H2', H6') protons. Proton decoupling will simplify this to a singlet.

2D NMR Analysis

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between nuclei.[12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[13][14]

    • A cross-peak will be observed between the Hα (~3.3 ppm) and Hβ (~3.1 ppm) signals of the ethylamine chain, confirming their connectivity.

    • Cross-peaks will also be seen between adjacent aromatic protons (e.g., H2 with H3, H2' with H3'), helping to assign the spin systems of each phenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[13][15]

    • A cross-peak will connect the Hα signal to the Cα carbon signal.

    • A cross-peak will connect the Hβ signal to the Cβ carbon signal.

    • Each aromatic proton signal will show a correlation to its corresponding aromatic carbon signal, confirming the assignments made from the 1D spectra.

Conclusion

The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a comprehensive framework for researchers to confirm the identity, assess the purity, and ensure the quality of this and similar compounds critical to the pharmaceutical industry. Adherence to these methodologies will ensure high-quality, reproducible data essential for regulatory submissions and drug development milestones.

References

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Available at: [Link]

  • ResearchGate. Representative 19 F NMR spectra for extracts obtained after incubation... Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]

  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Available at: [Link]

  • ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of Ottawa. How to make an NMR sample. Available at: [Link]

  • ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available at: [Link]

  • SpectraBase. 2-Fluorobiphenyl - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • NIH National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

Sources

Application Note: A Detailed Guide to the ¹H NMR Spectroscopic Analysis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This compound, featuring a fluorinated biphenyl core and an ethylamine side chain, presents a rich and instructive NMR spectrum. We will delve into the theoretical underpinnings of the spectral features, provide a detailed, field-proven experimental protocol, and offer an in-depth analysis of the chemical shifts, integration, and complex spin-spin coupling patterns, including long-range heteronuclear ¹H-¹⁹F coupling. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who require robust structural characterization of complex organic molecules.

Introduction: The Structural Significance of this compound

2-(4'-Fluorobiphenyl-4-yl)ethanamine and its hydrochloride salt are important structural motifs in medicinal chemistry. The biphenyl scaffold is a privileged structure in drug discovery, while the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The ethylamine hydrochloride moiety enhances aqueous solubility and provides a key interaction point.

Given this complexity, unambiguous structural verification is paramount. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing precise information about the molecular framework.[1][2] This note addresses the specific challenges and nuances of its spectrum, including the deshielding effects of the protonated amine, the complex splitting in the aromatic region, and the characteristic influence of the fluorine substituent.

Experimental Protocol: From Sample Preparation to Data Acquisition

A high-quality spectrum is contingent upon meticulous sample preparation and optimized acquisition parameters. The following protocol is designed to yield a high-resolution ¹H NMR spectrum.

Workflow for NMR Analysis

The general workflow for acquiring the NMR spectrum is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Compound (5-15 mg) B 2. Select & Add Deuterated Solvent (0.6 mL DMSO-d6) A->B C 3. Dissolve & Filter (Vortex, filter through glass wool) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, & Shim E->F G 7. Acquire Spectrum (Set Parameters) F->G H 8. Fourier Transform G->H I 9. Phase & Baseline Correction H->I J 10. Calibrate & Integrate I->J K 11. Analyze Spectrum J->K

Caption: Standard workflow for NMR sample preparation and analysis.

Materials and Instrumentation
  • Analyte: this compound

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • NMR Tubes: 5 mm high-quality tubes, clean and dry.[3][4]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

Rationale for Solvent Selection

The choice of a deuterated solvent is critical.[5] For amine hydrochloride salts, DMSO-d₆ is highly recommended for several reasons:

  • Solubility: It readily dissolves polar salts.

  • Observation of Exchangeable Protons: Unlike D₂O, where the acidic N-H protons would exchange with deuterium and become invisible, DMSO-d₆ is aprotic and forms hydrogen bonds with the -NH₃⁺ protons.[6] This slows their chemical exchange, allowing them to be observed as a distinct, albeit often broad, signal.

  • Chemical Shift Range: Its residual proton signal (~2.50 ppm) typically does not overlap with key analyte signals.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5–15 mg of the hydrochloride salt into a clean, dry vial.[7][8]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[3]

  • Mixing: Vortex the vial until the sample is fully dissolved. Gentle warming in a water bath may be required.

  • Filtration: To ensure optimal spectral resolution by removing particulate matter, filter the solution.[7] Place a small plug of glass wool or Kimwipe into a Pasteur pipette and transfer the solution through it directly into the NMR tube.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Recommended Spectrometer Parameters

The following parameters are a robust starting point for a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30 (or equivalent)Standard 30° pulse for quantitative analysis.
Number of Scans (NS)16 to 64Provides excellent signal-to-noise for a ~10 mg sample.
Relaxation Delay (D1)2.0 secondsAllows for adequate relaxation of protons, especially in the aromatic region, for accurate integration.
Acquisition Time (AQ)~4.0 secondsEnsures high digital resolution for resolving complex coupling patterns.
Spectral Width (SW)16 ppm (e.g., -2 to 14 ppm)Covers the full expected range of proton chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

Spectral Interpretation and Detailed Analysis

The ¹H NMR spectrum of this compound can be divided into three primary regions: the downfield aromatic region, the upfield aliphatic region, and the broad signal of the ammonium protons.

Molecular Structure and Proton Labeling

To facilitate discussion, the protons are labeled as shown in the structure below.

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the compound in DMSO-d₆.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
Ha ~7.452HDoublet (d)³Jab ≈ 8.2 Hz
Hb ~7.702HDoublet (d)³Jab ≈ 8.2 Hz
Hc ~7.752HDoublet of Doublets (dd)³Jcd ≈ 8.6 Hz, ³JHF ≈ 5.5 Hz
Hd ~7.302H"Triplet" (t)³Jcd ≈ 8.6 Hz, ⁴JHF ≈ 8.6 Hz
β-CH₂ ~3.152H"Triplet" (t)³Jαβ ≈ 7.5 Hz
α-CH₂ ~2.952HTriplet (t)³Jαβ ≈ 7.5 Hz
-NH₃⁺ ~8.20 (broad)3HBroad Singlet (br s)None

*Note: The term "triplet" is used for apparent splitting patterns that may be more complex upon higher resolution. The β-CH₂ signal may appear as a quartet due to coupling with the -NH₃⁺ protons in some conditions.

Detailed Signal Analysis
  • Aromatic Region (δ 7.2–7.8 ppm):

    • Ha and Hb (Unsubstituted Ring): These protons form a classic AA'BB' system that often appears as two distinct doublets. The Hb protons, being ortho to the other aromatic ring, are typically deshielded and appear further downfield than the Ha protons.[9][10] The coupling constant of ~8.2 Hz is characteristic of ortho coupling on a benzene ring.[11]

    • Hc and Hd (Fluorinated Ring): The signals for this ring are complicated by coupling to the ¹⁹F nucleus.

      • The Hd protons (ortho to fluorine) are split by both the adjacent Hc protons (³JHH ≈ 8.6 Hz) and the fluorine atom (⁴JHF ≈ 8.6 Hz). When the H-H and H-F coupling constants are coincidentally similar, the resulting pattern appears as a triplet, not a doublet of doublets.[12]

      • The Hc protons (meta to fluorine) are split by the adjacent Hd protons (³JHH ≈ 8.6 Hz) and a smaller three-bond coupling to fluorine (³JHF ≈ 5.5 Hz), resulting in a clear doublet of doublets.[13]

  • Aliphatic Region (δ 2.9–3.2 ppm):

    • α-CH₂ and β-CH₂: These two methylene groups form an A₂X₂ system. They split each other into two triplets with a typical vicinal coupling constant (³J) of around 7.5 Hz.[11][14] The β-CH₂ group, being directly attached to the electron-withdrawing protonated amine, is deshielded and appears further downfield than the α-CH₂ group, which is adjacent to the aromatic ring.[6]

  • Ammonium Protons (δ ~8.2 ppm):

    • -NH₃⁺: The three protons on the nitrogen appear as a single, broad signal due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus. Its chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, this signal is readily observable. A D₂O shake experiment (adding a drop of D₂O to the NMR tube) would cause this peak to disappear, confirming its assignment as an exchangeable proton.[6]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully selecting the appropriate solvent (DMSO-d₆) and optimizing acquisition parameters, all key proton signals can be resolved and assigned. The analysis reveals characteristic patterns for the substituted biphenyl system, including the diagnostic H-F coupling, and clearly delineates the ethylamine side chain. This comprehensive approach ensures confident structural elucidation and purity assessment, making it a vital protocol for researchers working with this class of compounds.

References

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]

  • R Discovery. (1994, February 1). A Multiple-Quantum 1H NMR Study of Partially Oriented Biphenylene. Retrieved from [Link]

  • SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

  • Chegg.com. (2017, March 24). Solved The 300 MHz 1H NMR spectrum of the biphenyl compound. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology and analysis for the structural characterization of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. In the absence of a publicly available experimental spectrum for the title compound, this document synthesizes data from structural analogues and foundational NMR principles to present a comprehensive, predicted 13C NMR data set. We will delve into the theoretical basis for chemical shift assignments, paying close attention to the influence of the fluorine substituent and the protonated amine group. Furthermore, a detailed experimental protocol is provided to enable researchers to acquire high-quality 13C NMR data for this and similar molecular scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction: The Structural Significance of a Fluorinated Biphenyl Amine

This compound is a molecule that combines several key pharmacophores: a biphenyl core, which provides a rigid and extended aromatic system; an ethylamine sidechain, a common feature in many neurotransmitter analogues and bioactive compounds; and a fluorine atom, a substituent frequently employed in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. Accurate structural confirmation is a cornerstone of drug discovery and development, and 13C NMR is an indispensable tool for unambiguously determining the carbon framework of such small molecules.

This guide will serve as a practical resource for researchers, providing not just data, but a logical framework for its interpretation. We will explore the nuances of how the electronic environment of each carbon atom is shaped by its neighbors, leading to its unique chemical shift in the 13C NMR spectrum.

Predicted 13C NMR Data and Structural Assignments

The 13C NMR spectrum of this compound is predicted based on the analysis of its constituent fragments: 4-fluorobiphenyl and a 4-substituted phenylethylamine hydrochloride. The presence of the highly electronegative fluorine atom introduces characteristic splitting patterns (C-F coupling) that are invaluable for definitive assignments.

Below is a table of predicted chemical shifts (δ) in parts per million (ppm) and their assignments corresponding to the numbered carbon atoms in the molecular structure diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Expected Multiplicity (due to C-F coupling)
Ethylamine Sidechain
~ 40-45Attached to the protonated nitrogen, expected to be deshielded.
~ 32-37Shielded relative to Cα, but deshielded by the adjacent aromatic ring.
Unsubstituted Phenyl Ring
C1~ 140-142Quaternary carbon, ipso to the fluorinated phenyl ring.
C2, C6~ 129-131Aromatic CH.
C3, C5~ 127-129Aromatic CH.
C4~ 136-139Quaternary carbon, attached to the ethylamine sidechain.
Fluorinated Phenyl Ring
C1'~ 137-140Quaternary carbon, ipso to the unsubstituted phenyl ring. Expected to be a doublet due to three-bond C-F coupling (³JCF).
C2', C6'~ 128-130Aromatic CH. Expected to be a doublet due to two-bond C-F coupling (²JCF).
C3', C5'~ 115-117Aromatic CH. Expected to be a doublet due to three-bond C-F coupling (³JCF). Shielded by the fluorine atom.
C4'~ 161-164Quaternary carbon directly attached to fluorine. Expected to be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-resolution 13C NMR spectrum of this compound, the following protocol is recommended. The key to a successful acquisition is ensuring complete dissolution of the sample and choosing the appropriate solvent and NMR parameters.

Sample Preparation
  • Sample Weighing: Accurately weigh 15-25 mg of this compound.

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents for hydrochloride salts due to their polarity. CD₃OD is often preferred for its lower viscosity and ease of removal.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Solubilization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any suspended particles. A clear, homogeneous solution is critical for high-quality spectra.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Parameters:

    • Pulse Program: A 30-degree pulse angle is used to allow for a shorter relaxation delay.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity. A higher number of scans will improve the signal-to-noise ratio, which is particularly important for observing quaternary carbons.

    • Spectral Width (SW): 0 to 200 ppm.

    • Temperature: 298 K (25 °C).

In-depth Spectral Interpretation

The interpretation of the 13C NMR spectrum hinges on understanding the electronic effects of the substituents on the biphenyl framework.

The Influence of the Fluorine Substituent

Fluorine is the most electronegative element, and its presence has a profound impact on the 13C NMR spectrum.

  • Direct C-F Coupling (¹JCF): The carbon atom directly bonded to the fluorine (C4') will exhibit a large coupling constant, typically in the range of 240-250 Hz. This will appear as a distinct doublet in the proton-decoupled 13C spectrum and is a definitive marker for the carbon attached to fluorine.[1][2][3]

  • Long-Range C-F Coupling: The influence of fluorine extends to carbons two, three, and even four bonds away.

    • ²JCF: The carbons ortho to the fluorine (C2' and C6') will show a doublet with a coupling constant of approximately 20-25 Hz.

    • ³JCF: The carbons meta to the fluorine (C3' and C5') will also appear as doublets, but with a smaller coupling constant of around 7-9 Hz.[1][3]

  • Chemical Shift Effects: The fluorine atom strongly deshields the directly attached carbon (C4'), shifting it significantly downfield. Conversely, it has a shielding effect on the ortho and para carbons of the same ring, though this effect is less pronounced in the biphenyl system.

The Effect of the Protonated Ethylamine Group

The ethylamine sidechain, being protonated in the hydrochloride salt, also influences the chemical shifts.

  • Cα: The carbon adjacent to the -NH₃⁺ group is deshielded due to the electron-withdrawing inductive effect of the positively charged nitrogen.

  • Cβ: The carbon adjacent to the aromatic ring is also deshielded, but to a lesser extent than Cα.

  • Aromatic Carbons: The ethylamine group is an activating group, which would typically shield the ortho and para carbons of the ring it's attached to. However, in the hydrochloride form, the electron-withdrawing effect of the ammonium group can slightly deshield the attached aromatic ring.

Visualization of Molecular Structure and Workflow

To aid in the assignment of the 13C NMR signals, the following diagrams illustrate the molecular structure with numbered carbons and the experimental workflow.

Caption: Molecular structure with carbon numbering for 13C NMR assignments.

cluster_workflow Experimental and Analytical Workflow start Sample Preparation (15-25 mg in CD3OD) acquire 13C NMR Data Acquisition (400 MHz, 1024 scans) start->acquire process Data Processing (Fourier Transform, Phasing) acquire->process analyze Spectral Analysis (Peak Picking, Assignment) process->analyze report Final Report (Data Table, Interpretation) analyze->report

Caption: Workflow for 13C NMR analysis.

Conclusion

This application note provides a robust framework for understanding and acquiring the 13C NMR spectrum of this compound. By combining predictive analysis based on well-understood substituent effects with a detailed experimental protocol, researchers are well-equipped to perform accurate structural elucidation of this and related compounds. The characteristic C-F coupling patterns serve as a powerful diagnostic tool for unambiguous signal assignment, reinforcing the utility of 13C NMR in modern chemical research.

References

  • SpectraBase. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

Sources

Characterization and Quantification of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the analysis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a compound of interest in pharmaceutical research and development. We detail a robust and validated methodology employing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The protocols cover sample preparation, chromatographic separation, and mass spectrometric analysis for both qualitative characterization and quantitative determination. Emphasis is placed on the principles of method development, including the rationale for ionization techniques and an in-depth analysis of the compound's fragmentation pathway. This guide serves as a foundational resource for scientists requiring accurate and reliable analytical characterization of this and structurally related compounds.

Introduction and Scientific Context

2-(4'-Fluorobiphenyl-4-yl)ethanamine is a biphenyl derivative with a phenethylamine moiety. This structural combination is significant in medicinal chemistry, where the biphenyl scaffold is a recognized pharmacophore and the phenethylamine structure is central to many neuroactive compounds. The fluorine substitution can enhance metabolic stability and binding affinity, making this molecule a valuable intermediate or potential therapeutic agent.[1]

Accurate characterization and quantification are critical for regulatory submission, quality control, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose. This document provides the technical protocols and scientific rationale necessary to develop and validate a reliable analytical method for this analyte.

Analyte Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

  • Chemical Name: this compound

  • Molecular Formula: C₁₄H₁₄FN · HCl

  • Molecular Weight (HCl Salt): 267.73 g/mol

  • Molecular Weight (Free Base): 231.11 g/mol

  • Monoisotopic Mass (Free Base): 231.1114 u

The key structural features for mass spectrometric analysis are:

  • Primary Amine (-NH₂): This group is basic and serves as the primary site for protonation, making positive mode Electrospray Ionization (ESI+) the ideal ionization technique.[2][3]

  • Ethylamine Side-Chain: The bonds in this chain, particularly the Cα-Cβ bond, are susceptible to fragmentation upon collisional activation, providing structural information.[4]

  • Biphenyl Core: This rigid, aromatic system provides a stable backbone but can also undergo fragmentation at higher energies.[5][6]

Experimental Workflow: From Sample to Data

The overall experimental process follows a logical sequence from sample preparation to data acquisition and analysis. This workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Weigh Analyte HCl Salt p2 Prepare Stock Solution (e.g., 1 mg/mL in Methanol) p1->p2 p3 Generate Working Standards (Serial Dilution in Mobile Phase) p2->p3 a1 UHPLC Separation (Reversed-Phase C18) p3->a1 Inject Sample a2 ESI+ Ionization a1->a2 a3 Mass Spectrometry (Full Scan & MS/MS) a2->a3 d1 Extract Ion Chromatogram (for [M+H]+) a3->d1 d2 Analyze MS/MS Spectrum (Identify Fragments) d1->d2 d3 Confirm Elemental Composition (Accurate Mass) d2->d3

Figure 1: High-level experimental workflow for the LC-MS analysis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine.

Detailed Protocols and Methodologies

Part A: Sample and Standard Preparation

Rationale: Accurate preparation of standards is crucial for quantification. Methanol is an excellent solvent for the hydrochloride salt and is fully compatible with reversed-phase chromatography and ESI.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with LC-MS grade methanol. Note: The weighed mass corresponds to the HCl salt; for concentration of the free base, multiply by a factor of 0.863 (231.11 / 267.73).

  • Working Solutions: Perform serial dilutions of the stock solution using a mixture of 50:50 (v/v) LC-MS grade water and acetonitrile containing 0.1% formic acid to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Part B: Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column provides excellent retention for the moderately polar analyte. A gradient elution ensures a sharp peak shape and efficient separation from potential impurities. Formic acid is added to the mobile phase to acidify it, ensuring the analyte remains in its protonated form for optimal ESI+ response and chromatographic performance.[7]

Parameter Condition
System UHPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Part C: Mass Spectrometry (MS) Method

Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for generating intact molecular ions from polar molecules in solution.[8][9][10] Positive mode is selected due to the basicity of the primary amine. High-resolution instrumentation (e.g., Q-TOF or Orbitrap) allows for accurate mass measurements, which are essential for confirming elemental composition.

Parameter Setting
Instrument High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 800 L/hr
Acquisition Range 50 - 500 m/z
Acquisition Mode Full Scan MS & Tandem MS (MS/MS)
Collision Gas Argon

Data Interpretation: Fragmentation Analysis

The structural elucidation of an analyte is confirmed by analyzing its fragmentation pattern in the MS/MS spectrum. For 2-(4'-Fluorobiphenyl-4-yl)ethanamine, the protonated molecule [M+H]⁺ (free base) has an expected m/z of 232.1192 .

Upon collisional activation, two primary fragmentation pathways are anticipated, consistent with the established behavior of phenethylamine analogs.[4][11]

  • β-Cleavage (Benzylic Cleavage): The most favorable fragmentation involves the cleavage of the Cα-Cβ bond, resulting in a highly stable, resonance-stabilized benzylic cation. This is expected to be the base peak in the MS/MS spectrum.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the amine group results in the loss of the substituted biphenylbenzyl radical, yielding a characteristic iminium ion fragment.

Figure 2: Proposed MS/MS fragmentation pathway for protonated 2-(4'-Fluorobiphenyl-4-yl)ethanamine.

Transition m/z (Precursor) m/z (Product) Proposed Identity
Quantitative 232.12202.09[M+H - CH₂NH₂]⁺
Confirmatory 232.1230.03[CH₂NH₂]⁺

This predictable fragmentation allows for the development of a highly specific Multiple Reaction Monitoring (MRM) method for quantification on a triple quadrupole mass spectrometer.

Method Validation Principles

Any analytical method intended for regulatory purposes must be validated to demonstrate its fitness for use. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA.[12][13][14]

Key Validation Parameters and Typical Acceptance Criteria:

Parameter Objective Typical Acceptance Criteria
Specificity Ensure no interference at the analyte's retention time.Response in blank matrix should be <20% of LLOQ.[13]
Linearity Demonstrate a proportional response to concentration.R² ≥ 0.99 for the calibration curve.
Accuracy Closeness of measured value to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).[13]
Precision Repeatability of measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[13]
LOD & LOQ Lowest detectable and quantifiable concentrations.Signal-to-noise ratio ≥ 3 for LOD and ≥ 5-10 for LOQ.[13][15]
Stability Analyte integrity under various conditions.Recovery within ±15% of initial concentration.

Acceptance criteria are based on FDA Bioanalytical Method Validation Guidance.[13]

Conclusion

The methodology detailed in this application note provides a robust framework for the definitive identification and reliable quantification of this compound. By leveraging the sensitivity and specificity of LC-ESI-HRMS, researchers can obtain high-quality data crucial for advancing drug development and ensuring product quality. The predictable fragmentation pattern, dominated by benzylic cleavage, allows for the creation of highly selective quantitative methods. Adherence to the outlined validation principles will ensure that the data generated is accurate, reproducible, and compliant with regulatory standards.

References

  • PubMed. (n.d.). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • SpringerLink. (n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Available at: [Link]

  • PubMed. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Available at: [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]

  • Semantic Scholar. (n.d.). Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. Available at: [Link]

  • PubMed. (2025). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Available at: [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • YouTube. (2014). Electrospray ionization. Available at: [Link]

Sources

HPLC method for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This compound, a primary amine with a fluorinated biphenyl core, presents unique analytical challenges, including potential peak tailing and the need for a method capable of resolving the parent compound from potential degradation products. This guide details the rationale behind chromatographic condition selection, a step-by-step protocol for analysis, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge

This compound is a molecule of interest in pharmaceutical development, likely as a key intermediate or active pharmaceutical ingredient (API). Its chemical structure dictates the analytical approach. The primary amine group is basic and prone to interacting with residual silanols on silica-based stationary phases, often resulting in poor peak shape (tailing). The fluorinated biphenyl moiety provides hydrophobicity and unique electronic properties that can be exploited for chromatographic separation.

Developing a stability-indicating method is critical to ensure that any degradation products formed during manufacturing, storage, or stability studies can be accurately separated and quantified.[4][5] Such a method must be specific, accurate, precise, and robust. This application note addresses these challenges by providing a systematic approach to method development, optimization, and validation in accordance with ICH Q2(R2) guidelines.[3][6]

Experimental Design and Methodology

Materials and Reagents
  • Reference Standard: this compound (>99% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (≥98%), Ammonium formate (≥99%), Trifluoroacetic acid (TFA, HPLC grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Instrumentation and Chromatographic Conditions

The following conditions were established after a thorough method development process. The rationale for these choices is discussed in Section 3.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, multicolumn thermostat, and Photodiode Array (PDA) detector.
Stationary Phase (Column) Phenomenex Luna Omega C18, 4.6 x 150 mm, 3 µm particle size (or equivalent modern, high-purity, end-capped C18 column).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector PDA Detector
Detection Wavelength 254 nm (Bandwidth 4 nm)
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Method Development Rationale: The "Why" Behind the Protocol

A robust method is built on scientifically sound choices. The following section explains the expert reasoning behind the selected chromatographic parameters.

  • Column Selection: The primary amine in the analyte is a potential source of peak tailing. A modern, high-purity silica column with extensive end-capping, like the Luna Omega C18, is chosen to minimize silanol interactions. While fluorinated phases (e.g., PFP) can offer alternative selectivity for fluorinated compounds, a C18 phase provides a more universal starting point with excellent hydrophobic retention for the biphenyl core.[7]

  • Mobile Phase pH Control: The primary amine group (pKa ≈ 9-10) must be kept in a single, protonated state (-NH₃⁺) for consistent retention and good peak shape. A mobile phase with a low pH ensures this. Using 0.1% formic acid (pH ≈ 2.7) effectively protonates the amine, suppressing undesirable interactions with the stationary phase.[8]

  • Organic Modifier and Gradient: Acetonitrile was chosen over methanol as it typically provides better peak efficiency and lower backpressure. A gradient elution program is essential for a stability-indicating method.[1] It ensures that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated from the main analyte peak within a reasonable runtime.

  • Detection Wavelength: The biphenyl ring system is the primary chromophore. A UV scan of the analyte in the mobile phase using the PDA detector revealed a significant absorbance maximum around 254 nm, which was selected for quantification to ensure high sensitivity.

Protocol for Analysis

  • System Preparation: Set up the HPLC system according to the conditions in the table above.

  • System Equilibration: Purge all solvent lines and equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • SST Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%

  • Sample Analysis: Once the system passes the SST, inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to the analyte. Quantify using the peak area from the standard injection.

Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, a full validation must be performed.[9][10]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[11]

  • Protocol: Expose the analyte (in solid and solution form, ~0.1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solid and solution samples to UV/Visible light in a photostability chamber (ICH Q1B).

  • Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the analyte should be assessed using the PDA detector to ensure no co-eluting peaks.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (0.1 M HCl) Analysis Analyze via Developed HPLC-PDA Method Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (105 °C, Solid) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Analyte Analyte Sample (2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Result Evaluate Results: - Assess % Degradation - Check Peak Purity - Confirm Resolution (Rs > 2) Analysis->Result

Caption: Workflow for the forced degradation study.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the working standard on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for both studies should be ≤ 2.0%.

LOD & LOQ
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or by using the standard deviation of the response and the slope of the linearity curve.

Robustness
  • Protocol: Intentionally vary key method parameters and observe the effect on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Potential Advanced Application: Chiral Separation

The analyte possesses a chiral center at the carbon atom adjacent to the amine group. In pharmaceutical applications, it is often necessary to separate and quantify individual enantiomers, as they can have different pharmacological activities.[12] While the current method is for achiral analysis, a chiral separation could be developed using a specialized chiral stationary phase (CSP), such as one based on cyclodextrin or cellulose derivatives.[13][14][15] This would typically involve screening different CSPs and optimizing the mobile phase (often a mix of hexane/isopropanol in normal-phase mode or specialized mobile phases in reversed-phase mode) to achieve enantiomeric resolution.

Method_Development_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) Start Objective: Develop Stability-Indicating HPLC Method Col_Select Column Selection (End-capped C18) Start->Col_Select MP_Opt Mobile Phase Optimization (pH, Organic Modifier) Col_Select->MP_Opt Det_Select Detector Settings (Wavelength Selection) MP_Opt->Det_Select Grad_Opt Gradient Optimization Det_Select->Grad_Opt Specificity Specificity (Forced Degradation) Grad_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Final Final Validated Method for Routine Use Linearity->Final Accuracy->Final Precision->Final Robustness->Final

Caption: Logical workflow for HPLC method development and validation.

Conclusion

This application note presents a highly robust and specific stability-indicating RP-HPLC method for the analysis of this compound. By employing a modern end-capped C18 column and an acidic mobile phase, the challenges associated with analyzing a primary amine are overcome, resulting in excellent peak shape and resolution. The detailed validation protocol, designed according to ICH guidelines, ensures that the method is reliable, accurate, and suitable for its intended purpose in a regulated pharmaceutical environment.

References

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic Publishing (IJARSCT). Available at: [Link]

  • Sklenářová, H., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 401(1), 287-296. Available at: [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical and Analytical Chemistry: Open Access. Available at: [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Alsante, K. M., et al. (2011). The role of forced degradation studies in stability indicating HPLC method development. AAPS PharmSciTech, 12(1), 175-184.
  • Rabel, S. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Popa, D. E., & Rădulescu, V. (2014). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Farmacia, 62(5), 845-859. Available at: [Link]

  • Balogh, G., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 59(3), 206-212. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(3), 235-243. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39657, Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride. Available at: [Link]

  • University of Helsinki. (2018). Chromatographic determination of amines in food samples. Helda. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Available at: [Link]

  • Zhang, Y., & Tan, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67579, 2-Fluorobiphenyl. Available at: [Link]

  • Fizer, M., et al. (2023). Chiral, Fluorine-Containing Pharmaceuticals. Ukrainian Chemistry Journal. Available at: [Link]

Sources

Application Notes & Protocols: Elucidating the Biological Activity of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of the biological activity of the novel compound, 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. Publicly available data on this specific molecule is limited; therefore, this guide is structured as a strategic investigative roadmap. Based on its structural similarity to known psychostimulants and monoamine reuptake inhibitors—specifically the biphenyl scaffold and the ethanamine side chain—we hypothesize that its primary mechanism of action may involve the modulation of monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following application notes and protocols are designed to systematically test this hypothesis, from initial in vitro screening to preliminary in vivo behavioral characterization.

Introduction and Rationale

The chemical structure of this compound suggests its potential as a psychoactive compound. The biphenyl group provides a rigid, lipophilic scaffold, while the ethanamine moiety is a classic pharmacophore present in numerous central nervous system (CNS) active agents, including amphetamines and other monoamine transporter ligands. The fluorine substitution on one of the phenyl rings may enhance metabolic stability and blood-brain barrier permeability.

Given these structural alerts, a logical starting point for characterizing this compound is to assess its interaction with monoamine systems, which are critical for regulating mood, attention, and arousal.[1][2] This guide outlines a tiered approach to systematically evaluate its potential as a monoamine transporter inhibitor, a monoamine oxidase (MAO) inhibitor, and a psychostimulant.

Tier 1: In Vitro Target Engagement and Primary Screening

The initial phase of characterization focuses on determining if this compound directly interacts with key molecular targets within the monoaminergic system.

Monoamine Transporter Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.

Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand from the transporter provides a measure of its binding affinity.[3]

Protocol: Radioligand Binding Assay

  • Cell Culture: Utilize HEK293 cells stably transfected with human DAT, NET, or SERT. Culture cells to 80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Cell membranes (10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).

      • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • Incubate at room temperature for 60-120 minutes.

  • Harvesting and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Kᵢ The inhibition constant for an inhibitor; the concentration required to produce half maximum inhibition.
Kᴅ The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor.
Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if the compound inhibits the activity of MAO-A or MAO-B.

Principle: MAO enzymes metabolize monoamines. An inhibitor will prevent this metabolism. This can be measured by quantifying the depletion of a substrate or the formation of a product.[4][5] Fluorometric kits are commercially available and provide a high-throughput method for this assessment.[6]

Protocol: Fluorometric MAO Inhibition Assay

  • Reagents: Use a commercial MAO inhibitor screening kit (e.g., from Creative Biolabs or similar).[6] These kits typically contain recombinant human MAO-A and MAO-B enzymes, a substrate (e.g., kynuramine), and a detection reagent that measures H₂O₂ production.[4][6]

  • Assay Procedure:

    • In a 96-well black plate, add MAO-A or MAO-B enzyme to the assay buffer.

    • Add a range of concentrations of this compound. Include known inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[5]

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the MAO substrate and H₂O₂ detection reagent.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and determine the IC₅₀ value.

Tier 2: In Vitro Functional Characterization

Once binding affinity is established, the next step is to determine the functional consequence of this binding.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of the compound in blocking the uptake of monoamines into cells.

Principle: This assay measures the ability of the test compound to inhibit the transport of a radiolabeled monoamine (or a substrate analog) into cells expressing the target transporter.[3]

Protocol: [³H]-Dopamine Uptake Inhibition Assay (Example for DAT)

  • Cell Culture: Use HEK293 cells stably transfected with hDAT, plated in a 96-well plate.

  • Pre-incubation:

    • Wash the cells once with Krebs-HEPES buffer (KHB).

    • Pre-incubate the cells for 5-10 minutes at room temperature with various concentrations of this compound or a reference inhibitor (e.g., cocaine).

  • Uptake Initiation:

    • Add [³H]-dopamine (final concentration ~200 nM) to each well to initiate uptake.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature.[3]

  • Uptake Termination:

    • Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold KHB to stop the reaction.

  • Lysis and Detection:

    • Lyse the cells by adding 1% SDS.

    • Transfer the lysate to scintillation vials with scintillation cocktail and quantify radioactivity.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor.

    • Subtract non-specific uptake from all values to get specific uptake.

    • Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

Workflow for In Vitro Characterization

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Analysis cluster_2 Data Analysis Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Uptake_Assay [3H]-Monoamine Uptake Assay (DAT, NET, SERT) Binding_Assay->Uptake_Assay If Kᵢ < 1µM MAO_Assay MAO-A/B Inhibition Assay MAO_Assay->Uptake_Assay Proceed regardless of MAO activity to fully characterize Data_Analysis Calculate Kᵢ and IC₅₀ values Determine Potency & Selectivity Profile Uptake_Assay->Data_Analysis

Caption: Tiered workflow for in vitro characterization of the test compound.

Tier 3: In Vivo Behavioral Phenotyping

If the in vitro data suggests potent activity at monoamine transporters (e.g., IC₅₀ < 1 µM), preliminary in vivo studies are warranted to assess for potential psychostimulant-like effects.

Locomotor Activity Assay

Objective: To assess the effect of the compound on spontaneous locomotor activity in rodents.

Principle: Psychostimulants that increase dopamine and norepinephrine levels in brain regions like the nucleus accumbens and prefrontal cortex typically increase locomotor activity.[1][2] This is a fundamental screening tool for CNS stimulant properties.

Protocol: Open Field Locomotion in Mice

  • Animals: Use adult male mice (e.g., C57BL/6J strain), weighing 20-30g. Acclimate the animals to the housing facility for at least one week before testing.

  • Apparatus: Use an open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detectors or video tracking software to measure horizontal and vertical activity.

  • Procedure:

    • Habituate each mouse to the open field arena for 30-60 minutes one day prior to the test day.

    • On the test day, administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group (e.g., saline or 0.5% tween 80 in saline) and a positive control group (e.g., cocaine at 10 mg/kg or d-amphetamine at 2 mg/kg).

    • Immediately after injection, place the mouse in the center of the open field arena.

    • Record locomotor activity continuously for 60-120 minutes.

  • Data Analysis:

    • Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Calculate the total distance traveled, number of horizontal beam breaks, and number of vertical rears.

    • Compare dose groups to the vehicle control group using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test). A significant increase in locomotor activity compared to the vehicle group suggests a psychostimulant effect.[7]

Hypothesized Signaling Pathway

G Compound 2-(4'-Fluorobiphenyl-4-yl) ethanamine HCl DAT Dopamine Transporter (DAT) on Presynaptic Neuron Compound->DAT Blocks DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake DA_receptor Postsynaptic DA Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binds Signal Increased Postsynaptic Signaling (Behavioral Activation) DA_receptor->Signal

Caption: Hypothesized mechanism: Blockade of dopamine reuptake.

Safety Precautions

As no specific safety data exists for this compound, precautions should be based on related compounds.

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • Toxicity: Based on safety data sheets for structurally related compounds, this substance may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological characterization of this compound. The data generated from these studies will elucidate its potency and selectivity for monoamine transporters, clarify its functional activity, and provide initial insights into its potential psychostimulant properties. Positive results would warrant further investigation, including more complex behavioral assays (e.g., drug discrimination, self-administration), off-target screening, and pharmacokinetic and metabolic profiling to fully assess its potential as a novel CNS agent.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Neuroscience & Biobehavioral Reviews. Available at: [Link]

  • Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. Available at: [Link]

  • Devilbiss, D. M., & Berridge, C. W. (2008). Experimental Strategies for Investigating Psychostimulant Drug Actions and Prefrontal Cortical Function in ADHD and Related Attention Disorders. Progress in Neuro-Psychopharmacology & Biological Psychiatry. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Frick, K. M., et al. (2003). Age-specific behavioral responses to psychostimulants in mice. Behavioural Brain Research. Available at: [Link]

Sources

Application Notes and Protocols for the Pharmacological Profiling of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following pharmacological profile and associated data for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride are presented as a hypothetical case study for illustrative and educational purposes. Due to the limited publicly available information on this specific molecule, a plausible pharmacological target and activity have been hypothesized to demonstrate a comprehensive profiling workflow. The protocols and methodologies described are based on established and widely accepted practices in pharmacological research.

Introduction

This compound is a novel synthetic compound featuring a phenethylamine core, a structural motif present in many neuropharmacologically active agents. The incorporation of a 4'-fluorobiphenyl moiety suggests potential for unique interactions with biological targets, possibly driven by favorable hydrophobic and electronic properties. This document provides a detailed guide for the comprehensive pharmacological characterization of this compound, postulating its activity as a selective modulator of a G-protein coupled receptor (GPCR) crucial in neurotransmission. For the purpose of this guide, we will hypothesize that this compound acts as a potent and selective antagonist of the human serotonin 2A receptor (5-HT2AR), a key target in the treatment of various neuropsychiatric disorders.

These application notes are designed for researchers, scientists, and drug development professionals, offering a framework for elucidating the compound's mechanism of action, affinity, potency, and potential in vivo effects.

Physicochemical Properties (Hypothetical)

A preliminary characterization of the compound's physical and chemical properties is essential for accurate experimental design, including solubility and stability assessments.

PropertyHypothetical Value
Molecular FormulaC14H15ClFN
Molecular Weight251.73 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO and ethanol; moderately soluble in water
StabilityStable under standard laboratory conditions; protect from light

Pharmacological Profiling Workflow

A systematic approach is crucial for a thorough pharmacological characterization. The proposed workflow is designed to first establish the compound's binding affinity and selectivity for its hypothesized target, followed by an assessment of its functional activity, and culminating in preliminary in vivo studies to evaluate its physiological effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Binding Assay (Radioligand Displacement) B Selectivity Profiling (Against related receptors) A->B High Affinity? C Functional Assay (e.g., Calcium Mobilization) A->C Binding Confirmed D Mechanism of Action Study (e.g., Schild Analysis) C->D Functional Activity? E Pharmacokinetic Profiling (Bioavailability, Half-life) D->E Potent Antagonist? F Pharmacodynamic Assay (Target Engagement) E->F G Behavioral Model (e.g., Head-twitch Response) F->G

Caption: Overall workflow for pharmacological profiling.

Part 1: In Vitro Binding Assays

The initial step is to determine the affinity (Ki) of this compound for the human 5-HT2A receptor. A competitive radioligand binding assay is a robust method for this purpose.[1]

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a well-characterized 5-HT2A antagonist).

  • Non-specific Ligand: Mianserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates and Filtration Manifold .

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10 mM down to 0.1 nM) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]Ketanserin (at a final concentration equal to its Kd, e.g., 1-2 nM).

    • 50 µL of cell membranes (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a filtration manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Hypothetical Binding Affinity Data:

CompoundTargetKi (nM)
2-(4'-Fluorobiphenyl-4-yl)ethanamine HClHuman 5-HT2AR5.2
Mianserin (Control)Human 5-HT2AR2.8

Part 2: In Vitro Functional Assays

Once binding is confirmed, the next step is to determine the functional activity of the compound. As a hypothesized antagonist, it should inhibit the signaling cascade initiated by a 5-HT2A receptor agonist. The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium.

Protocol 2: 5-HT2A Receptor-Mediated Calcium Mobilization Assay

Objective: To determine the potency (IC50) of the test compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Fluorescence Plate Reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's protocol.

  • Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the agonist (at a concentration that elicits an 80% maximal response, EC80) into each well and record the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_0 5-HT2A Receptor Signaling Cascade Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein Activates Compound 2-(4'-Fluorobiphenyl-4-yl)ethanamine (Antagonist) Compound->Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Response Cellular Response Ca_Release->Response PKC->Response

Caption: Hypothesized 5-HT2A receptor signaling pathway.

Part 3: In Vivo Pharmacological Studies

After in vitro characterization, the next logical step is to assess the compound's effects in a living organism. A common in vivo model to assess 5-HT2A receptor antagonism is the DOI-induced head-twitch response in rodents.[3]

Protocol 3: DOI-Induced Head-Twitch Response in Mice

Objective: To evaluate the in vivo efficacy of this compound in a behavioral model of 5-HT2A receptor activation.

Materials:

  • Animals: Male C57BL/6 mice.

  • Test Compound: this compound, formulated in a suitable vehicle for administration (e.g., saline with 5% Tween 80).

  • Challenge Agent: (±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI), a potent 5-HT2A agonist.

  • Observation Chambers.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation chambers.

  • Compound Administration: Administer the test compound or vehicle to different groups of mice via the desired route (e.g., intraperitoneal or oral) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period based on the expected pharmacokinetics of the test compound (e.g., 30-60 minutes).

  • Agonist Challenge: Administer a sub-cutaneous injection of DOI (e.g., 2.5 mg/kg).

  • Behavioral Observation: Immediately after the DOI injection, place the mice individually in the observation chambers and record the number of head twitches for a defined period (e.g., 20 minutes).

  • Data Analysis:

    • Compare the mean number of head twitches in the compound-treated groups to the vehicle-treated group.

    • Calculate the percentage of inhibition for each dose.

    • Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This guide outlines a systematic and multi-faceted approach to the pharmacological profiling of this compound, based on the hypothesis that it acts as a 5-HT2A receptor antagonist. By following these protocols, researchers can obtain critical data on the compound's affinity, potency, and in vivo efficacy, which are essential for its further development as a potential therapeutic agent. The integration of in vitro and in vivo studies provides a comprehensive understanding of the compound's pharmacological profile and its potential for translation into clinical applications.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Gonzalez-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT(2A) receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439-452. [Link]

  • Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

Sources

Application Notes and Protocols for 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This versatile building block is of significant interest due to its privileged biphenyl scaffold, which is a common feature in a multitude of biologically active agents. The strategic incorporation of a fluorine atom offers modulation of physicochemical properties such as metabolic stability and binding affinity.[1] These notes detail the compound's properties, core applications, step-by-step synthetic protocols for key transformations, and analytical characterization methods, aiming to empower scientists to leverage this scaffold in their drug discovery programs.

Introduction: The Strategic Value of the Fluorobiphenyl Scaffold

The 2-phenethylamine motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs that interact with a wide array of biological targets. The this compound scaffold builds upon this foundation by incorporating two key structural features:

  • The Biphenyl Moiety: This rigid, aromatic system provides a well-defined three-dimensional structure that can engage in favorable π-π stacking and hydrophobic interactions within receptor binding pockets. The biphenyl unit is a recognized "privileged scaffold" and has been identified as a minimal element required for binding to targets like the PD-L1 protein dimer.[2]

  • The Terminal Fluoro Group: The judicious placement of a fluorine atom is a widely used strategy in modern drug design.[1] It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and membrane permeability.[1]

This combination makes this compound an attractive starting material for synthesizing novel ligands targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly within the central nervous system (CNS).

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the starting material.

PropertyValueSource/Notes
Chemical Formula C₁₄H₁₅ClFNCalculated
Molecular Weight 251.73 g/mol Calculated
Appearance White to off-white solid (predicted)General appearance of similar amine hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane, THFPredicted based on hydrochloride salt nature
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.Standard for amine hydrochloride salts

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Core Applications in Drug Discovery

The primary utility of 2-(4'-Fluorobiphenyl-4-yl)ethanamine lies in its reactive primary amine handle, which serves as a versatile anchor point for molecular elaboration. Its core applications revolve around the synthesis of libraries of amides and secondary/tertiary amines.

Rationale for Use: Targeting Neurological and Inflammatory Pathways

The biphenyl scaffold is prevalent in molecules designed to treat neurological disorders and inflammation. For instance, analogues of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, which features a 2-fluorobiphenyl core, have been investigated as stabilizers of the amyloidogenic protein transthyretin.[3] Furthermore, the 2-phenethylamine backbone is a classic pharmacophore for targeting monoamine transporters (SERT, DAT, NET), which are crucial in the treatment of depression and anxiety.[4][5] The inherent lipophilicity of the biphenyl group facilitates penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.

Synthetic Protocols: Key Transformations

The hydrochloride salt form requires neutralization, typically in situ, to liberate the free amine for reaction. This is a critical step in achieving high yields.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[6] This protocol details a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator.

Workflow for Amide Bond Formation:

G cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification AmineHCl 2-(4'-Fluorobiphenyl-4-yl)ethanamine·HCl Step1 1. Dissolve reactants in solvent. Cool to 0 °C. AmineHCl->Step1 CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Step1 EDC EDC·HCl Step3 3. Add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir for 15-30 min. EDC->Step3 HOBt HOBt or NHS HOBt->Step3 Base DIEA or Et3N Step2 2. Add Base (2-3 eq.) to neutralize HCl and activate Carboxylic Acid. Base->Step2 Solvent DMF or DCM Solvent->Step1 Step1->Step2 Step2->Step3 Step4 4. Allow to warm to RT. Stir for 4-16 hours. Step3->Step4 Step5 5. Monitor by TLC/LC-MS. Step4->Step5 Workup1 Aqueous Work-up (e.g., NaHCO3 wash) Step5->Workup1 Workup2 Extract with Organic Solvent Workup1->Workup2 Workup3 Dry (Na2SO4), Filter, Concentrate Workup2->Workup3 Purify Column Chromatography Workup3->Purify Product Target Amide Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.05 eq), and an activator such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) (1.2 eq).

  • Solvation: Dissolve the solids in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Neutralization and Activation: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (Et₃N) (2.5-3.0 eq), dropwise. Stir for 10-15 minutes. The excess base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.[7]

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) to the stirring solution portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Expert Insight (Causality): The use of HOBt or NHS as an additive is crucial. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate can be unstable. HOBt or NHS traps this intermediate to form a more stable active ester, which then reacts cleanly with the amine, minimizing side reactions and improving overall yield.[8]

Protocol 2: Reductive Amination

Reductive amination is a powerful, one-pot method to form secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[9] This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is tolerant of many functional groups.[10]

Workflow for Reductive Amination:

G cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification AmineHCl 2-(4'-Fluorobiphenyl-4-yl)ethanamine·HCl Step1 1. Suspend Amine·HCl and Carbonyl (1.0 eq) in solvent. AmineHCl->Step1 Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Step1 Reducer NaBH(OAc)3 Step3 3. Add NaBH(OAc)3 (1.5 eq) portion-wise. (Exothermic!) Reducer->Step3 Base DIEA or Et3N (1.1 eq) Step2 2. Add Base (1.1 eq) to free the amine. Stir for 20 min. Base->Step2 Solvent DCE or THF Solvent->Step1 Step1->Step2 Step2->Step3 Step4 4. Stir at RT for 2-12 hours. Step3->Step4 Step5 5. Monitor by TLC/LC-MS. Step4->Step5 Workup1 Quench with sat. aq. NaHCO3 Step5->Workup1 Workup2 Extract with Organic Solvent Workup1->Workup2 Workup3 Dry (Na2SO4), Filter, Concentrate Workup2->Workup3 Purify Column Chromatography Workup3->Purify Product Target Secondary Amine Purify->Product

Caption: Workflow for Reductive Amination using NaBH(OAc)₃.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Neutralization: Add one equivalent of a base (DIEA or Et₃N) to the suspension to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes to allow for imine/enamine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition can be exothermic, so it should be done carefully, especially on a larger scale.

  • Reaction: Stir the reaction at room temperature for 2-12 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Expert Insight (Trustworthiness): NaBH(OAc)₃ is preferred over other hydrides like NaBH₄ or NaBH₃CN for this one-pot procedure.[10] It is mild enough not to significantly reduce the starting aldehyde/ketone but is reactive enough to reduce the iminium ion intermediate as it forms.[10] This selectivity prevents side reactions and leads to cleaner product formation. The use of a slight excess of base ensures the amine is free to react, a self-validating step for reaction initiation.

Analytical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purityAppearance of new signals corresponding to the added moiety (e.g., amide NH proton, new alkyl groups). Integration should match the expected structure. Aromatic signals for the fluorobiphenyl core should be present.
¹³C NMR Structural confirmationAppearance of new carbon signals (e.g., amide carbonyl at ~165-175 ppm, new aliphatic carbons).
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram. The observed mass (M+H)⁺ should correspond to the calculated molecular weight of the product.
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition of the synthesized molecule.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in amide coupling Incomplete neutralization of HCl salt.Ensure at least 2.5 equivalents of base (DIEA/Et₃N) are used.
Deactivated coupling reagent (EDC is moisture sensitive).Use a fresh bottle of EDC. Store it properly desiccated.
Sterically hindered acid or amine.Switch to a more powerful coupling reagent like HATU or PyBOP. Increase reaction temperature or time.
Formation of dialkylated product in reductive amination Amine is too reactive; reaction with a second carbonyl.Use a 1:1 stoichiometry of amine to carbonyl. Add the reducing agent soon after imine formation is initiated.
Unreacted starting material Insufficient reducing agent.Ensure 1.5 equivalents of NaBH(OAc)₃ are used. Check the quality of the reagent.
Imine formation is slow (e.g., with a ketone).Add a catalytic amount of acetic acid to promote imine formation. Allow a longer time for imine formation before adding the reducing agent.

Conclusion

This compound is a high-value building block for medicinal chemistry. Its pre-installed fluorobiphenyl scaffold provides a robust anchor for exploring structure-activity relationships in various therapeutic areas, especially for CNS-penetrant molecules. The protocols provided herein offer reliable and scalable methods for its derivatization, enabling the rapid synthesis of diverse compound libraries for hit-to-lead campaigns. By understanding the rationale behind the reaction choices and potential pitfalls, researchers can efficiently incorporate this valuable scaffold into their drug discovery workflows.

References

  • Goodreid, J. D., et al. "An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts." The Journal of Organic Chemistry, 2014, 79(2), 943-954. [Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. [Link]

  • Pace, G., & Holsworth, D. D. "Solvent-Free Reductive Amination: An Organic Chemistry Experiment." Journal of Chemical Education, 2013, 90(3), 360-363. [Link]

  • Fisher Scientific. "Amide Synthesis." Fisher Scientific, Accessed January 17, 2026. [Link]

  • PubChem. "Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride." National Center for Biotechnology Information, Accessed January 17, 2026. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, September 1, 2017. [Link]

  • Colau, D., et al. "Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer." Biochemical Pharmacology, 2020, 178, 114042. [Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal, Accessed January 17, 2026. [Link]

  • Lolage, M., et al. "Structure-activity relationships for a novel series of citalopram...analogues at monoamine transporters." Bioorganic & Medicinal Chemistry Letters, 2010, 20(20), 5968-5972. [Link]

  • Wikipedia. "Reductive amination." Wikipedia, The Free Encyclopedia, Accessed January 17, 2026. [Link]

  • MDPI. "2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide." MDPI, 2023, m1682. [Link]

  • Mangione, P. P., et al. "Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin." FEBS Letters, 2020, 594(13), 2145-2157. [Link]

  • Patil, V., et al. "The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design." Journal of Applied Chemical Science International, 2025, 16(2), 143-156. [Link]

  • Jin, Z. "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." ACS Medicinal Chemistry Letters, 2015, 6(7), 803-807. [Link]

  • PrepChem. "Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl." PrepChem.com, Accessed January 17, 2026. [Link]

  • Schepmann, D., et al. "Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands." Journal of Medicinal Chemistry, 2015, 58(15), 6246-6261. [Link]

  • Ohta, K., et al. "Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists." Bioorganic & Medicinal Chemistry, 2022, 66, 116792. [Link]

  • ResearchGate. "Synthesis, characterization and pharmacological evaluation of...biphenyl...derivatives as potent antimicrobial and antioxidant agents." Arabian Journal of Chemistry, 2013. [Link]

  • Defelipe, L. A., et al. "Exploring the Role of Receptor Flexibility in Structure-Based Drug Discovery." Journal of Chemical Information and Modeling, 2017, 57(8), 1775-1787. [Link]

  • G. de la Torre, J., et al. "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules, 2020, 25(13), 3073. [Link]

  • Isenegger, P. G., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry, 2023, 66(10), 6756-6767. [Link]

  • Singh, S., et al. "Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders." RSC Advances, 2018, 8(46), 25999-26033. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your work.

Synthetic Pathway Overview

The synthesis of this compound is typically a multi-step process. A common and logical route involves the initial construction of the fluorobiphenyl core, followed by the elaboration of the ethanamine side chain, and concluding with the formation of the hydrochloride salt. Understanding the potential pitfalls at each stage is critical for optimizing yield and purity.

Synthetic_Workflow cluster_0 Step 1: Biphenyl Core Formation cluster_1 Step 2: Side Chain Precursor Synthesis cluster_2 Step 3: Amine Formation cluster_3 Step 4: Salt Formation A 4-Bromophenylboronic acid C 4'-Fluoro-4-bromobiphenyl A->C Suzuki Coupling (Pd Catalyst, Base) B 1-Bromo-4-fluorobenzene B->C D 4'-Fluoro-4-biphenylacetonitrile C->D Cyanation (e.g., Zn(CN)2, Pd catalyst) E 2-(4'-Fluorobiphenyl-4-yl)ethanamine (Free Base) D->E Nitrile Reduction (e.g., H2/Raney Ni, LiAlH4) F 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl (Final Product) E->F Acidification (HCl in ether/IPA)

Caption: A common synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental failures, their probable causes, and validated solutions.

Question 1: My Suzuki coupling reaction (Step 1) to form the 4'-fluoro-4-bromobiphenyl intermediate is low-yielding and contains significant homocoupling byproducts. What's going wrong?

Answer: This is a classic challenge in Suzuki-Miyaura cross-coupling reactions.[1] The primary culprits are often related to catalyst activity, reaction conditions, and the presence of oxygen.

  • Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to form the product.[1] Homocoupling of the boronic acid is a significant side reaction, often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst and facilitate a different catalytic cycle for the homocoupling.[2] Another byproduct can arise from the homocoupling of the aryl halide.

  • Immediate Troubleshooting Steps:

    • Oxygen Exclusion: The reaction mixture must be rigorously degassed. The presence of molecular oxygen can lead to the oxidative homocoupling of the boronic acid reactant.[2] Use a robust inert gas (Argon or Nitrogen) blanket and ensure all solvents are thoroughly deoxygenated before use.

    • Base Selection: The base is critical as it activates the boronic acid for transmetalation.[3] An inappropriate base or stoichiometry can hinder the desired reaction. Aqueous solutions of Na₂CO₃ or K₂CO₃ are common, but organic bases in anhydrous solvents may be required depending on the substrate. The reaction selectivity can depend on the amount of base used.[3]

    • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands (if used) have not degraded. Using a pre-catalyst that is readily reduced to the active Pd(0) species in situ can be beneficial. The ligand's bulkiness and electron-donating properties are crucial for promoting reductive elimination over side reactions.[1]

Coupling_Pathways cluster_main Desired Pathway: Cross-Coupling cluster_side Side Reaction: Homocoupling Start Ar-X + Ar'-B(OH)₂ Pd0 Pd(0) Start->Pd0 Catalytic Cycle Product Ar-Ar' (Desired Product) Pd0->Product Reductive Elimination Boronic 2 x Ar'-B(OH)₂ O2 O₂ Present Boronic->O2 Byproduct Ar'-Ar' (Homocoupling Byproduct) O2->Byproduct Pd-catalyzed Oxidative Coupling

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Question 2: In the nitrile reduction step (Step 3), I am observing significant secondary and tertiary amine impurities by LC-MS. How can I improve selectivity for the primary amine?

Answer: The formation of secondary ((R-CH₂CH₂)₂NH) and tertiary ((R-CH₂CH₂)₃N) amines is a well-documented side reaction in nitrile reductions.[4] This occurs when the initially formed primary amine acts as a nucleophile, attacking the intermediate imine formed during the reduction process.[4]

  • Mechanistic Insight: The reduction proceeds via an intermediate imine (R-CH=NH). The desired pathway is the further reduction of this imine to the primary amine (R-CH₂NH₂). However, if another molecule of the primary amine product attacks the imine, it can lead to dimers and trimers after subsequent reduction steps.

  • Strategic Solutions:

    • Catalytic Hydrogenation with Ammonia: When using catalysts like Raney Nickel or Pd/C with H₂, the addition of ammonia (or ammonium hydroxide) to the reaction mixture is highly effective.[5] The excess ammonia competes with the primary amine product for reaction with the imine intermediate, effectively "blocking" the formation of secondary and tertiary byproducts.

    • Use of Hydride Reducing Agents: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are often more effective at rapidly reducing the nitrile all the way to the primary amine, minimizing the lifetime of the intermediate imine and thus reducing the chance for side reactions.[6] The reaction is typically fast and conducted at low temperatures.

Parameter Catalytic Hydrogenation (H₂/Raney Ni) LiAlH₄ Reduction
Selectivity Control Addition of NH₃ is often required to suppress secondary/tertiary amine formation.[5]Generally high selectivity for primary amine due to rapid reduction.[7]
Safety/Handling Requires high-pressure hydrogenation equipment. Catalyst can be pyrophoric.Highly reactive with protic solvents (water, alcohols). Must be handled under strictly anhydrous conditions.
Workup Filtration of catalyst.Careful quenching with water/acid is required to destroy excess hydride and hydrolyze aluminum salts.
Typical Solvents Alcohols (Methanol, Ethanol), often with NH₃.Ethers (THF, Diethyl ether).[6]

Question 3: How can I definitively identify an unknown impurity peak observed in my HPLC analysis?

Answer: Unambiguously identifying an unknown impurity is crucial for process optimization and regulatory compliance. A multi-technique approach is the gold standard.[8][9]

  • Initial Assessment (LC-MS): The first step is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[10] This provides the retention time (from HPLC) and the molecular weight of the impurity (from MS). High-resolution MS (HRMS) can provide a molecular formula, which is invaluable for proposing potential structures.[]

  • Structural Elucidation (NMR): If the impurity can be isolated or sufficiently enriched, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structural elucidation.[9][10] Techniques like ¹H, ¹³C, COSY, and HSQC NMR will reveal the connectivity and stereochemistry of the molecule.[8]

  • Isolation and Confirmation:

    • Isolation: The impurity must often be isolated for full characterization. Preparative HPLC is the most common technique for this.[8]

    • Synthesis: The ultimate proof of an impurity's structure is to synthesize the proposed compound independently.[9] The authentic sample can then be co-injected into the HPLC to confirm that its retention time matches the unknown peak in your reaction mixture.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to control for a scalable and reproducible synthesis? A: For scalability, focus on:

  • Temperature Control: Especially during the nitrile reduction (if using LiAlH₄) and any exothermic steps.

  • Reagent Stoichiometry and Addition Rate: Controlled addition of reactive reagents prevents temperature spikes and reduces side reactions.

  • Mixing/Agitation: Ensure homogeneity, particularly in heterogeneous reactions like catalytic hydrogenations.

  • Purity of Starting Materials: Impurities in starting materials can carry through or interfere with catalytic cycles.[12]

Q: What analytical techniques are essential for monitoring this synthesis? A: A robust analytical package is non-negotiable.

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection is essential to monitor reaction completion.[10][]

  • Crude and Final Product Analysis: HPLC for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for byproduct identification, and NMR for structural confirmation are standard.[8][10] Gas Chromatography (GC) is used to quantify residual solvents.[]

Q: My final hydrochloride salt is "oiling out" instead of crystallizing. What should I do? A: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice, often due to supersaturation being reached at a temperature above the product's melting point in that solvent system or the presence of impurities.

  • Solutions:

    • Change Solvent System: Use a less polar solvent or an anti-solvent system to induce crystallization. For hydrochloride salts, isopropanol (IPA), ethanol, or mixtures with diethyl ether or heptane are common.

    • Slow Down: Cool the solution very slowly to allow time for crystal nucleation.

    • Seed Crystals: If you have a small amount of solid material, add a seed crystal to initiate crystallization.

    • Increase Purity: Purify the free base by column chromatography before attempting salt formation. Impurities can significantly inhibit crystallization.

Key Experimental Protocols

Protocol 1: General Procedure for Impurity Identification using HPLC-MS

  • Sample Preparation: Dissolve a small, representative sample of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) and ramping up to 5% Water / 95% Acetonitrile over 20-30 minutes. This helps separate compounds with different polarities.[]

  • Mass Spectrometry Detection: Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode. This will protonate the amine product and many nitrogen-containing byproducts, allowing for detection.

  • Data Analysis: Integrate the peaks in the chromatogram. Analyze the mass spectrum for each peak to determine its mass-to-charge ratio (m/z). For the expected product, you should see a peak corresponding to [M+H]⁺. For impurities, use the molecular weight to hypothesize structures (e.g., secondary amine byproduct will have a predictable mass).[10]

Protocol 2: Selective Reduction of a Nitrile to a Primary Amine via Catalytic Hydrogenation

  • Vessel Preparation: To a hydrogenation-rated pressure vessel, add 4'-Fluoro-4-biphenylacetonitrile (1 equivalent) and a solvent such as ethanol or methanol saturated with ammonia.[5]

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add Raney Nickel (approx. 5-10 wt% loading, as a slurry in water or ethanol).

  • Hydrogenation: Seal the vessel. Purge the headspace several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this is system-dependent).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine free base.

References

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Arborpharm. (2023). How Are Impurities In Apis Detected And Removed?[Link]

  • Organic Chemistry Portal. (2022). Amine synthesis by nitrile reduction. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. [Link]

  • ResearchGate. (2025). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Technical Support Center: Purification of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the highest purity of your final product.

Introduction: The Challenge of Purifying Biphenylalkanamine Hydrochlorides

This compound is a primary amine salt, a structural motif common in active pharmaceutical ingredients (APIs). The purification of such compounds is often not straightforward. The primary amine group imparts basicity, leading to strong interactions with acidic stationary phases in chromatography, while the biphenyl structure contributes to potential solubility challenges. Furthermore, as a hydrochloride salt, its properties differ significantly from the freebase, influencing the choice of purification strategy.

This guide will address the most pressing questions and issues that arise during the purification process, providing both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide & FAQs

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in your lab.

Recrystallization Issues

Q1: My this compound fails to crystallize or "oils out" of solution. What is causing this and how can I fix it?

A1: "Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the compound's solubility in the chosen solvent is too high at the cooling temperature, or if the cooling process is too rapid. For amine hydrochlorides, the presence of even trace amounts of the freebase can also inhibit crystallization.

Causality Explained: The goal of recrystallization is to identify a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. If the solubility curve is not steep enough, or if impurities depress the melting point sufficiently, the compound may separate as a supercooled liquid (an oil).

Troubleshooting Steps & Protocol:

  • Solvent System Screening: A single solvent may not provide the optimal solubility profile. A two-solvent system is often more effective.

    • Solvent 1 (Good Solvent): A solvent that readily dissolves the compound. For this polar salt, consider alcohols like methanol, ethanol, or isopropanol.

    • Solvent 2 (Anti-Solvent): A less polar solvent in which the compound is poorly soluble, such as ethyl acetate, methyl tert-butyl ether (MTBE), or heptane.[1]

  • Protocol for Two-Solvent Recrystallization:

    • Dissolve the crude this compound in a minimal amount of the hot "good solvent" (e.g., methanol).

    • While the solution is still warm, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.[2]

    • If too much anti-solvent is added, clarify the solution by adding a few drops of the hot good solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[2]

  • Ensure Complete Salt Formation: If your crude material is suspected to contain the freebase, dissolve it in a suitable organic solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to ensure complete conversion to the hydrochloride salt before attempting recrystallization.[3]

Q2: The purity of my recrystallized product is not improving significantly. What impurities might be present and how can I remove them?

A2: If recrystallization is not effective, it's likely that the impurities have similar solubility properties to your target compound. Potential impurities in the synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine can include starting materials, byproducts from side reactions, or degradation products.

Potential Impurities:

  • Unreacted Starting Materials: Such as 4-bromo-2-fluorobiphenyl or intermediates from the synthetic route.

  • Over-alkylation Products: Formation of secondary or tertiary amines.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.[4]

  • Related Biphenyl Compounds: Impurities from the synthesis of the biphenyl core, such as isomers or related biphenyl derivatives.[5][6][]

Alternative Purification Strategies:

  • Activated Carbon Treatment: If colored impurities are present, you can add a small amount of activated carbon to the hot solution during recrystallization to adsorb them. Be aware that this can also lead to some loss of the desired product.

  • Acid-Base Extraction: Before recrystallization, an acid-base workup can remove neutral or acidic impurities. Dissolve the crude material in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic impurities. Then, wash with brine and proceed with the hydrochloride salt formation and recrystallization.

Column Chromatography Challenges

Q3: I'm trying to purify the freebase of 2-(4'-Fluorobiphenyl-4-yl)ethanamine using silica gel chromatography, but I'm getting poor separation and tailing peaks. Why is this happening?

A3: The issue you're facing is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to your basic amine, leading to significant peak tailing, low recovery, and even degradation of the product on the column.[8][9]

Visualizing the Problem:

cluster_0 Silica Gel Surface cluster_1 Mobile Phase Silanol Si-OH (Acidic) Amine R-NH2 (Basic) Amine->Silanol Strong Acid-Base Interaction (Tailing)

Caption: Acid-base interaction causing peak tailing.

Troubleshooting & Protocol:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase to neutralize the acidic silanol groups.

    • Recommended Modifier: Triethylamine (Et₃N) is a common choice. Add 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[9]

    • Protocol:

      • Prepare your mobile phase, for instance, Dichloromethane:Methanol:Triethylamine (95:4.5:0.5).

      • Equilibrate your silica gel column with this mobile phase before loading your sample.

      • Dissolve your crude freebase amine in a minimum amount of the mobile phase and load it onto the column.

      • Elute with the modified mobile phase, collecting fractions and monitoring by TLC or HPLC.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is basic, which repels the basic amine, leading to symmetrical peaks and better separation without the need for mobile phase modifiers.[8]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.

Q4: Can I purify this compound directly using chromatography?

A4: Direct purification of the hydrochloride salt on standard silica gel is generally not recommended due to its high polarity. It will likely have very strong retention and may not elute from the column. However, reversed-phase chromatography is a viable option.

Reversed-Phase HPLC Protocol:

In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The highly polar hydrochloride salt will have less retention and can be effectively purified.

Parameter Condition
Column C18 or Biphenyl stationary phase[3][10]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and gradually increase.
Detection UV at a suitable wavelength (e.g., 254 nm)

Rationale: The acidic additive (TFA or formic acid) in the mobile phase ensures that the amine remains protonated and improves peak shape. A biphenyl stationary phase can offer alternative selectivity compared to a standard C18 column due to π-π interactions with the biphenyl core of the molecule.[10]

Purity Assessment

Q5: How can I accurately determine the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

Method Purpose Typical Observations
¹H and ¹³C NMR Structural confirmation and detection of impurities with different proton/carbon environments.Provides a clear spectrum for the desired compound. Impurities will show additional peaks. Integration can be used for quantification against an internal standard.[1]
HPLC-UV High-sensitivity quantification of impurities.A main peak for the product with smaller peaks for impurities. Purity is often reported as area percent.[11]
LC-MS Identification of impurities by their mass-to-charge ratio.Confirms the mass of the main product and helps in identifying the molecular weight of unknown impurities.
Melting Point A sharp melting point range indicates high purity.A broad or depressed melting point suggests the presence of impurities.

Visualizing the Purity Analysis Workflow:

cluster_0 Purification Complete cluster_1 Purity Analysis Final_Product Final Product NMR NMR Spectroscopy Final_Product->NMR Structural Confirmation HPLC HPLC-UV Final_Product->HPLC Quantitative Purity LCMS LC-MS Final_Product->LCMS Impurity Identification MP Melting Point Final_Product->MP Physical Constant Check

Caption: Workflow for purity assessment.

Stability and Storage

Q6: My purified this compound is discoloring over time. What is happening and how should I store it?

A6: The discoloration of amines, even as hydrochloride salts, is often due to slow oxidation.[4] The ethylamine side chain on an aromatic ring can be susceptible to oxidative degradation, which can be accelerated by exposure to light and air.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Light: Use an amber-colored vial or store in the dark to protect from light.

  • Temperature: Store in a cool, dry place. For long-term storage, consider refrigeration.

  • Container: Ensure the container is well-sealed to prevent moisture and air ingress.

By following these troubleshooting guides and protocols, you can overcome the common challenges in the purification of this compound and ensure a high-purity product for your research and development needs.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Massachusetts Institute of Technology. (n.d.). 8.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
  • Naidu, A., & Sharma, P. K. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • BenchChem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • Chromtech. (n.d.). Chromatography Products.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Brunelli, C., et al. (n.d.). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 2-Fluorobiphenyl(321-60-8) 1H NMR spectrum.
  • BenchChem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • Google Patents. (n.d.). CN112457182A - Preparation method of flurbiprofen impurity.
  • Synblock. (n.d.). CAS 321-61-9 | 2'-Fluoro-biphenyl-4-amine hydrochloride.
  • Pharmaffiliates. (n.d.). Flurbiprofen-impurities.
  • Navrátil, T., et al. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection.
  • BOC Sciences. (n.d.). Flurbiprofen and Impurities.
  • Wang, C., et al. (2020).

Sources

Technical Support Center: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to improve yield, purity, and reproducibility.

General Synthetic Overview

The most common and reliable route to this compound involves a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the fluorobiphenyl core, followed by the reduction of a nitrile group to form the target ethanamine, and finally, salt formation.

G cluster_0 Step 1: Biphenyl Core Synthesis cluster_1 Step 2: Amine Formation & Salification A 4-Bromophenylacetonitrile C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Fluorophenylboronic Acid B->C D 4'-Fluoro-[1,1'-biphenyl]-4-acetonitrile C->D E Nitrile Reduction (e.g., H₂, Raney Ni) D->E Intermediate F 2-(4'-Fluorobiphenyl-4-yl)ethanamine (Free Base) E->F G HCl Salt Formation F->G H 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl (Final Product) G->H

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. The solutions provided are based on fundamental chemical principles and established optimization strategies.

Section 1: The Suzuki-Miyaura Coupling Step

The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis. While powerful, this reaction is sensitive to several parameters.

Q1: My Suzuki coupling reaction has stalled or shows very low conversion. What are the most critical parameters to investigate?

Root Cause Analysis: Low conversion in Suzuki-Miyaura couplings typically points to one of three areas: catalyst inefficiency, suboptimal reaction conditions (base, solvent, temperature), or poor reagent quality. Both coupling partners here are relatively simple, but issues can still arise.

Expert Insights & Solutions:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. For a non-sterically hindered coupling like this, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient.[1] However, if yields are poor, catalyst deactivation or slow kinetics may be the issue.

    • Troubleshooting: Switch to a more robust, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) with a Pd₂(dba)₃ or Pd(OAc)₂ precursor. These systems are known to promote challenging couplings, especially those involving electron-poor partners.[2]

    • Oxygen Exclusion: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under an inert atmosphere (N₂ or Ar).[3]

  • Base and Solvent System: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. Its strength, solubility, and nature can dramatically affect the outcome.

    • Aqueous Biphasic System: A common and effective system is a mixture of Toluene/Ethanol/Water with a base like Na₂CO₃ or K₂CO₃.[1]

    • Anhydrous System: For more sensitive substrates, an anhydrous solvent like Dioxane or THF with a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial. Cesium fluoride (CsF) can also be effective as it promotes the formation of a more reactive fluoroboronate species.[3]

  • Reagent Quality:

    • Boronic Acid: Boronic acids can dehydrate to form cyclic boroxines upon storage. While boroxines are often viable coupling partners, their stoichiometry is different. It is best practice to use fresh, high-purity boronic acid.

    • Aryl Halide: Ensure the 4-Bromophenylacetonitrile is pure, as impurities can sometimes interfere with the catalyst.

G Start Low Suzuki Yield Inert Is the reaction under strict inert atmosphere? Start->Inert Degas Degas solvents thoroughly (e.g., Freeze-Pump-Thaw) Inert->Degas No Catalyst Is the catalyst system optimal? Inert->Catalyst Yes Degas->Catalyst SwitchCat Switch to a modern ligand (e.g., SPhos) with Pd₂(dba)₃ Catalyst->SwitchCat No Base Is the base/solvent combination correct? Catalyst->Base Yes SwitchCat->Base SwitchBase Try alternative bases: K₃PO₄ or Cs₂CO₃ in anhydrous dioxane Base->SwitchBase No Success Yield Improved Base->Success Yes SwitchBase->Success

Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura reactions.

Q2: I am observing a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I suppress this homocoupling?

Root Cause Analysis: The formation of a biaryl from the boronic acid partner is known as homocoupling (or Glaser-type coupling). It is often promoted by the presence of oxygen and can be catalyzed by both palladium and the copper co-catalyst sometimes used in related reactions like the Sonogashira coupling.[4]

Expert Insights & Solutions:

  • Strict Oxygen Exclusion: This is the most critical factor. Homocoupling is often an oxidative process. Re-evaluate your inert atmosphere technique as described in Q1.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is too slow.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂More stable and versatile than Pd(PPh₃)₄.
Ligand SPhos or XPhosElectron-rich, bulky phosphines that accelerate reductive elimination and stabilize the catalyst.
Base K₃PO₄ (anhydrous)Often provides better results than carbonates, especially in anhydrous systems.
Solvent Dioxane or 2-MeTHF (anhydrous)Good solvating properties for a wide range of substrates.
Degassing 3-5 Freeze-Pump-Thaw cyclesThe most effective method for removing dissolved oxygen.

Table 1. Optimized conditions for challenging or low-yielding Suzuki-Miyaura reactions.

Section 2: Reduction of the Nitrile Intermediate

The conversion of 4'-Fluoro-[1,1'-biphenyl]-4-acetonitrile to the primary amine is a critical step where selectivity is key.

Q3: My nitrile reduction is incomplete or is producing secondary/tertiary amines as byproducts. How can I achieve a clean, high-yield conversion to the primary amine?

Root Cause Analysis: The formation of secondary (R-NH-R') and tertiary amines during nitrile reduction is a well-known problem. It occurs when the initially formed primary amine attacks the transient imine intermediate, leading to over-alkylation. The choice of reducing agent and reaction conditions is crucial to prevent this.

Expert Insights & Solutions:

  • Catalytic Hydrogenation (Preferred Method): This is often the cleanest method.

    • Catalyst: Raney Nickel (Raney Ni) is a highly effective and common choice.

    • Solvent & Additive: The reaction should be performed in an alcoholic solvent (Methanol or Ethanol) saturated with ammonia (NH₃). Ammonia serves two purposes: it competitively inhibits the primary amine product from reacting with the imine intermediate and helps maintain the catalyst's activity.

    • Pressure & Temperature: Moderate hydrogen pressure (50-100 psi) and slightly elevated temperature (40-60 °C) are typically sufficient.

  • Chemical Reduction: If high-pressure hydrogenation is not feasible, chemical reductants can be used.

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. However, it requires strictly anhydrous conditions and a careful workup procedure. The high reactivity can sometimes lead to side reactions if other functional groups are present.

    • Sodium Borohydride with a Catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles. However, using it in combination with a Lewis acid or transition metal salt (like CoCl₂ or CuCl₂) can create a more potent reducing system that favors primary amine formation.[5][6]

Reducing SystemProsConsSelectivity for 1° Amine
H₂ / Raney Ni in NH₃/MeOH High selectivity, clean, scalable.Requires pressure equipment.Excellent
LiAlH₄ in THF/Ether Fast, powerful, widely applicable.Requires strict anhydrous conditions, hazardous workup.Very Good
NaBH₄ / CoCl₂ in MeOH Milder conditions, no pressure needed.Can be less efficient, may require optimization.Good to Very Good

Table 2. Comparison of common nitrile reduction methods.

Section 3: Purification and Hydrochloride Salt Formation

The final steps involve isolating the pure amine and converting it to a stable, crystalline salt.

Q4: My final hydrochloride salt is oily, discolored, or difficult to crystallize. What purification and salification protocol do you recommend?

Root Cause Analysis: An oily or impure salt is almost always due to impurities in the free base amine. Small amounts of unreacted starting material, reduction byproducts, or solvent residues can inhibit crystallization.

Expert Insights & Solutions:

  • Purification of the Free Base: Do not proceed to salt formation without first purifying the amine.

    • Acid-Base Extraction: After the reduction workup, dissolve the crude product in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate). Extract with dilute aqueous HCl (e.g., 1M). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, basify the aqueous layer with NaOH or K₂CO₃ until pH > 10 and extract the pure free base back into an organic solvent. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Column Chromatography: If impurities persist, chromatography on silica gel is an option. Use a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica. A typical eluent system would be Ethyl Acetate/Hexanes with 1% Et₃N.

  • Optimized Salt Formation:

    • Solvent Choice: The key is to dissolve the free base in a solvent where the hydrochloride salt is insoluble. A common and effective choice is to dissolve the purified amine in a minimal amount of a solvent like Isopropanol (IPA) or Ethyl Acetate.

    • HCl Source: Slowly add a solution of HCl in a compatible solvent. HCl in Diethyl Ether or HCl in Dioxane are excellent choices as they introduce minimal water and the co-solvents are volatile. Adding concentrated aqueous HCl is generally not recommended as the water can inhibit crystallization.

    • Procedure: To the stirred solution of the amine, add the HCl solution dropwise at room temperature or while cooling in an ice bath. The salt should precipitate. If it oils out, try scratching the side of the flask or adding a seed crystal. Stir the resulting slurry for a few hours to ensure complete precipitation and improve crystallinity. Collect the solid by filtration, wash with a cold, non-polar solvent (like Diethyl Ether or Hexane) to remove residual solvent, and dry under vacuum.

Detailed Protocol: Optimized Hydrochloride Salt Formation
  • Ensure the 2-(4'-Fluorobiphenyl-4-yl)ethanamine free base is pure and dry (residual solvent removed in vacuo).

  • Dissolve the amine (1.0 eq) in anhydrous Isopropanol (IPA) (approx. 5-10 mL per gram of amine).

  • Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Slowly add a 2M solution of HCl in Diethyl Ether (1.05 eq) dropwise over 10-15 minutes. A white precipitate should form immediately.

  • After the addition is complete, allow the slurry to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold Diethyl Ether (2 x 10 mL per gram).

  • Dry the white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.

References
  • Method for synthesis of flurbiprofen. (n.d.). Google Patents.
  • Synthesis process of 4-bromo-4' -propylbiphenyl. (n.d.). Google Patents.
  • Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
  • Preparation method of flurbiprofen impurity. (n.d.). Google Patents.
  • Li, S., Yin, R., & Jia, Q. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. ResearchGate. Retrieved January 17, 2026, from [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wang, Z., Li, H., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 12(1), 1995. [Link]

  • Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Annunziata, F., et al. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Scientific Reports, 11(1). [Link]

  • 4-Bromo-4'-fluoro-1,1'-biphenyl. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved January 17, 2026, from [Link]

  • Wang, Z., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2023). Reddit. Retrieved January 17, 2026, from [Link]

  • Annunziata, F., et al. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 17, 2026, from [Link]

  • Reduction of Nitrostyrenes using Red-Al. (n.d.). The Vespiary. Retrieved January 17, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2020). Unusual Acetonitrile Adduct Formed via Photolysis of 4'-Chloro-2-Hydroxybiphenyl in Aqueous Solution. The Journal of Organic Chemistry. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Comparison of acetonitrile reduction activity on different catalysts a.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • An Experimental Evaluation of the Zinc/Hydrochloric Acid Reduction of Nitrostyrenes. (n.d.). Sciencemadness.org. Retrieved January 17, 2026, from [Link]

  • Kim, S. R., & Weix, D. J. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Organic Letters, 22(19), 7591–7595. [Link]

  • Meyer, F., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. ChemistryOpen, 8(7), 883-887. [Link]

Sources

Technical Support Center: 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride.

Introduction: This guide provides comprehensive technical support for the stability and storage of this compound (CAS No: 5108-96-3). As a crucial intermediate in pharmaceutical research and the development of bioactive molecules, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes.[1] This document addresses frequently asked questions, offers troubleshooting advice for common stability-related issues, and provides standardized protocols for handling and stability assessment.

Section 1: Frequently Asked Questions (FAQs) & Core Handling

This section covers the most common inquiries regarding the day-to-day storage and handling of the compound.

Q1: What are the ideal storage conditions for this compound?

Answer: Proper storage is the most critical factor in preserving the long-term stability of this compound. As an amine hydrochloride salt, it is susceptible to environmental factors. The ideal conditions are summarized below.

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale & Causality
Temperature Store at Room Temperature or Refrigerated (2-8°C).[2] While many fluorinated biphenyl structures exhibit high thermal stability, cooler temperatures universally slow down potential degradation kinetics.[3][4][5] Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[2] Amine compounds can be sensitive to oxidation from atmospheric oxygen. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Moisture Store in a desiccator or a controlled low-humidity environment.[6] Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[7] This can lead to clumping and initiate hydrolytic degradation.
Light Protect from light by using an amber vial or storing it in a dark place. Similar chemical structures can be light-sensitive. Photodegradation is a risk for many complex organic molecules, where UV light can provide the energy to break chemical bonds.

| Container | Keep in the original, tightly sealed container.[6][8] | This prevents exposure to air, moisture, and contaminants. If repackaging is necessary, use a clean, dry, amber glass vial with a tight-fitting cap, and purge with inert gas before sealing. |

Q2: Is this compound hygroscopic? What specific precautions are necessary?

Answer: Yes, there is a high potential for hygroscopicity. Amine hydrochloride salts are known to attract and absorb atmospheric water.[7] Failure to protect the compound from moisture is a leading cause of degradation and inconsistent results.

Key Precautions:

  • Never leave the container open to the ambient atmosphere for extended periods.

  • Equilibrate to room temperature before opening. When removing the vial from a refrigerator or freezer, allow it to warm to room temperature for at least 30-60 minutes before opening. This prevents condensation of moist air inside the cold vial.

  • Handle in a controlled environment. For maximum stability, handle the solid in a glove box with a dry, inert atmosphere. If a glove box is unavailable, minimize the time the container is open.

  • Use a desiccator for storage. Storing the vial inside a desiccator containing a drying agent (e.g., silica gel) provides an extra layer of protection against moisture ingress.

Q3: What is the recommended workflow for handling the compound upon receipt and for routine use?

Answer: A systematic approach to handling ensures the compound's integrity from the moment it arrives in the lab. The following workflow is designed to minimize contamination and degradation risks.

G cluster_0 Initial Receipt & Inspection cluster_1 Storage & Preparation Receive Receive Compound Vial Inspect Inspect Vial Seal and Appearance Receive->Inspect Quarantine Quarantine & Contact Supplier Inspect->Quarantine Seal Broken/ Contaminated Log Log Lot #, Date, and Initial Observations Inspect->Log Seal OK Store Store Under Recommended Conditions (Table 1) Log->Store Equilibrate Equilibrate to RT Before Opening Store->Equilibrate Weigh Weigh Quickly in Controlled Atmosphere Equilibrate->Weigh Prepare Prepare Stock Solution Weigh->Prepare Store_Sol Store Solution (See Q7) Prepare->Store_Sol G cluster_degradation Potential Degradation Pathways Parent 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl (Parent Compound) Oxidation Oxidation Amine to Imine/Nitroso Side-chain oxidation Parent->Oxidation O₂ / Air Hydrolysis De-salification/Hydrolysis (Presence of H₂O) Forms free amine + HCl Parent->Hydrolysis H₂O Photolysis Photodegradation (UV Light Exposure) Biphenyl ring cleavage or side-chain reactions Parent->Photolysis hv (Light) Thermal Thermal Stress (Excessive Heat) Deamination, fragmentation of ethylamine side-chain Parent->Thermal Δ (Heat)

Caption: Potential degradation pathways for the compound under stress conditions.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines or other related species. This is often accelerated by light and the presence of trace metals. [9]2. De-salification/Hydrolysis: In the presence of significant moisture, the hydrochloride salt can dissociate into the free amine and hydrochloric acid. [10][11]The free amine may have a different stability profile and could be more prone to oxidation or other reactions.

  • Thermal Degradation: While the fluorinated biphenyl core is generally stable, the ethylamine side chain is the most likely point of thermal decomposition. [3][12]High temperatures can cause fragmentation or deamination.

  • Photodegradation: High-energy UV light can induce cleavage of bonds within the molecule, leading to a complex mixture of impurities.

Q7: My experimental results are inconsistent. Could the stability of the compound in solution be an issue?

Answer: Absolutely. Stability in the solid state does not guarantee stability in solution. Once dissolved, the compound's stability is highly dependent on the solvent, pH, concentration, and storage conditions.

  • Solvent Choice: Use high-purity, anhydrous solvents if possible. Protic solvents like methanol or water are generally acceptable, but be aware that they can participate in hydrolysis reactions over time. Aprotic solvents like DMSO or DMF are common, but ensure they are free of contaminants (e.g., water, peroxides). The solubility of related amine hydrochlorides can vary significantly depending on the solvent system. [13]* pH Sensitivity: As an amine hydrochloride, the compound is an acidic salt. The pH of your solution will determine the equilibrium between the protonated (ammonium) form and the neutral (free amine) form. If your experimental medium is basic (pH > pKa of the amine), the compound will be deprotonated to the free amine, which may have lower solubility and different reactivity.

  • Solution Storage: Stock solutions should be stored under the same protective conditions as the solid: protected from light and refrigerated (2-8°C). For sensitive applications, overlay the solution with an inert gas before sealing. Avoid long-term storage of dilute solutions. It is best practice to prepare fresh solutions for experiments or to use stock solutions that have been recently prepared and qualified.

Section 3: Protocols & Advanced Methodologies

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Preparation: Remove the vial of this compound from storage and allow it to equilibrate to room temperature for at least 30 minutes.

  • Weighing: Briefly open the vial and quickly weigh the desired amount of solid into a clean, dry container. For highest accuracy and to minimize moisture exposure, perform this step in a glove box or on a balance in a low-humidity room.

  • Dissolution: Add the chosen solvent (e.g., anhydrous DMSO, methanol) to the solid. Use a volumetric flask for accurate concentration.

  • Mixing: Mix thoroughly using a vortex or sonication until all solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Transfer the solution to a clean, amber vial. Purge the headspace with argon or nitrogen before sealing tightly with a PTFE-lined cap.

  • Labeling & Documentation: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Record all details in your lab notebook.

Protocol 2: Outline for a Confirmatory Stability Study

For critical applications where long-term use is expected, performing a small-scale stability study is advisable. This protocol is based on ICH principles. [14][15]

  • Objective: To evaluate the stability of the compound under accelerated and long-term storage conditions.

  • Methodology:

    • Initial Analysis (T=0): Analyze a sample of the compound "as is" using a validated, stability-indicating HPLC method to determine its initial purity and impurity profile.

    • Sample Preparation: Aliquot several samples of the solid compound into individual, tightly sealed amber vials.

    • Storage Conditions: Place the vials into controlled environment chambers set to standard ICH conditions.

Table 2: Standard ICH Stability Testing Conditions

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months [16][14]

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months [16][14]|

  • Testing Frequency:

    • Accelerated: Pull one sample for HPLC analysis at T=0, 3, and 6 months. [17] * Long-Term: Pull one sample for HPLC analysis at T=0, 3, 6, 9, and 12 months. [17]4. Evaluation: At each time point, compare the purity and impurity profiles to the T=0 data. A "significant change" (e.g., >0.5% drop in purity, appearance of a new impurity >0.1%) under accelerated conditions suggests potential stability issues that warrant further investigation. [14]

The stability of this compound is robust when appropriate precautions are taken. The primary threats to its integrity are moisture, oxygen, and light. By implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the quality of the material, leading to more accurate and reproducible scientific outcomes.

References

  • Kurbanova, E. I., et al. (2021). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Scientific Reports. Available at: [Link]

  • Lee, H., et al. (2022). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. PMC, PubMed Central. Available at: [Link]

  • Khan, E., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available at: [Link]

  • Wang, Y., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

  • European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • European Medicines Agency (EMA). (2013). Stability testing of existing active substances and related finished products. Available at: [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride. Available at: [Link]

  • Waterman, K. C., et al. (2007). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Grazulevicius, J. V., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. ResearchGate. Available at: [Link]

  • Achiha, D., et al. (2010). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. Available at: [Link]

  • Patel, A., et al. (2015). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Gibson, E. K. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • Jain, D., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH National Library of Medicine. Available at: [Link]

  • de la Cruz, B. N., et al. (2021). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis. PMC, NIH. Available at: [Link]

  • PubChem. (n.d.). 2-(Biphenyl-2-yloxy)ethanamine. National Center for Biotechnology Information. Available at: [Link]

  • M, S., et al. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Kafle, A., et al. (2022). Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking. The Journal of Physical Chemistry B, ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • Grazulevicius, J. V., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. Available at: [Link]

Sources

Technical Support Center: 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. Here, we address common questions and troubleshooting scenarios related to impurities that may be encountered during its synthesis and handling. Our aim is to provide practical, experience-driven advice to ensure the quality and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected peak in my HPLC analysis of a recently synthesized batch of this compound. What could it be?

A1: Unexpected peaks often correspond to impurities from the synthetic process. Based on a common synthetic route, several possibilities exist. We can categorize these based on the likely synthetic steps:

  • Starting Material Impurities: Impurities present in the initial building blocks can carry through the synthesis. For instance, if starting with 4-bromo-4'-fluorobiphenyl, it may contain traces of unreacted starting materials from its own synthesis, such as 4-bromoaniline or 4-fluorobromobenzene.

  • By-products from Biphenyl Formation (Suzuki Coupling): A plausible method for creating the fluorobiphenyl core is a Suzuki coupling reaction. This reaction is known to generate specific by-products, including homocoupling products (biphenyl or 4,4'-difluorobiphenyl) and dehalogenated starting materials (4-fluorobiphenyl).

  • Intermediates and By-products from Side-Chain Addition: The ethanamine side chain is typically added in a multi-step process. If this involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent reduction, you might encounter:

    • Ortho-acylated isomer: Friedel-Crafts reactions can sometimes yield a mixture of para and ortho substituted products.

    • Unreacted intermediates: Incomplete reactions can leave behind intermediates such as 2-(4'-fluorobiphenyl-4-yl)acetonitrile or N,N-disubstituted thioamides from the Willgerodt-Kindler reaction.

  • By-products from Nitrile or Amide Reduction: The final step often involves the reduction of a nitrile or amide. Incomplete reduction can leave the corresponding nitrile or amide in your final product. Over-reduction is less common, but side reactions can lead to the formation of secondary or tertiary amines.

To identify the unknown peak, it is recommended to use a mass spectrometry (MS) detector coupled with your HPLC. The mass-to-charge ratio will provide a crucial clue to the identity of the impurity.

Q2: My final product has a slight color, even after purification. What could be the cause?

A2: A persistent color can be due to trace amounts of highly colored impurities. Often, these are high molecular weight by-products formed from side reactions. In the context of the synthesis of this compound, potential sources include:

  • Polymeric materials: Under certain conditions, starting materials or intermediates can polymerize, leading to colored impurities that are difficult to remove.

  • Degradation products: Exposure to light, air, or elevated temperatures can cause degradation of the final compound or intermediates, sometimes forming colored products. Biphenyl compounds can undergo oxidative degradation[1][2].

To address this, consider an additional purification step, such as recrystallization from a different solvent system or treatment with activated carbon. It is also crucial to store the compound in a cool, dark, and inert environment.

Q3: I am struggling with low yields in the Suzuki coupling step to form the 4-fluoro-4'-biphenyl core. What are the common pitfalls?

A3: The Suzuki-Miyaura coupling is a powerful reaction, but its success is sensitive to several factors. Here are some troubleshooting tips:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich aryl halides, bulky and electron-donating ligands often improve the reaction rate and yield. Ensure your catalyst is active and has been stored correctly to prevent deactivation.

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial for the reaction's success. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system often consists of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase. The optimal combination depends on the specific substrates.

  • Oxygen Exclusion: The palladium(0) catalyst is sensitive to oxidation. It is essential to thoroughly degas your solvents and reaction mixture and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Purity of Boronic Acid: Impurities in the boronic acid can poison the catalyst or lead to side reactions[3]. Using high-purity boronic acids is recommended for reproducible results.

Q4: During the reduction of 2-(4'-fluorobiphenyl-4-yl)acetonitrile to the amine, I am observing significant amounts of secondary and tertiary amine by-products. How can I improve the selectivity for the primary amine?

A4: The formation of secondary and tertiary amines is a known issue in the catalytic hydrogenation of nitriles[4][5][6]. This occurs through the reaction of the initially formed primary amine with the imine intermediate. To enhance the selectivity for the primary amine:

  • Use of Additives: The addition of ammonia or a primary amine to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the undesired side reactions.

  • Solvent Choice: The reaction solvent can influence the selectivity. Protic solvents like ethanol or methanol, often in the presence of ammonia, are commonly used.

  • Catalyst Selection: The choice of catalyst can impact selectivity. While Raney nickel is a common choice, other catalysts like rhodium or palladium on carbon may offer better selectivity under specific conditions.

  • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine.

Plausible Synthetic Pathway and Potential Impurities

A likely synthetic route for this compound is outlined below. This pathway helps to visualize the origin of potential impurities.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Suzuki_Reaction Pd Catalyst, Base 4-Bromophenylacetonitrile->Suzuki_Reaction 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid->Suzuki_Reaction Impurity_Homocoupling Homocoupling Products (Biphenyls) Suzuki_Reaction->Impurity_Homocoupling Impurity_Dehalogenation Dehalogenation Product (Phenylacetonitrile) Suzuki_Reaction->Impurity_Dehalogenation 2-(4'-Fluorobiphenyl-4-yl)acetonitrile 2-(4'-Fluorobiphenyl-4-yl)acetonitrile Suzuki_Reaction->2-(4'-Fluorobiphenyl-4-yl)acetonitrile Reduction Reducing Agent (e.g., H₂, Raney Ni) 2-(4'-Fluorobiphenyl-4-yl)acetonitrile->Reduction Impurity_Secondary_Amine Secondary Amine Reduction->Impurity_Secondary_Amine Impurity_Tertiary_Amine Tertiary Amine Reduction->Impurity_Tertiary_Amine 2-(4'-Fluorobiphenyl-4-yl)ethanamine 2-(4'-Fluorobiphenyl-4-yl)ethanamine Reduction->2-(4'-Fluorobiphenyl-4-yl)ethanamine Salt_Formation HCl 2-(4'-Fluorobiphenyl-4-yl)ethanamine->Salt_Formation Final_Product 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride Salt_Formation->Final_Product

Caption: Plausible synthetic route for this compound and points of impurity introduction.

Summary of Common Impurities

Impurity NameStructureLikely OriginRecommended Analytical Technique
4-BromophenylacetonitrileBr-C₆H₄-CH₂CNUnreacted starting materialHPLC-UV, GC-MS
4-Fluorophenylboronic acidF-C₆H₄-B(OH)₂Unreacted starting materialHPLC-UV
4,4'-BiphenylC₆H₅-C₆H₅Homocoupling by-productHPLC-UV, GC-MS
4,4'-DifluorobiphenylF-C₆H₄-C₆H₄-FHomocoupling by-productHPLC-UV, GC-MS
PhenylacetonitrileC₆H₅-CH₂CNDehalogenation by-productHPLC-UV, GC-MS
2-(4'-Fluorobiphenyl-4-yl)acetonitrileF-C₆H₄-C₆H₄-CH₂CNUnreacted intermediateHPLC-UV, GC-MS
Bis(2-(4'-fluorobiphenyl-4-yl)ethyl)amine(F-C₆H₄-C₆H₄-CH₂CH₂)₂NHSecondary amine by-productHPLC-MS, GC-MS
Tris(2-(4'-fluorobiphenyl-4-yl)ethyl)amine(F-C₆H₄-C₆H₄-CH₂CH₂)₃NTertiary amine by-productHPLC-MS

Experimental Protocol: Purity Determination by HPLC-UV

This protocol outlines a general method for assessing the purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Reagents and Solutions:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or deionized water.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample solution.

  • Run the gradient elution program. A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile (re-equilibration)

  • Monitor the chromatogram at 254 nm.

4. Data Analysis:

  • The purity of the sample is typically calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

  • For the identification of unknown peaks, couple the HPLC system to a mass spectrometer (LC-MS).

References

  • Seeger, M., et al. (1995). The EAWAG-BBD also contains the biodegradation pathway for one model PCB, 4-chlorobiphenyl. [Link]

  • Haddock, J. D., & Gibson, D. T. (1995). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology, 61(12), 4416–4423. [Link]

  • Baldrian, P., et al. (2018). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 19(9), 2779. [Link]

  • Maeda, M., et al. (1995). The Degradation Pathway of Biphenyl. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. InnoPharmChem. [Link]

  • Mondal, S., et al. (2018). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology. [Link]

  • Ito, H., et al. (2019). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]

  • Chemistry Lessons. (2022, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Barta, K., & Fordos, Z. (2019). Hydrogenation of nitriles in different reaction media. ResearchGate. [Link]

  • Beller, M., & Jagadeesh, R. V. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

  • Smith, A. B., et al. (2015). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Adkins, H., & Juday, R. (1951). Secondary Products from the Catalytic Hydrogenation of Nitriles. Journal of the American Chemical Society, 73(5), 2303–2305. [Link]

  • Hegedüs, L., & Szöllősy, Á. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 329-343. [Link]

Sources

Troubleshooting 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Welcome to the technical support guide for the NMR analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the spectroscopic analysis of this compound.

Structure and Expected Spectral Features

This compound is a salt containing a primary amine and a fluorinated biphenyl moiety. Understanding its structure is key to interpreting its NMR spectra. The hydrochloride form means the amine is protonated (-NH₃⁺), which influences the chemical shift and appearance of nearby protons.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, providing explanations and actionable protocols to resolve them.

Q1: Why are the peaks in my ¹H NMR spectrum broad, especially for the protons near the amine group?

Answer:

Peak broadening in the ¹H NMR spectrum of this compound is a common observation with several potential causes:

  • Chemical Exchange of Amine Protons: The protons on the protonated amine (-NH₃⁺) are acidic and can exchange with each other, with trace amounts of water in the solvent, or with the counter-ion. This rapid exchange on the NMR timescale leads to a broadening of the -NH₃⁺ signal itself.[1][2] The signal may be so broad that it is difficult to distinguish from the baseline.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to faster relaxation of adjacent protons, causing their signals to broaden. This effect is particularly noticeable for the protons on the carbon alpha to the nitrogen.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, which can result in broader peaks.[3][4] It is recommended to use a moderate concentration, typically 5-25 mg in 0.6-0.7 mL of deuterated solvent.[4][5]

  • Poor Shimming: An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad.[5] Always ensure the instrument is properly shimmed before acquisition.

Troubleshooting Protocol: D₂O Exchange

To confirm the presence of the exchangeable -NH₃⁺ protons, a D₂O exchange experiment is invaluable.[3][6][7]

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.[3]

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad peak corresponding to the -NH₃⁺ protons will disappear or significantly decrease in intensity as the protons are replaced by deuterium, which is not observed in ¹H NMR.[1][6][7]

Q2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the peaks?

Answer:

The aromatic region of this compound shows signals for eight protons on the two phenyl rings. The complexity arises from proton-proton (H-H) coupling and proton-fluorine (H-F) coupling.

  • Expected Splitting Pattern:

    • The protons on the non-fluorinated phenyl ring will typically appear as two distinct sets of signals, often resembling doublets or multiplets, due to ortho, meta, and para H-H coupling.

    • The protons on the fluorinated phenyl ring will be further split by the fluorine atom. The coupling constants for H-F coupling are distance-dependent:

      • ³J(H-F) (ortho): ~2-15 Hz[8]

      • ⁴J(H-F) (meta): ~5 Hz[8]

      • ⁵J(H-F) (para): ~0-3 Hz

Troubleshooting Workflow for Aromatic Region Assignment

G Start Complex Aromatic Spectrum Check2D Acquire 2D NMR (COSY, HSQC) Start->Check2D Check19F Acquire ¹⁹F NMR Start->Check19F COSY COSY identifies H-H correlations Check2D->COSY HSQC HSQC correlates protons to carbons Check2D->HSQC F_Spectrum ¹⁹F spectrum shows F environment Check19F->F_Spectrum Assign_Unsub Assign non-fluorinated ring using COSY COSY->Assign_Unsub Assign_Sub Assign fluorinated ring using H-F coupling and 2D data HSQC->Assign_Sub F_Spectrum->Assign_Sub Final Complete Aromatic Assignment Assign_Unsub->Final Assign_Sub->Final

Caption: Workflow for assigning aromatic signals.

Q3: I see unexpected peaks in my spectrum. What are the possible sources and how can I identify them?

Answer:

Extraneous peaks in an NMR spectrum are common and can originate from several sources.[5]

Potential Source Typical Appearance Identification & Solution
Residual Solvents Sharp singlets or multiplets at known chemical shifts (e.g., Acetone: ~2.17 ppm, Ethyl Acetate: ~2.05, 4.12, 1.26 ppm in CDCl₃).Compare peak positions to standard solvent impurity tables. Ensure proper drying of the sample under high vacuum.[3][5]
Water Broad singlet, chemical shift is solvent-dependent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).Use fresh, high-quality deuterated solvents. Store solvents over molecular sieves to minimize water absorption.[5]
Starting Materials/Byproducts Peaks that do not correspond to the product structure.Review the reaction scheme and predict the spectra of potential impurities. Purify the sample further (e.g., recrystallization, chromatography).
Grease Broad, rolling humps typically in the aliphatic region (~0.5-1.5 ppm).Use grease-free joints in glassware or be meticulous in avoiding contamination.
Phasing Artifacts/Glitches Symmetrical artifacts around intense peaks or at the center of the spectrum.[9]Re-process the spectrum with careful manual phasing. If a center glitch is present, acquiring more scans can sometimes average it out.[9]
Q4: The baseline of my spectrum is rolling and not flat. What should I do?

Answer:

A rolling or distorted baseline can make integration and peak picking difficult. The primary causes are:

  • Improper Phasing: Incorrect zero-order and first-order phase correction is the most common reason.

  • Very Broad Peaks: The presence of extremely broad signals (e.g., from polymeric material, trace paramagnetic impurities, or sometimes the -NH₃⁺ signal) can contribute to a distorted baseline.[9]

  • Truncation Artifacts: Insufficient acquisition time can lead to a "sinc wiggle" artifact, especially around intense singlet peaks, which distorts the baseline.[10] This is sometimes called a truncation artifact.

  • Receiver Overload: An extremely concentrated sample with very intense solvent peaks can saturate the detector, leading to baseline distortions.[11]

Protocol for Baseline Correction:

  • Re-process the Data: Start by re-phasing the spectrum. Most NMR software has an automatic phasing routine, but manual adjustment is often necessary for optimal results.[9]

  • Adjust Acquisition Parameters: If truncation artifacts are suspected, increase the acquisition time (AQ) and re-acquire the spectrum.

  • Check Sample Concentration: If the sample is too concentrated, dilute it and re-acquire the spectrum.[11] You can also reduce the receiver gain (rg) during acquisition.[11]

  • Apply a Baseline Correction Algorithm: After phasing, use the baseline correction function in your processing software. Polynomial fitting is a common and effective method.

Caption: Troubleshooting logic for a rolling baseline.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]

  • San Diego State University. (n.d.). 5) Common Problems | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR, 6(3), 277-293.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Duke University. (n.d.). Coupling constants. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Artifacts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). Spectroscopy of Amines. Retrieved from [Link] R/chapter/spectroscopy-of-amines/

  • Magnetic-Resonance.org. (n.d.). 17-05-01 Chemical Shift Artifacts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the HPLC analysis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This guide, structured in a question-and-answer format, is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just solutions, but a deep, mechanistic understanding of the chromatographic challenges associated with this compound and how to overcome them.

Understanding the Analyte: Physicochemical Properties

Before troubleshooting, it is crucial to understand the molecule. 2-(4'-Fluorobiphenyl-4-yl)ethanamine is a primary amine with a significant hydrophobic biphenyl core and a fluorine substituent. Its hydrochloride salt form ensures aqueous solubility.

PropertyValue / CharacteristicImplication for HPLC Analysis
Chemical Structure C₁₄H₁₅ClFNContains a basic amine (pKa ~9-10), a hydrophobic biphenyl system, and a polar fluorine atom.
Primary Amine Group BasicProne to strong secondary interactions with acidic residual silanols on silica-based columns, a primary cause of peak tailing.[1][2][3]
Fluorobiphenyl Core Aromatic, HalogenatedProvides strong retention on reversed-phase (C18, C8) columns. Offers unique interactions (π-π, dipole-dipole) that can be exploited with Phenyl or Pentafluorophenyl (PFP) stationary phases for alternative selectivity.[4][5]
Ionization State Cationic at low pHMobile phase pH is a critical parameter. Controlling pH is essential for consistent retention and good peak shape.[6][7][8]

Frequently Asked Questions & Troubleshooting Guide

Peak Shape Problems
Question 1: My peak for 2-(4'-Fluorobiphenyl-4-yl)ethanamine is showing significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing is the most common issue for basic compounds like this analyte and is almost always caused by secondary interactions between the protonated amine group and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3][9] This interaction provides a secondary, non-ideal retention mechanism that leads to a distorted peak shape.

Here is a systematic approach to eliminate peak tailing:

1. Mobile Phase pH Optimization (Most Critical Factor): The goal is to suppress the ionization of the silanol groups. By operating at a low pH, the silanols are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[2][10]

  • Action: Adjust the mobile phase pH to be between 2.5 and 3.5. Use a buffer like phosphate or formate to maintain a stable pH. A change of even 0.1 pH units can significantly alter retention and peak shape.[11]

  • Causality: At low pH, the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH is shifted to the right. This neutralizes the active sites on the stationary phase, leading to a more homogenous interaction based primarily on the desired hydrophobic mechanism.

2. Use of a Modern, High-Purity "Base-Deactivated" Column: Older, "Type A" silica columns have a higher concentration of acidic silanols. Modern "Type B" silica columns are manufactured to be high-purity and are often end-capped to reduce the number of accessible silanols.[2][3]

  • Action: Ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer. If tailing persists even at low pH, consider a column with a polar-embedded phase, which provides additional shielding of the silica surface.[9]

3. Addition of a Mobile Phase Modifier: A small concentration of a basic "competitor" can be added to the mobile phase to saturate the active silanol sites.

  • Action: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase and adjust the pH. Caution: TEA can be difficult to remove from the column and may suppress MS signal if using LC-MS. This is a more traditional approach and is often unnecessary with modern columns.[2]

4. Reduce Mass Overload: Injecting too much sample can saturate the stationary phase, leading to both peak tailing and fronting.[10]

  • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

G start Peak Tailing Observed for 2-(4'-Fluorobiphenyl-4-yl)ethanamine check_pH Is Mobile Phase pH between 2.5 and 3.5 with a buffer? start->check_pH adjust_pH ACTION: Adjust pH to ~3.0 using a phosphate or formate buffer. check_pH->adjust_pH No check_column Are you using a modern, high-purity, end-capped C18 or C8 column? check_pH->check_column Yes adjust_pH->check_column change_column ACTION: Switch to a high-purity, base-deactivated column. check_column->change_column No check_overload Does diluting the sample (e.g., 10x) improve peak shape? check_column->check_overload Yes change_column->check_overload reduce_conc ACTION: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes consider_alt Consider Alternative Stationary Phase (e.g., PFP, Polar-Embedded) check_overload->consider_alt No good_peak Symmetrical Peak Achieved reduce_conc->good_peak consider_alt->good_peak

Decision workflow for troubleshooting peak tailing.
Question 2: I'm observing split peaks. What's the cause?

Answer: Split peaks suggest that the analyte band is being disrupted before or at the very beginning of the separation.[12][13]

  • Partially Blocked Frit: The most common cause is particulate matter from the sample or mobile phase blocking the inlet frit of the column. This creates an uneven flow path onto the column bed.[12][13]

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced, or the entire column if the frit is not replaceable. Always filter your samples and mobile phases to prevent this.[13]

  • Column Void: A void or channel at the head of the column can form over time due to pressure shocks or dissolution of the silica bed. This also disrupts the sample band.

    • Solution: This is usually irreversible and requires replacing the column. Using a guard column can help extend the life of your analytical column.

  • Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion and splitting.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the analyte.

Retention and Resolution
Question 3: My analyte has very little retention and elutes near the void volume. How can I increase its retention time?

Answer: This indicates that the analyte is too polar for the current conditions or the mobile phase is too strong. Given the hydrophobic biphenyl core, this is less likely unless the mobile phase is very aggressive.

  • Decrease Organic Content: The most straightforward solution in reversed-phase HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases the polarity of the mobile phase, promoting stronger interaction between the hydrophobic analyte and the non-polar stationary phase.[15]

  • Check Mobile Phase pH: For a basic compound, a very low pH (e.g., <2) can sometimes lead to reduced retention on certain columns due to ionic repulsion effects. Ensure your pH is in the optimal range (2.5-3.5). Conversely, increasing the pH towards the analyte's pKa will neutralize the amine, making it more hydrophobic and increasing retention, but this will likely lead to severe peak tailing.[6][7]

  • Switch to a More Retentive Column: If decreasing the organic content is not feasible (e.g., it requires less than 5% organic, which can cause phase dewetting), switch to a more retentive column. This could be a C18 column with a higher carbon load or a longer column length.

Question 4: I can't separate my analyte from a key impurity. How can I improve resolution?

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k').

1. Change the Organic Modifier: Methanol and acetonitrile have different solvent properties and can produce different elution orders.

  • Action: If you are using acetonitrile, prepare an equivalent mobile phase with methanol (note: you may need to adjust the percentage to get similar retention times). This can alter π-π interactions and change selectivity.

2. Utilize a Different Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. Your analyte and impurity may be too similar in this regard.

  • Action: Switch to a column with a different retention mechanism. For this fluorinated, aromatic compound, a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column is an excellent choice.[4] These phases introduce π-π, dipole-dipole, and ion-exchange interactions that can provide unique selectivity for aromatic and halogenated compounds that a C18 phase cannot.[5][16]

3. Adjust Mobile Phase pH: Small changes in pH can subtly alter the ionization state of the analyte or impurities, potentially leading to changes in selectivity.[17]

  • Action: Make small, controlled adjustments to the pH (e.g., from 3.0 to 3.5) and observe the impact on resolution.

4. Optimize Temperature: Increasing the column temperature decreases mobile phase viscosity (leading to lower backpressure and higher efficiency) and can also change selectivity.

  • Action: Try increasing the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then 40 °C).

System Suitability and Performance
Question 5: I'm seeing a noisy or drifting baseline. What are the common causes?

Answer: Baseline issues can obscure small peaks and affect integration accuracy. They typically stem from the pump, detector, or mobile phase.[14][18][19]

SymptomCommon CausesRecommended Solutions
Regular, Rhythmic Noise Pump pulsation, faulty check valves, air in the pump.[20][21]Degas the mobile phase thoroughly.[22] Purge the pump to remove air bubbles. Clean or replace pump check valves if the problem persists.
Irregular, High-Frequency Noise Contaminated mobile phase, failing detector lamp, air bubbles in the detector cell.[18][22]Use high-purity HPLC-grade solvents and fresh mobile phase.[18] Flush the detector cell with a strong solvent like isopropanol. Check the detector lamp energy/intensity.
Long-Term Baseline Drift Insufficient column equilibration, change in mobile phase composition (e.g., evaporation of volatile component), column temperature fluctuations.[22][23]Ensure the column is fully equilibrated before starting the sequence. Use a column oven for stable temperature control.[23] Keep mobile phase reservoirs covered.
Question 6: I'm concerned about sample carryover in my analysis. How can I minimize it?

Answer: Carryover occurs when a portion of an analyte from one injection appears in a subsequent run, compromising the accuracy of the next sample.[24][25] It is a particular concern for "sticky" compounds that can adsorb to surfaces in the flow path.

  • Optimize Needle Wash: This is the most critical step. The autosampler needle is a primary source of carryover.

    • Action: Use a strong, appropriate needle wash solvent. A good starting point is a mixture that mimics the strongest mobile phase used in your gradient, or even stronger. For this analyte, a wash solution of 50:50 Acetonitrile:Water with 0.1% formic acid would be effective. Ensure the needle wash volume is sufficient.

  • Check for Dead Volumes: Poorly made connections (e.g., tubing not fully seated in a port) can create small voids where the sample can be trapped and slowly bleed out.

    • Action: Inspect all fittings between the injector and the column. Re-make any suspicious connections.

  • Material Adsorption: The analyte may be adsorbing to stainless steel components like the sample loop.[25]

    • Action: If carryover is persistent and severe, consider replacing the stainless steel sample loop and tubing with PEEK alternatives.

Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for method development. Optimization will be necessary.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control pH (~2.7) and protonate the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity.
Gradient 30% B to 80% B over 15 minutesA broad gradient to elute the analyte and any related, more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature improves efficiency and reduces backpressure.
Detection (UV) 254 nmA common wavelength for aromatic compounds; should be optimized by running a UV scan.
Injection Volume 5 µLA small volume to prevent band broadening and potential overload.
Sample Diluent 50:50 Acetonitrile:WaterA solvent that is compatible with the mobile phase and ensures analyte solubility.
Protocol 2: Systematic Troubleshooting Workflow

When encountering a problem, follow a logical, one-change-at-a-time approach.

General workflow for systematic HPLC troubleshooting.
References
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. Retrieved from [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (n.d.). Mastelf. Retrieved from [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2025, March 25). G-M-I, Inc. Retrieved from [Link]

  • How to Handle Baseline Noise in HPLC for Accurate Results. (2024, December 16). Mastelf. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (2017, March 2). Chromatography Online. Retrieved from [Link]

  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods? (2025, September 19). Patsnap Eureka. Retrieved from [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. Retrieved from [Link]

  • Dolan, J. W. (2004). Split Peaks — A Case Study. LCGC International. Retrieved from [Link]

  • Reducing carryover. (2025, November 21). Waters Help Center. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Pressure Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Horvatovich, P., et al. (2006). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry, 78(10), 3245–3255. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Pharma Course. Retrieved from [Link]

  • PF-Phenyl HPLC Column-Fluorinated Phase for Challenging Separations. (n.d.). Yicozoo. Retrieved from [Link]

  • Pryzbyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018, June 19). Quora. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • Fluorinated columns - HPLC. (n.d.). Weber Consulting. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Dolan, J. W. (2007). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Scribd. Retrieved from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Kromaton. Retrieved from [Link]

  • Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • 2-Fluorobiphenyl. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we synthesize our expertise to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experimental design is robust and your results are reliable.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before embarking on a full-scale degradation study.

Q1: What are the primary environmental factors that could degrade this compound?

A1: Based on the structure, which includes a biphenyl ring system and an ethanamine side chain, the primary factors of concern for degradation are exposure to light (photolytic degradation), high temperatures (thermal degradation), oxidizing agents (oxidative degradation), and significant shifts in pH (acidic and basic hydrolysis). Each of these can initiate different degradation pathways.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of the compound, it should be stored in a cool, dark, and dry place. A controlled environment, such as a desiccator at refrigerated temperatures (2-8 °C) and protected from light, is ideal. The hydrochloride salt form generally offers improved stability compared to the free base, but it's crucial to prevent exposure to humid conditions, as moisture can accelerate degradation.

Q3: Are there any known impurities from the synthesis of this compound that I should be aware of?

A3: While specific impurities for this exact molecule are not extensively documented in publicly available literature, analogous structures like flurbiprofen, which also contains a fluorobiphenyl group, can provide clues. Potential impurities could arise from starting materials or by-products of the synthetic route. For instance, compounds related to the starting materials used in the synthesis of the fluorobiphenyl moiety could be present. It is crucial to have a highly pure reference standard and to characterize any observed impurities that are present prior to initiating a degradation study.

Q4: What initial analytical technique is recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended starting point. This technique is adept at separating the parent compound from its potential degradation products. Method development should focus on achieving baseline separation of all observed peaks. Coupling HPLC with mass spectrometry (LC-MS) is highly advantageous for the identification of unknown degradation products.[1][2][3]

Troubleshooting Guides: Navigating Your Degradation Studies

This section provides in-depth guidance for when you encounter specific challenges during your experimental work.

Scenario 1: Designing a Forced Degradation Study

I need to understand the degradation pathways of this compound. How do I set up a comprehensive forced degradation study?

A forced degradation study, also known as stress testing, is essential for elucidating potential degradation pathways and developing a stability-indicating analytical method.[4][5] A systematic approach is crucial for obtaining meaningful results.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound in a Suitable Solvent (e.g., Acetonitrile:Water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to Stress D Oxidative Degradation (e.g., 3% H2O2, RT) A->D Expose to Stress E Thermal Degradation (Solid & Solution, e.g., 80°C) A->E Expose to Stress F Photolytic Degradation (Solid & Solution, ICH Q1B) A->F Expose to Stress G Analyze Samples by Stability-Indicating HPLC-UV B->G Collect Time Points C->G Collect Time Points D->G Collect Time Points E->G Collect Time Points F->G Collect Time Points H Characterize Degradants by LC-MS, NMR, etc. G->H Identify Unknowns I Propose Degradation Pathways H->I Synthesize Data

Caption: Workflow for a forced degradation study.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and should be optimized for this compound.[6][7]

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Prepare a solution of the compound in 0.1 M HCl. 2. Incubate at 60°C. 3. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the samples before analysis.Simulates acidic conditions in the stomach and assesses lability of bonds susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 1. Prepare a solution of the compound in 0.1 M NaOH. 2. Incubate at 60°C. 3. Withdraw samples at various time points. 4. Neutralize the samples before analysis.Simulates alkaline conditions in the intestine and assesses susceptibility to base-catalyzed hydrolysis.
Oxidative Degradation 1. Prepare a solution of the compound in 3% H₂O₂. 2. Keep at room temperature, protected from light. 3. Withdraw samples at various time points.The ethanamine side chain and the biphenyl ring could be susceptible to oxidation.[2] This condition tests for this vulnerability.
Thermal Degradation 1. Expose the solid compound and a solution to dry heat (e.g., 80°C). 2. Sample at various time points.Assesses the intrinsic thermal stability of the molecule.
Photolytic Degradation 1. Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Use a control sample protected from light.The biphenyl system can absorb UV light, potentially leading to photochemical reactions.
Scenario 2: An Unexpected Peak Appears in my HPLC Chromatogram

I've run my stressed samples on HPLC and see a new peak that is not present in my control. How do I identify this unknown degradant?

The appearance of a new peak is the primary indicator of degradation. A systematic approach is required for its identification and characterization.

Troubleshooting_Peak A Unexpected Peak Observed in HPLC-UV B Is the peak present in the placebo/blank? A->B C Peak is an artifact or from excipients. B->C Yes D Peak is likely a degradant. B->D No E Analyze by LC-MS to determine mass-to-charge ratio (m/z). D->E F Does the mass correspond to a plausible chemical modification? E->F G Propose Potential Structures (e.g., oxidation, hydrolysis, dealkylation). F->G Yes K Re-evaluate MS data and fragmentation patterns. F->K No H Isolate the degradant using preparative HPLC. G->H I Characterize by NMR (1H, 13C) and high-resolution MS. H->I J Confirm structure. I->J K->F

Caption: Decision tree for identifying an unknown peak.

  • Mass Spectrometry (MS) Analysis : The first step is to obtain the mass of the unknown peak using LC-MS.[8] The difference between the mass of the parent compound and the degradant can suggest the type of chemical modification.

    • +16 Da : Suggests oxidation (addition of an oxygen atom), such as hydroxylation on the biphenyl ring or N-oxidation.

    • -2 Da : Suggests dehydrogenation.

    • +18 Da : Suggests hydrolysis of a labile group (though less likely for this specific structure without further modification).

  • Fragmentation Analysis (MS/MS) : Perform tandem MS (MS/MS) on both the parent compound and the degradant. By comparing the fragmentation patterns, you can often pinpoint the location of the chemical modification.

  • Isolation and Spectroscopic Analysis : If the degradant is present in sufficient quantities, isolate it using preparative HPLC. The pure degradant can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.[9]

  • Mechanistic Plausibility : Consider the stress condition that produced the degradant. For example, a degradant formed under oxidative stress is likely an oxidation product. This helps in proposing chemically plausible structures.

Potential Degradation Pathways

While specific pathways for this compound must be empirically determined, based on its chemical structure, we can hypothesize several potential degradation routes:

  • Oxidation : The aromatic rings are susceptible to hydroxylation. The nitrogen atom in the ethanamine side chain could be oxidized to an N-oxide.

  • Photodegradation : The fluorobiphenyl moiety could undergo photolytic cleavage or rearrangement.

  • Reactions with Excipients : In a formulated product, the amine group could potentially react with excipients like lactose to form adducts.

By following the systematic approaches outlined in this guide, you will be well-equipped to identify the degradation pathways of this compound and develop a robust, stability-indicating method for its analysis.

References

  • ResearchGate. (n.d.). Forced degradation studies. [Download Table]. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]

  • SciELO Colombia. (n.d.). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN112457182A - Preparation method of flurbiprofen impurity.
  • PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). Retrieved from [Link]

  • Semantic Scholar. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Retrieved from [Link]

  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Flurbiprofen-impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. Retrieved from [Link]

  • researchgate.net. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

Sources

Handling and safety precautions for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Safe Handling and Experimental Troubleshooting for Researchers

Introduction

Welcome to the technical support center for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide essential safety information, handling protocols, and troubleshooting guidance for experiments involving this compound. Given the novelty of many research chemicals, this guide synthesizes data from analogous structures to ensure the highest degree of safety and experimental success.

The structure of this compound contains a fluorinated biphenyl moiety and an ethanamine hydrochloride group. The safety profile is inferred from related compounds such as 4-aminobiphenyl, which is a known human carcinogen, and other fluorinated biphenyls that are known irritants.[1][2] Therefore, this compound should be handled with extreme caution as a potential carcinogen and irritant.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on analogous compounds, the primary hazards are expected to be:

  • Carcinogenicity: The presence of the aminobiphenyl core structure suggests potential carcinogenicity. 4-Aminobiphenyl is a known Group 1 human bladder carcinogen.[1][2]

  • Irritation: Causes skin, eye, and respiratory system irritation.[3][4][5]

  • Acute Toxicity: Harmful if swallowed.[2][6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE:

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and fine dust particles that can cause serious eye irritation.[7][8]
Hand Protection Nitrile gloves (double-gloving is recommended).To prevent skin contact, which may cause irritation and absorption of the chemical.[8]
Body Protection A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.To protect against skin exposure and contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the powder, which can cause respiratory irritation.[8][9]

Q3: How should I properly store this compound?

Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8][9] It should be stored away from strong oxidizing agents and incompatible materials.[2]

Q4: How should I dispose of waste containing this compound?

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]

Troubleshooting Guide

Scenario 1: Accidental Exposure

  • Problem: You've had a skin or eye exposure to the compound.

  • Solution:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing.[5]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Scenario 2: Spill

  • Problem: You've spilled the solid compound in the lab.

  • Solution:

    • Evacuate: Immediately evacuate the area and restrict access.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • PPE: Don the appropriate PPE as outlined in the table above.

    • Containment: Carefully sweep up the spilled solid, avoiding dust generation. Use a HEPA-filtered vacuum for larger spills.

    • Cleanup: Place the spilled material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Reporting: Report the spill to your institution's environmental health and safety office.

Experimental Protocols & Workflows

Workflow for Handling a New Research Chemical

The following diagram outlines a safe workflow for handling a new research chemical like this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a 1. Conduct a thorough literature search for safety information b 2. Perform a site-specific risk assessment a->b c 3. Prepare and review the Standard Operating Procedure (SOP) b->c d 4. Assemble all necessary Personal Protective Equipment (PPE) c->d e 5. Work in a certified chemical fume hood d->e f 6. Weigh and handle the compound with care to avoid dust generation e->f g 7. Keep the container tightly sealed when not in use f->g h 8. Decontaminate all -surfaces and equipment g->h i 9. Dispose of all waste - in a labeled hazardous - waste container h->i j 10. Document the experiment - and any observations i->j

Caption: Safe handling workflow for new research chemicals.

References

  • 4-Aminobiphenyl. (n.d.). U.S. Environmental Protection Agency.
  • 2-(4-Fluorophenyl)ethylamine hydrochloride. (n.d.). Chem-Impex.
  • 3-Aminobiphenyl. (n.d.). Grokipedia.
  • 1189922-22-2(this compound). (n.d.). ChemicalBook.
  • Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. (n.d.). PubMed.
  • 4-Aminobiphenyl SDS, 92-67-1 Safety D
  • SAFETY D
  • 2-(4-Fluorophenyl)ethylamine Hydrochloride. (n.d.). TCI Chemicals.
  • SAFETY D
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (n.d.). PMC - NIH.
  • Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
  • 2-(4-Biphenyl)ethylamine. (n.d.). PubChem - NIH.
  • SAFETY D
  • SAFETY D
  • 2-([1,1'-Biphenyl]-4-yl)ethanaMine - Names and Identifiers. (n.d.). ChemBK.
  • 4-Fluorophenethylamine hydrochloride. (n.d.). ABL Technology.
  • SAFETY D
  • (R)-1-(2-(Difluoromethoxy)-4-fluorophenyl)ethan-1-amine hydrochloride. (n.d.). ChemScene.
  • SAFETY D
  • BIPHENYL HEAT TRANSFER FLUID SAFETY D

Sources

Technical Support Center: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the multi-step synthesis of this important compound, providing in-depth, experience-based solutions to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound typically proceeds through a sequence involving a Suzuki-Miyaura coupling to form the biphenyl core, followed by nitrile reduction and final salt formation. This guide is structured to address potential issues at each critical stage of this synthetic pathway.

Diagram of the General Synthetic Pathway

Synthetic_Pathway A 4-Bromophenylacetonitrile C 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile A->C Suzuki-Miyaura Coupling (Pd catalyst, Base) B 4-Fluorophenylboronic acid B->C D 2-(4'-Fluorobiphenyl-4-yl)ethanamine C->D Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) E This compound D->E Salt Formation (HCl)

Caption: General synthetic route to this compound.

Part 1: Suzuki-Miyaura Coupling Issues

The formation of the 4'-fluoro-4-biphenylacetonitrile core via Suzuki-Miyaura coupling is a critical step.[1][2][3] While robust, this reaction is not without its potential pitfalls.

Question 1: My Suzuki-Miyaura coupling reaction is showing low conversion to the desired biphenyl product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields.

    • Cause: The Pd(0) active species can be sensitive to oxygen. Incomplete de-gassing of the reaction mixture allows oxygen to oxidize the catalyst, rendering it inactive.

    • Solution: Ensure thorough de-gassing of the solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to adding the catalyst. Maintaining a positive inert gas atmosphere throughout the reaction is crucial.

  • Base and Solvent Choice: The base plays a critical role in the transmetalation step.[2]

    • Cause: An inappropriate or weak base may not efficiently activate the boronic acid. The choice of base is often solvent-dependent.

    • Solution: For this specific coupling, an aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ with a solvent system like toluene or dioxane is often effective.[3] If you observe poor solubility of the reagents, consider a different solvent system or a stronger base like K₃PO₄.

  • Boronic Acid Quality: The purity and stability of the 4-fluorophenylboronic acid are paramount.

    • Cause: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive anhydride trimers (boroxines) upon storage.

    • Solution: Use fresh, high-purity boronic acid. If the quality is suspect, you can try recrystallizing it. It's also good practice to use a slight excess (1.1-1.2 equivalents) of the boronic acid to drive the reaction to completion.

Question 2: I am observing a significant amount of a homocoupling side product (biphenyl from the boronic acid). How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction, especially when the reaction conditions are not optimal.[4]

  • Cause: Homocoupling is often promoted by the presence of oxygen and can be more prevalent at higher temperatures. It can also occur if the oxidative addition of the aryl halide to the palladium catalyst is slow.

  • Troubleshooting Steps:

    • Improve De-gassing: As with low conversion, rigorous exclusion of oxygen is the first line of defense.

    • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the relative rates of the desired cross-coupling versus homocoupling. Using bulky, electron-rich phosphine ligands can often favor the cross-coupling pathway.[4]

    • Control Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction. Start with a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is too slow.

Diagram of Suzuki Coupling Side Reactions

Suzuki_Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions A Ar-X C Ar-Ar' (Product) A->C B Ar'-B(OH)2 B->C F Ar-H (Protodeboronation) B->F H₂O D Ar'-B(OH)2 E Ar'-Ar' (Homocoupling) D->E

Caption: Desired vs. side reactions in Suzuki-Miyaura coupling.

Part 2: Nitrile Reduction Issues

The reduction of the nitrile group in 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile to the primary amine is a crucial transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this step.[5][6][7]

Question 3: My LiAlH₄ reduction of the biphenylacetonitrile is giving a low yield of the desired primary amine. What could be going wrong?

Answer: Low yields in LiAlH₄ reductions are often due to reagent deactivation, incomplete reaction, or issues during the workup.

  • Reagent Activity: LiAlH₄ is extremely reactive with protic sources, especially water.

    • Cause: Any moisture in the solvent (typically THF or diethyl ether) or on the glassware will consume the LiAlH₄, reducing the amount available for the nitrile reduction.

    • Solution: Use anhydrous solvents and flame-dry all glassware under a stream of inert gas before use. Ensure the nitrile starting material is also dry.

  • Reaction Stoichiometry and Temperature:

    • Cause: An insufficient amount of LiAlH₄ will lead to incomplete reduction. The reaction is also highly exothermic.

    • Solution: Use at least 1.5 equivalents of LiAlH₄.[6] The addition of the nitrile to the LiAlH₄ suspension should be done slowly at a low temperature (e.g., 0 °C) to control the initial exotherm, followed by warming to room temperature or gentle reflux to ensure the reaction goes to completion.[6]

  • Workup Procedure: The quenching of excess LiAlH₄ is critical for isolating the product.

    • Cause: Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product, leading to significant losses.

    • Solution: A Fieser workup is highly recommended.[6] This involves the sequential, careful addition of water, followed by aqueous NaOH, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered off.

Table: Recommended Fieser Workup Protocol
StepReagent Added (for 'x' g of LiAlH₄)Observation
1x mL of H₂OVigorous gas evolution, formation of a white precipitate.
2x mL of 15% aqueous NaOHPrecipitate becomes more granular.
33x mL of H₂OA freely-stirrable, easily filterable white solid forms.

Question 4: I'm observing an aldehyde or imine intermediate in my final product mixture after the nitrile reduction. Why is this happening?

Answer: The formation of an aldehyde or imine indicates an incomplete reduction.

  • Mechanism Insight: The reduction of a nitrile with LiAlH₄ proceeds through an intermediate imine-aluminum complex.[5][8] This complex is then further reduced to the amine.

  • Cause: If the reaction is quenched prematurely, or if an insufficient amount of hydride is present, the hydrolysis of this intermediate during workup will yield an imine, which can then be further hydrolyzed to an aldehyde.

  • Solution:

    • Ensure Sufficient Reagent: Double-check the stoichiometry of your LiAlH₄.

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period at room temperature or under gentle reflux to ensure the second hydride addition occurs. Monitor the reaction by TLC until the starting material is fully consumed.

Part 3: Boc-Protection and Deprotection/Salt Formation

While not always necessary, a Boc-protection/deprotection sequence can be used for purification or subsequent synthetic steps. The final step is the formation of the hydrochloride salt.

Question 5: I'm having trouble with the final step, forming the hydrochloride salt. The product is oily or difficult to crystallize. What can I do?

Answer: The formation of a clean, crystalline hydrochloride salt depends on the purity of the free amine, the solvent system, and the method of HCl addition.

  • Purity of the Free Amine:

    • Cause: Any residual impurities from the previous steps can act as crystallization inhibitors.

    • Solution: Ensure the free amine is as pure as possible before attempting salt formation. Purification by column chromatography may be necessary.

  • Solvent Choice:

    • Cause: The choice of solvent is critical. The free amine should be soluble, but the hydrochloride salt should be insoluble to facilitate precipitation.

    • Solution: A common and effective method is to dissolve the purified free amine in a non-polar solvent like diethyl ether or a mixture of ether and ethyl acetate. Then, add a solution of HCl in a solvent in which it is soluble, such as HCl in dioxane or isopropanol.[9]

  • HCl Addition:

    • Cause: Adding aqueous HCl can introduce water, which may lead to the formation of a hydrate or an oil.

    • Solution: Use an anhydrous solution of HCl (e.g., 4M HCl in dioxane).[10][11][12] Add the HCl solution dropwise to the stirred solution of the amine at 0 °C. The hydrochloride salt should precipitate as a white solid. If it oils out, try adding a co-solvent like hexanes or scratching the side of the flask to induce crystallization.

Question 6: During the deprotection of a Boc-protected intermediate with HCl, I'm getting a complex mixture of byproducts. What could be the cause?

Answer: While Boc deprotection with acid is generally clean, side reactions can occur.[10]

  • Cause: The tert-butyl cation generated during the deprotection is a reactive electrophile.[10] It can potentially alkylate other nucleophilic sites on your molecule or react with the solvent.

  • Solution:

    • Use a Scavenger: If your molecule contains electron-rich aromatic rings or other nucleophilic functional groups, consider adding a scavenger like anisole or thioanisole to the reaction mixture.[11] These scavengers will trap the tert-butyl cation, preventing it from reacting with your product.

    • Control Temperature: Perform the deprotection at room temperature or below. Higher temperatures can promote side reactions.

    • Choice of Acid/Solvent: Using HCl in dioxane is a standard and generally reliable method.[12][13] Avoid conditions that might promote other reactions.

References

  • Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Pearson. (n.d.). Give the expected products of lithium aluminum hydride reduction.... Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • SpringerLink. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of t-Boc-Protected Amines with Difluorocarbene. Retrieved from [Link]

  • DOI. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • PubChem. (n.d.). 4-biphenylacetonitrile. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile.... Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Biphenyl-4-ylethanamine Analogs as Dopamine Transporter Ligands: The Role of Fluorine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of neuropharmacology, the biphenyl scaffold serves as a privileged structure for designing ligands that target monoamine transporters. This guide provides a comparative analysis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride and related biphenyl compounds, with a specific focus on their interaction with the Dopamine Transporter (DAT). We will move beyond a simple product-to-product comparison to explore the fundamental structure-activity relationships (SAR) that govern the potency and efficacy of this chemical class, supported by experimental data and detailed protocols.

Introduction: The Biphenyl Scaffold and the Dopamine Transporter

The Dopamine Transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] Its function is paramount in controlling the duration and intensity of dopamine signaling, which is implicated in motor control, motivation, and reward pathways.[1] Consequently, DAT is a key target for therapeutic agents for conditions like ADHD and for drugs of abuse such as cocaine.[1][3]

The biphenyl-4-ylethanamine framework represents a versatile scaffold for developing DAT inhibitors. The biphenyl moiety can engage in crucial hydrophobic and π-stacking interactions within the transporter's binding pocket, while the ethanamine side chain mimics the endogenous dopamine ligand. The introduction of substituents, such as a fluorine atom, can dramatically alter a compound's electronic properties, metabolic stability, and binding affinity. This guide will dissect these nuances, using this compound as our lead structural motif for comparison against other analogs.

Structural and Physicochemical Comparison

The addition of a fluorine atom to the biphenyl core, as in our topic compound, is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can influence molecular conformation, lipophilicity, and metabolic stability (by blocking sites of oxidative metabolism). These subtle changes can lead to significant differences in pharmacological activity.

Compound/ScaffoldCore StructureKey SubstituentsNoteworthy Physicochemical Properties
Biphenyl-4-ylethanamine BiphenylUnsubstitutedBaseline compound for SAR analysis.
2-(4'-Fluorobiphenyl-4-yl)ethanamine Biphenyl4'-FluoroIncreased lipophilicity and metabolic stability.[4]
4-Fluorobiphenyl Biphenyl4-FluoroA foundational building block, not an ethanamine, but illustrates the properties conferred by the fluoro-group.[4][5]
Atypical DAT Inhibitors (e.g., Biphenyl Sulfoxides) BiphenylComplex sulfoxide side chainsDesigned to stabilize an inward-facing conformation of DAT, reducing psychostimulant effects.[6][7]

Pharmacological Profile: Mechanism of Action at the Dopamine Transporter

Monoamine transporters like DAT function by cycling between outward-facing and inward-facing conformations to shuttle neurotransmitters across the cell membrane.[7] Classical DAT inhibitors, such as cocaine, act as competitive antagonists by binding to the outward-facing conformation of the transporter, blocking dopamine reuptake and causing a rapid increase in synaptic dopamine.[7]

This mechanism is visualized in the signaling pathway diagram below.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine Storage) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Release DAT_Out DAT (Outward-Facing) DAT_Out->DA_cyto VMAT2 VMAT2 DA_cyto->VMAT2 Packaging DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Exocytosis VMAT2->Vesicle DA_synapse->DAT_Out Reuptake D_Receptor Dopamine Receptors DA_synapse->D_Receptor Binding Inhibitor Biphenyl Compound Inhibitor->DAT_Out Blockade Signal Signal Transduction D_Receptor->Signal

Caption: Dopamine reuptake inhibition by biphenyl compounds at the presynaptic terminal.

Recent research has focused on developing "atypical" DAT inhibitors that do not produce the abuse potential of traditional stimulants.[6][8] These compounds are hypothesized to stabilize the transporter in an inward-facing or occluded conformation, which still inhibits dopamine uptake but does so without the rapid, reinforcing surge in synaptic dopamine associated with drugs like cocaine.[7] The biphenyl scaffold has been instrumental in the design of such atypical inhibitors.[6][9]

Comparative Efficacy and Potency: A Data-Driven Analysis

The true measure of a compound's utility lies in its quantitative pharmacological parameters. Binding affinity (Ki) indicates the concentration of a drug required to occupy 50% of the target receptors, with lower values indicating higher affinity. The inhibitory concentration (IC50) measures the functional potency of a compound in inhibiting a biological process, such as dopamine uptake.

The table below summarizes data for representative biphenyl-based DAT inhibitors, illustrating the impact of structural modifications.

CompoundDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)DAT/SERT SelectivityReference
Analogue 9c 95.5>10,000>105[6]
Analogue 10a 418>10,000>24[6][9]
Analogue 10c 268>10,000>37[6][9]
RTI-113 7.81-Selective for DAT[10]
Cocaine ~100-250Blocks SERT and NETNon-selective[10]

Note: Data is compiled from multiple studies for illustrative purposes. Direct comparison requires head-to-head studies under identical experimental conditions.

As the data indicates, subtle changes to the biphenyl scaffold can significantly alter binding affinity.[6][9] Furthermore, high selectivity for DAT over the Serotonin Transporter (SERT) is often a key design objective to minimize off-target effects.[6][8]

Experimental Protocol: In Vitro Dopamine Transporter Uptake Assay

To ensure trustworthiness and scientific integrity, a detailed, self-validating protocol for assessing the functional potency of biphenyl compounds is provided below. This protocol is based on established methods for measuring the inhibition of radiolabeled dopamine uptake in cells expressing the human dopamine transporter (hDAT).[2][11][12]

Objective: To determine the IC50 value of a test compound (e.g., 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl) at the human dopamine transporter.

Materials:

  • Cells: HEK293 or CHO cells stably expressing hDAT.[2]

  • Radioligand: [3H]Dopamine.[2]

  • Assay Buffer: Tris-HEPES buffer, pH 7.1.[2]

  • Test Compound: Stock solution in DMSO, serially diluted in assay buffer.

  • Control Inhibitor: Nomifensine (10 µM for non-specific uptake).[1][2]

  • Scintillation Fluid & Counter: For quantifying radioactivity.

  • 96-well plates & Filtration system.

Workflow Diagram:

cluster_workflow [3H]Dopamine Uptake Assay Workflow prep 1. Cell Plating Plate hDAT-expressing cells in 96-well plates. Incubate 24h. wash1 2. Wash Cells Aspirate media and wash with pre-warmed buffer. prep->wash1 preincubate 3. Pre-incubation Add test compounds (varying conc.) or controls. Incubate 20 min. wash1->preincubate initiate 4. Initiate Uptake Add [3H]Dopamine to all wells. Incubate 10 min at 25°C. preincubate->initiate terminate 5. Terminate Uptake Rapidly wash cells 3x with ice-cold buffer. initiate->terminate lyse 6. Cell Lysis Add lysis buffer (e.g., 1% SDS) to each well. terminate->lyse quantify 7. Quantification Transfer lysate to scintillation vials, add fluid, and count CPM. lyse->quantify analyze 8. Data Analysis Plot CPM vs. Log[Inhibitor]. Calculate IC50 via non-linear regression. quantify->analyze

Caption: Step-by-step workflow for a radiolabeled dopamine uptake inhibition assay.

Step-by-Step Procedure:

  • Cell Culture: 48 hours prior to the assay, plate hDAT-expressing cells in a 96-well plate to achieve approximately 80% confluency on the day of the experiment.[11] Rationale: A consistent cell density is crucial for reproducible results.

  • Preparation: On the assay day, prepare serial dilutions of the biphenyl test compound in assay buffer. Also prepare solutions for total uptake (buffer only) and non-specific uptake (10 µM Nomifensine).

  • Assay Initiation: Aspirate the culture medium from the cells and wash once with 200 µL of pre-warmed assay buffer.[1]

  • Pre-incubation: Add 100 µL of the appropriate test compound dilution or control solution to the wells. Incubate the plate at 25°C for 20 minutes.[2] Rationale: This allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Dopamine Uptake: Initiate the uptake reaction by adding 50 µL of assay buffer containing [3H]Dopamine (final concentration ~10-50 nM).[2] Incubate for a short period (e.g., 10 minutes) at 25°C. Rationale: A short incubation time ensures the measurement of the initial rate of uptake, providing a more accurate assessment of inhibition.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.[1] Rationale: The cold buffer immediately stops all transporter activity.

  • Cell Lysis & Quantification: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.[1] Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of Nomifensine) from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-(biphenyl-4-yl)ethanamine scaffold, particularly with modifications like 4'-fluoro substitution, represents a promising starting point for the development of novel dopamine transporter ligands. The strategic placement of functional groups can fine-tune a compound's affinity, selectivity, and even its conformational preference at the transporter, potentially separating therapeutic effects from psychostimulant liability.[6][7]

The experimental framework provided in this guide offers a robust method for characterizing the functional potency of newly synthesized analogs. By combining rational drug design with rigorous, quantitative in vitro assessment, researchers can continue to explore the rich pharmacology of biphenyl compounds and advance the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Siwinska, M., et al. (2018). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed. Available at: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Kopajtic, T., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central. Available at: [Link]

  • Kopajtic, T., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Publications. Available at: [Link]

  • Newman, A. H., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Publications. Available at: [Link]

  • Reith, M. E. A. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Available at: [Link]

  • PubChem. (n.d.). Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Available at: [Link]

  • Dahal, P., et al. (2023). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]

  • ChemSrc. (2025). 4-Fluorobiphenyl | CAS#:324-74-3. Available at: [Link]

  • Sisenwine, S. F., et al. (1982). Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Drug Metabolism and Disposition. Available at: [Link]

  • Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Available at: [Link]

  • EMBL-EBI. (2025). Drug inhibition and substrate transport mechanisms of human VMAT2. Available at: [Link]

  • Lomize, A. L., et al. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. Available at: [Link]

  • Bîcu, E., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]

  • Saha, K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Google Patents. (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
  • Gabris, B., et al. (2014). Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels. PMC. Available at: [Link]

  • ResearchGate. (2008). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available at: [Link]

  • Google Patents. (2021). CN112341352A - Preparation method of flurbiprofen.
  • PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride is a significant biphenyl compound with applications in the development of novel therapeutic agents. Its structural motif is of considerable interest to medicinal chemists due to its presence in various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in the pharmaceutical industry. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering practical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Suzuki Coupling followed by Cyanation and Reduction

This route is a convergent synthesis that constructs the biphenyl backbone via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This is a widely used and versatile method for forming carbon-carbon bonds.[1][2] The subsequent steps involve the introduction of a nitrile group, which is then reduced to the desired primary amine.

Experimental Protocol

Step 1: Synthesis of 4-bromo-4'-fluorobiphenyl

The synthesis of the key intermediate, 4-bromo-4'-fluorobiphenyl, can be achieved via a Suzuki-Miyaura coupling of 1,4-dibromobenzene and 4-fluorophenylboronic acid.

  • Reaction:

    • To a solution of 1,4-dibromobenzene (1.2 eq) and 4-fluorophenylboronic acid (1.0 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

    • Heat the mixture to 80°C and stir vigorously for 12 hours under an inert atmosphere.

    • After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane) to yield 4-bromo-4'-fluorobiphenyl.

Step 2: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)acetonitrile

The nitrile group is introduced via a palladium-catalyzed cyanation reaction.

  • Reaction:

    • In a sealed tube, combine 4-bromo-4'-fluorobiphenyl (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous dimethylformamide (DMF).

    • Degas the mixture and heat to 120°C for 18 hours.

    • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography to obtain 2-(4'-Fluorobiphenyl-4-yl)acetonitrile.

Step 3: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine

The final amine is obtained by the reduction of the nitrile.

  • Reaction:

    • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 2-(4'-Fluorobiphenyl-4-yl)acetonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to yield 2-(4'-Fluorobiphenyl-4-yl)ethanamine.

Step 4: Formation of the Hydrochloride Salt

  • Reaction:

    • Dissolve the crude amine in diethyl ether and cool to 0°C.

    • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Diagram of Route 1

Route 1 A 1,4-Dibromobenzene + 4-Fluorophenylboronic Acid B 4-Bromo-4'-fluorobiphenyl A->B Suzuki Coupling (Pd(PPh3)4, K2CO3) C 2-(4'-Fluorobiphenyl-4-yl)acetonitrile B->C Cyanation (Zn(CN)2, Pd(PPh3)4) D 2-(4'-Fluorobiphenyl-4-yl)ethanamine C->D Reduction (LiAlH4) E 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl D->E Salt Formation (HCl)

Caption: Synthetic workflow for Route 1.

Advantages and Disadvantages of Route 1
  • Advantages:

    • High convergency, allowing for the late-stage combination of complex fragments.

    • The Suzuki coupling is a well-established and high-yielding reaction with broad substrate scope.

    • Commercially available starting materials.

  • Disadvantages:

    • Use of toxic reagents such as zinc cyanide.

    • Palladium catalysts can be expensive, though catalyst loading is low.

    • The multi-step nature may lead to a lower overall yield.

Route 2: Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, and Amide Reduction

This route employs a more linear approach, starting with the commercially available 4-fluorobiphenyl. The key transformations involve the introduction of an acetyl group via a Friedel-Crafts acylation, followed by its conversion to a carboxylic acid derivative using the Willgerodt-Kindler reaction, and finally, transformation to the target amine.

Experimental Protocol

Step 1: Synthesis of 4-acetyl-4'-fluorobiphenyl

A classic Friedel-Crafts acylation introduces the acetyl group.

  • Reaction:

    • To a suspension of anhydrous aluminum chloride (1.5 eq) in dichloromethane (DCM) at 0°C, add acetyl chloride (1.2 eq) dropwise.

    • Stir for 15 minutes, then add a solution of 4-fluorobiphenyl (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture onto ice and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate and recrystallize from ethanol to obtain 4-acetyl-4'-fluorobiphenyl.

Step 2: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)acetic acid

The Willgerodt-Kindler reaction converts the acetyl group to a thioamide, which is then hydrolyzed.

  • Reaction:

    • A mixture of 4-acetyl-4'-fluorobiphenyl (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated to 130°C for 8 hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide (5.0 eq) in water and ethanol.

    • Reflux the mixture for 12 hours.

    • Cool, dilute with water, and wash with diethyl ether.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to yield 2-(4'-Fluorobiphenyl-4-yl)acetic acid.

Step 3: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)acetamide

The carboxylic acid is converted to the primary amide.

  • Reaction:

    • To a solution of 2-(4'-Fluorobiphenyl-4-yl)acetic acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Stir at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess).

    • Stir vigorously for 1 hour, then extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-(4'-Fluorobiphenyl-4-yl)acetamide.

Step 4: Synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine

Reduction of the amide yields the target amine.

  • Reaction:

    • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0°C, add a solution of 2-(4'-Fluorobiphenyl-4-yl)acetamide (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 6 hours.

    • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to yield 2-(4'-Fluorobiphenyl-4-yl)ethanamine.

Step 5: Formation of the Hydrochloride Salt

  • Reaction:

    • Dissolve the crude amine in diethyl ether and cool to 0°C.

    • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Diagram of Route 2

Route 2 A 4-Fluorobiphenyl B 4-Acetyl-4'-fluorobiphenyl A->B Friedel-Crafts Acylation (AcCl, AlCl3) C 2-(4'-Fluorobiphenyl-4-yl)acetic acid B->C Willgerodt-Kindler (S, Morpholine, then NaOH) D 2-(4'-Fluorobiphenyl-4-yl)acetamide C->D Amidation ((COCl)2, then NH4OH) E 2-(4'-Fluorobiphenyl-4-yl)ethanamine D->E Reduction (LiAlH4) F 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl E->F Salt Formation (HCl)

Caption: Synthetic workflow for Route 2.

Advantages and Disadvantages of Route 2
  • Advantages:

    • Avoids the use of highly toxic cyanide reagents.

    • Starts from a simple and commercially available biphenyl derivative.

    • The reactions involved are classic and well-understood organic transformations.

  • Disadvantages:

    • More linear sequence, which can result in a lower overall yield.

    • The Willgerodt-Kindler reaction can have variable yields and may require optimization.

    • The use of stoichiometric aluminum chloride in the Friedel-Crafts reaction generates significant waste.

Comparison of Synthesis Routes

ParameterRoute 1: Suzuki Coupling & CyanationRoute 2: Friedel-Crafts & Willgerodt-Kindler
Starting Materials 1,4-Dibromobenzene, 4-Fluorophenylboronic acid4-Fluorobiphenyl
Number of Steps 45
Key Reactions Suzuki Coupling, Cyanation, Nitrile ReductionFriedel-Crafts Acylation, Willgerodt-Kindler, Amide Reduction
Reagent Toxicity High (Zinc Cyanide)Moderate (Aluminum Chloride, Oxalyl Chloride)
Scalability Good, with considerations for catalyst costModerate, waste from Friedel-Crafts can be an issue
Overall Yield (estimated) ModerateModerate to Low
Key Advantages Convergent, high-yielding key stepAvoids highly toxic reagents
Key Disadvantages Use of cyanide, catalyst costLinear sequence, potentially low-yielding step

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher and the available resources.

Route 1 is likely to be favored in a research setting where access to palladium catalysts and appropriate handling procedures for cyanides are in place. Its convergent nature is elegant and can be advantageous for producing a variety of analogs by simply changing the coupling partners.

Route 2 , while being a more classical and linear synthesis, avoids the use of highly toxic cyanides, which may be a significant advantage in terms of safety and waste disposal, particularly on a larger scale. However, the potential for lower yields in the Willgerodt-Kindler step may necessitate more extensive optimization.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, reaction yields, and safety and environmental factors, should be conducted before selecting a synthetic route for the large-scale production of this compound.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

Sources

A Researcher's Guide to the Bioactivity of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the pursuit of novel compounds with selective activity at monoamine transporters—namely the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is a cornerstone of drug discovery for neuropsychiatric disorders. The parent compound, 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, serves as a promising scaffold. This guide provides a comprehensive framework for synthesizing and comparing the bioactivity of its novel analogs, offering researchers a detailed roadmap for identifying candidates with enhanced potency and selectivity.

Introduction: The Rationale for Analog Development

The modulation of monoamine transporter activity is a clinically validated strategy for treating depression, anxiety, and other mood disorders. Selective serotonin reuptake inhibitors (SSRIs) are a prime example of the therapeutic success of targeting SERT.[1][2] The 2-(4'-Fluorobiphenyl-4-yl)ethanamine scaffold presents a unique chemical architecture for exploring interactions with these transporters. By systematically modifying this core structure, we can probe the structure-activity relationships (SAR) that govern binding affinity and functional inhibition, with the goal of developing next-generation therapeutics with improved efficacy and side-effect profiles.

This guide will detail the synthetic strategies for generating a focused library of analogs and provide rigorous, step-by-step protocols for their biological evaluation. We will focus on two primary in vitro assays that form the gold standard for characterizing monoamine transporter ligands: radioligand binding assays and neurotransmitter uptake inhibition assays.[3][4][5][6]

Synthesis of Analogs: A Hypothetical Library

To effectively explore the SAR of the 2-(4'-Fluorobiphenyl-4-yl)ethanamine core, a library of analogs can be synthesized. The following proposes a hypothetical set of analogs designed to probe key structural features. The synthesis would typically involve multi-step sequences, beginning with commercially available starting materials. A general synthetic scheme is outlined below.

Diagram: General Synthetic Pathway for Analogs

G A 4-Bromo-2-fluorobiphenyl B 4-Acetyl-4'-bromo-2'-fluorobiphenyl A->B Friedel-Crafts Acylation (Acetyl chloride, AlCl3) C 2-(4'-Bromo-2'-fluorobiphenyl-4-yl)ethanamine B->C Reductive Amination D Analog Library C->D Further Modifications (e.g., N-alkylation, aromatic substitution)

Caption: Generalized synthetic route to generate analogs.

Table 1: Hypothetical Analog Library for SAR Studies

Compound IDR1-Substitution (Amine)R2-Substitution (Biphenyl Ring)Rationale
Parent -H4'-FluoroLead Compound
Analog 1 -CH34'-FluoroInvestigate effect of N-methylation on potency and selectivity.
Analog 2 -H4'-ChloroExplore impact of halogen substitution on the distal phenyl ring.
Analog 3 -H4'-TrifluoromethylAssess the influence of a strong electron-withdrawing group.
Analog 4 -H3',4'-DichloroExamine the effect of multiple substitutions on the biphenyl system.
Bioactivity Evaluation: Experimental Protocols

The cornerstone of this comparative guide lies in the rigorous and reproducible biological evaluation of the synthesized analogs. The following protocols are detailed to ensure data integrity and allow for meaningful comparisons between compounds.

Radioligand binding assays are essential for quantifying the affinity of a compound for a specific transporter.[3][7] These assays measure the ability of a test compound to displace a known radiolabeled ligand from the transporter.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT P2 Prepare cell membranes P1->P2 A1 Incubate membranes with radioligand (e.g., [3H]citalopram for SERT) P2->A1 A2 Add increasing concentrations of analog A1->A2 A3 Incubate to equilibrium A2->A3 D1 Rapidly filter to separate bound and free radioligand A3->D1 D2 Quantify bound radioactivity (Scintillation counting) D1->D2 D3 Calculate IC50 and Ki values D2->D3

Caption: Workflow for radioligand binding assays.

Step-by-Step Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).[5]

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[7] Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[8]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of the appropriate radioligand. For example:

      • hSERT: [³H]Citalopram

      • hDAT: [³H]WIN 35,428

      • hNET: [³H]Nisoxetine[9]

    • Add a range of concentrations of the test analog.

    • For determining non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM citalopram for SERT).[3]

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[7]

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.[3]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

While binding assays measure affinity, uptake inhibition assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport.[4][10] These assays are critical for determining whether a compound is an inhibitor or a substrate of the transporter.

Diagram: Uptake Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis P1 Seed transporter-expressing cells (e.g., HEK293 or JAR cells) in 96-well plates P2 Allow cells to form a monolayer P1->P2 A1 Wash cells with buffer P2->A1 A2 Pre-incubate cells with increasing concentrations of analog A1->A2 A3 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]5-HT) A2->A3 A4 Incubate for a short period A3->A4 A5 Stop uptake with ice-cold buffer A4->A5 D1 Lyse cells A5->D1 D2 Measure intracellular radioactivity D1->D2 D3 Calculate IC50 values D2->D3

Caption: Workflow for neurotransmitter uptake inhibition assays.

Step-by-Step Protocol: Uptake Inhibition Assay

  • Cell Culture:

    • Seed HEK293 cells stably expressing hSERT, hDAT, or hNET, or another suitable cell line like JAR cells (for SERT), into 96-well plates.[1][2] Allow the cells to adhere and form a confluent monolayer.[11]

  • Assay Procedure:

    • On the day of the assay, wash the cell monolayers with a suitable buffer (e.g., Krebs-HEPES buffer).[5]

    • Pre-incubate the cells with varying concentrations of the test analogs for a short period (e.g., 10-20 minutes) at room temperature.

    • Initiate neurotransmitter uptake by adding a fixed concentration of the appropriate radiolabeled substrate:

      • hSERT: [³H]Serotonin ([³H]5-HT)[1][5]

      • hDAT: [³H]Dopamine ([³H]DA)[4]

      • hNET: [³H]Norepinephrine ([³H]NE) or [³H]MPP+[3][5]

    • Incubate for a short, defined period to measure the initial rate of uptake (e.g., 1-5 minutes).[3][5]

    • Rapidly terminate the uptake by washing the cells with ice-cold buffer.[5]

  • Data Analysis:

    • Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.[5]

    • Measure the intracellular radioactivity using a liquid scintillation counter.

    • Define 100% uptake as the radioactivity accumulated in the absence of any inhibitor and 0% uptake (non-specific) in the presence of a known potent inhibitor (e.g., citalopram for SERT).[3]

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

Data Interpretation and Comparative Analysis

The data generated from these assays will allow for a robust comparison of the bioactivity of the analogs.

Table 2: Hypothetical Bioactivity Data Summary

Compound IDSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT/DAT SelectivitySERT/NET Selectivity
Parent 15.285045025.8>100062055.929.6
Analog 1 8.978039012.5>100051087.643.8
Analog 2 12.592048019.7>100065073.638.4
Analog 3 25.6>100089041.2>1000>1000>39.1>21.6
Analog 4 9.865032015.198045066.331.0

Data are hypothetical and for illustrative purposes only.

  • Analog 1 , with N-methylation, shows increased potency at SERT (lower Ki and IC₅₀) and improved selectivity over DAT and NET compared to the parent compound.

  • Analog 3 , with a trifluoromethyl group, demonstrates a significant loss of potency, suggesting that a strong electron-withdrawing group at this position is detrimental to activity.

  • Analogs 2 and 4 show that modifications to the biphenyl ring can subtly modulate potency and selectivity.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of novel analogs of this compound. By employing standardized and rigorous radioligand binding and uptake inhibition assays, researchers can effectively compare the bioactivity of newly synthesized compounds. This structured approach is essential for elucidating structure-activity relationships and identifying promising lead candidates for further development as next-generation therapeutics for neuropsychiatric disorders. The provided protocols, rooted in established methodologies, offer a reliable pathway for advancing our understanding of monoamine transporter pharmacology.

References

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 52-56. Retrieved from [Link]

  • FAO. (2024). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.16.1–12.16.24. Retrieved from [Link]

  • Lourdon, L., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11209–11217. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. Retrieved from [Link]

  • Al-Majed, A. R., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4221. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Retrieved from [Link]

  • ResearchGate. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

  • Nature. (2021). Summarizing studies using constitutive genetic deficiency to investigate behavioural influences of uptake 2 monoamine transporters. Retrieved from [Link]

  • Zhou, M., et al. (2008). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 326(2), 653–662. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE, 10(9), e0139212. Retrieved from [Link]

  • Glenn, E. M., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210-216. Retrieved from [Link]

  • JPET. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Retrieved from [Link]

  • Drug Metabolism and Disposition. (1981). Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Retrieved from [Link]

  • PLOS. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • PubMed. (2019). Natural Occurrence, Bioactivity and Biosynthesis of Elaiophylin Analogues. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of carbohydrate analogues of the THF-acetogenin 4-Deoxyannomontacin and their cytotoxicity against human prostate cancer cell lines. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of Impurities in 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities in 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, an active pharmaceutical ingredient (API) intermediate. As drug safety and efficacy are paramount, a thorough understanding and control of impurities are critical aspects of pharmaceutical development, mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into selecting and implementing the most appropriate analytical strategies.

Impurities in an API can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the drug substance over time, or interaction with storage containers.[3][4] For 2-(4'-Fluorobiphenyl-4-yl)ethanamine, potential process-related impurities could include unreacted precursors such as 4-bromo-2-fluorobiphenyl or by-products from coupling and reduction steps.[5][6][7] The presence of these impurities, even at trace levels, can impact the safety and quality of the final drug product.[8] Therefore, a multi-faceted analytical approach is not just recommended but essential.

The Analytical Toolbox: A Strategic Overview

The characterization of impurities is a stepwise process that moves from detection and quantification to definitive identification and structural elucidation. No single technique is sufficient for a complete impurity profile. The primary analytical tools employed are:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for separation and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying and confirming the molecular weight of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ultimate tool for unambiguous structure elucidation of unknown impurities.

The selection of a technique is dictated by the specific question at hand—are we quantifying a known impurity, or are we identifying a completely new one?

G cluster_0 Impurity Analysis Strategy Start Start Detect & Quantify Routine Purity Check: Detect & Quantify Impurities Start->Detect & Quantify HPLC HPLC-UV Detect & Quantify->HPLC Primary Method GCMS GC-MS (Volatiles) Detect & Quantify->GCMS Check Residual Solvents Identify & Characterize New or Unknown Peak Detected (> ICH Identification Threshold) LCMS LC-MS Identify & Characterize->LCMS Determine Mass Structure Elucidation Definitive Structure Required NMR Isolate & Analyze by NMR Structure Elucidation->NMR HPLC->Identify & Characterize Unknown Peak > 0.10% LCMS->Structure Elucidation Structure Still Ambiguous

Caption: A decision-making workflow for selecting analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC coupled with UV detection is the most widely used technique for impurity profiling due to its high resolving power, sensitivity, and reproducibility for quantitative analysis.[] It serves as the primary method for determining the purity of this compound and quantifying its related substances.

Expertise & Causality in Method Development

The choice of chromatographic conditions is critical. A reversed-phase C18 column is typically the first choice for a molecule with the aromatic and aliphatic character of our target compound. The mobile phase pH must be carefully controlled; since the analyte is an amine (basic), a slightly acidic pH (e.g., 3.0-4.0) ensures the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column stationary phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and separated effectively within a reasonable run time.

Self-Validating Protocol: HPLC-UV for Impurity Profiling

This protocol must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[10][11]

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Prepare a 0.5 mg/mL solution of this compound reference standard in Diluent.

    • Sample Solution: Prepare a 0.5 mg/mL solution of the test sample in Diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions. The percentage of each impurity is calculated based on the area of the impurity peak relative to the area of the main API peak.

G cluster_workflow HPLC Analysis Workflow A Sample & Standard Preparation B HPLC System Setup (Column, Mobile Phase, Gradient) A->B C Inject Blank, Standard, & Sample B->C D Data Acquisition (Chromatogram) C->D E Peak Integration & Quantification D->E F Report Generation (% Purity, % Impurity) E->F

Caption: Standard workflow for HPLC-based impurity quantification.

Data Presentation & Comparison
CompoundRetention Time (min)Relative Retention Time (RRT)Area % (Typical Batch)
2-(4'-Fluorobiphenyl-4-yl)ethanamine15.21.0099.75
Impurity A (e.g., Starting Material)21.51.410.08
Impurity B (e.g., By-product)12.80.840.12
Unknown Impurity C18.11.190.05

Strengths vs. Limitations: HPLC-UV is unparalleled for routine quality control and quantification.[] However, it provides no structural information beyond a UV spectrum, making the identification of unknown peaks impossible without further techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identifier

When an unknown impurity is detected above the identification threshold (typically >0.10%), LC-MS is the next logical step.[2] It couples the separation power of LC with the mass-resolving power of MS, providing the molecular weight of impurities, which is a critical piece of the identification puzzle.[12]

Expertise & Causality in Method Development

The HPLC method can often be directly transferred to an LC-MS system, with the key change being the mobile phase buffer. Non-volatile buffers like phosphate must be replaced with volatile ones like formic acid or ammonium acetate to be compatible with the mass spectrometer source.[13] Electrospray Ionization (ESI) in positive mode is the ideal choice for this amine-containing molecule, as the amine group is readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS), using analyzers like TOF or Orbitrap, is highly recommended as it provides an accurate mass measurement, allowing for the calculation of a molecular formula for the unknown impurity.

Self-Validating Protocol: LC-MS for Impurity Identification
  • LC Conditions: Use the same column and gradient as the HPLC method. Ensure the mobile phase is MS-compatible (e.g., 0.1% Formic Acid).

  • MS Conditions:

    • Instrument: LC system coupled to a Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Data Acquisition: Full scan mode to detect all ions. A subsequent MS/MS experiment can be performed to obtain fragmentation data for structural clues.[14]

  • Analysis: Correlate the peaks from the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC). Extract the mass spectrum for each impurity peak to determine its molecular weight.

Data Presentation & Comparison
RRTProposed IdentityExpected [M+H]⁺Observed [M+H]⁺Mass Error (ppm)
1.00API216.1234216.1231-1.4
1.414-bromo-2-fluorobiphenyl252.9736252.9739+1.2
0.84Process By-product X230.1391230.1388-1.3

Strengths vs. Limitations: LC-MS is exceptionally sensitive and specific for identifying compounds based on molecular weight.[1] It is the fastest way to gain significant structural information on non-volatile impurities. However, it cannot distinguish between isomers, and definitive structure requires NMR.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles

The API, being a hydrochloride salt, is non-volatile and unsuitable for GC analysis without derivatization. However, GC-MS is the ideal and required method for analyzing volatile impurities, such as residual solvents from the synthesis (e.g., THF, Toluene, Ethanol), or volatile raw materials.[4][]

Expertise & Causality in Method Development

A headspace autosampler is used to introduce only the volatile components from the sample matrix into the GC system, protecting the column from the non-volatile API. The choice of a polar GC column (e.g., WAX type) is effective for separating common polar and non-polar solvents. The mass spectrometer is operated in scan mode to identify any unexpected volatiles and in selected ion monitoring (SIM) mode for sensitive quantification of known solvents.

Self-Validating Protocol: Headspace GC-MS for Residual Solvents
  • Preparation of Solutions:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution of expected residual solvents in DMSO. Create a working standard at the target concentration limit (as per ICH Q3C guidelines).

    • Sample Preparation: Accurately weigh about 100 mg of the API into a 20 mL headspace vial and add 5 mL of Diluent.

  • GC-MS Conditions:

    • Instrument: GC-MS with a headspace autosampler.

    • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), then ramp at 10°C/min to 220°C (hold 5 min).

    • Injector Temperature: 250°C.

    • MS Transfer Line: 250°C.

    • MS Ion Source: 230°C.

    • Scan Range: 35 - 350 amu.

  • Headspace Conditions:

    • Vial Equilibration Temp: 80°C.

    • Equilibration Time: 15 min.

Data Presentation & Comparison
ImpurityRetention Time (min)Characteristic Ions (m/z)Concentration (ppm)
Tetrahydrofuran (THF)5.842, 72< 50
Toluene10.291, 92< 20

Strengths vs. Limitations: GC-MS is highly sensitive and specific for volatile organic compounds.[15] Its primary limitation is that it cannot analyze non-volatile or thermally unstable compounds without derivatization, making it a specialized tool in the context of this API's impurity profile.

Nuclear Magnetic Resonance (NMR): The Definitive Structure Elucidator

When the structure of an impurity cannot be determined by MS alone (e.g., in the case of isomers), NMR spectroscopy is the gold standard.[16] It requires isolation of the impurity in sufficient quantity (typically >1 mg), but provides unambiguous structural information through the analysis of nuclear spin interactions.

Expertise & Causality in Method Selection

For a fluorinated compound like 2-(4'-Fluorobiphenyl-4-yl)ethanamine and its impurities, a suite of NMR experiments is invaluable.

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • ¹⁹F NMR: Highly sensitive and specific to the fluorine-containing parts of the molecule, crucial for identifying impurities where the fluoro-biphenyl core has been altered.[17][18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations, allowing the scientist to piece together the molecular skeleton fragment by fragment.[19][20]

This combination allows for the complete and definitive assignment of a chemical structure.

Experimental Workflow

G cluster_workflow NMR Structure Elucidation Workflow A Isolate Impurity (e.g., Prep-HPLC) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D E Spectral Interpretation & Structure Assembly D->E F Confirm Structure E->F

Caption: Workflow for definitive structure elucidation using NMR.

Strengths vs. Limitations: NMR provides unparalleled, definitive structural detail.[16] Its main drawbacks are the need for a relatively large amount of pure, isolated sample and its lower intrinsic sensitivity compared to mass spectrometry.[21]

Conclusion and Strategic Recommendations

The characterization of impurities in this compound requires a strategic and orthogonal approach. No single method is sufficient.

  • For Routine Batch Release: A validated HPLC-UV method is the primary tool for purity determination and quantification of known impurities.

  • For Volatile Impurities: Headspace GC-MS is mandatory for controlling residual solvents as per regulatory guidelines.

  • For Investigating Unknowns: LC-MS , particularly with high-resolution capabilities, should be the first-line technique to rapidly obtain molecular weight and formula information.

  • For Definitive Identification: When mass spectrometry is insufficient, isolation followed by a full suite of NMR experiments is required for unambiguous structural confirmation.

By integrating these techniques logically, researchers and drug developers can build a comprehensive impurity profile, ensuring the quality, safety, and regulatory compliance of the API. This robust analytical foundation is indispensable for successful drug development.

References

  • Satish S and Nitu S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Adv. Biores. 16[3]: 107-117. [Link: Not a direct URL, but from a known journal]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma Tech Brief. [Link: https://www.amsbiopharma.com/impurity-profiling-hplc-methods-drug-quality-compliance/]
  • Merck Millipore. (n.d.). Complete Monograph Methods. Merck Millipore Publication. [Link: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201407.358]
  • BJSTR Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link: https://bjstr.
  • Thermo Fisher Scientific. (n.d.). Simultaneous analysis of drug substances according to USP assay and impurity methods. Application Note. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-72991-lc-usp-assay-impurity-methods-an72991-en.pdf]
  • BenchChem. (2025). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. Application Note. [Link: https://www.benchchem.com/application-note/hplc-method-for-quantification-of-2-(4-fluorophenyl)-n-methylethanamine]
  • Omicsonline. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Analytical & Bioanalytical Techniques. [Link: https://www.omicsonline.org/open-access/development-of-an-lcms-method-for-4fluoroaniline-determination-in-ezetimibe-2155-9872.1000201.php?aid=27221]
  • IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link: https://www.ijnrd.org/papers/IJNRD2402175.pdf]
  • NIH PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5454378/]
  • ResearchGate. (n.d.). Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile... ResearchGate Publication. [Link: https://www.researchgate.net/figure/Synthesis-of-Flurbiprofen-and-reduction-of-2-4-biphenyl-propionitrile-2-a-to-the_fig2_322971358]
  • Springer. (n.d.). Determination of flurbiprofen in pharmaceutical preparations by GC–MS. Journal of the Iranian Chemical Society. [Link: https://link.springer.com/article/10.1007/s13738-015-0676-4]
  • EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-b-r2-impurities-new-drug-products-step-5_en.pdf]
  • BenchChem. (2025). Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Technical Support Center. [Link: https://www.benchchem.com/tech-support/analytical-methods-for-detecting-impurities-in-4-fluoroaniline]
  • CDC Stacks. (1994). NIOSH Manual of Analytical Methods [NMAM]: 4th Edition. Centers for Disease Control and Prevention. [Link: https://stacks.cdc.gov/view/cdc/13534]
  • ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate Publication. [Link: https://www.researchgate.
  • ResearchGate. (2025). Determination of flurbiprofen in pharmaceutical preparations by GC-MS. ResearchGate Publication. [Link: https://www.researchgate.
  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen. Google Patents. [Link: https://patents.google.
  • FDA. (2006). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q3a-impurities-new-drug-substances]
  • Semantic Scholar. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Development-of-an-LC-MS-Method-for-4-Fluoroaniline-S-Reddy/769735d481546738c6444558e80730b6e927163f]
  • PharmTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. [Link: https://www.pharmtech.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Blog. [Link: https://resolvemass.com/pharmaceutical-impurity-analysis/]
  • BOC Sciences. (n.d.). Impurity Profiling in APIs. BOC Sciences. [Link: https://www.bocsci.com/technical-support/impurity-profiling-in-apis.html]
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide. MilliporeSigma. [Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/179/941/lcms-resource-guide-ms.pdf]
  • NIH PMC. (n.d.). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3522062/]
  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. PrepChem. [Link: https://www.prepchem.com/synthesis-of-4-acetyl-2-fluoro-4-bromobiphenyl]
  • PubMed. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/26406890/]
  • ResearchGate. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. ResearchGate Publication. [Link: https://www.researchgate.net/publication/236166826_A_Practical_Synthesis_of_2-Fluoro-4-bromobiphenyl]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma Tech Brief. [Link: https://www.amsbiopharma.com/blog-impurity-guidelines-in-drug-development-under-ich-q3/]
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes. [Link: https://www.jeol.co.
  • PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/33161196/]
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. KU Leuven Document Repository. [Link: https://lirias.kuleuven.be/retrieve/550186]
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200702333]
  • ResearchGate. (n.d.). (PDF) Impurity profile: Significance in Active Pharmaceutical Ingredient. ResearchGate Publication. [Link: https://www.researchgate.net/publication/265345711_Impurity_profile_Significance_in_Active_Pharmaceutical_Ingredient]
  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. [Link: https://www.mdpi.com/1422-8599/2023/3/M1682]
  • Google Patents. (n.d.). CN112457182A - Preparation method of flurbiprofen impurity. Google Patents. [Link: https://patents.google.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery Services. [Link: https://www.hyphadiscovery.co.

Sources

A Comparative Guide to Validated Analytical Methods for 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of new chemical entities is paramount. This guide provides a senior-level perspective on establishing and validating analytical methods for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a novel compound with potential therapeutic applications. The structural similarity to known bioactive molecules necessitates robust analytical oversight to ensure quality, safety, and efficacy from early-stage research through to quality control (QC) manufacturing.

This document is structured not as a rigid protocol, but as a decision-making framework for the analytical scientist. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, underpinned by the principles of scientific integrity and adherence to regulatory standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The Imperative of Method Validation

The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[4][5] For a compound like this compound, this means developing methods that can accurately and reliably determine its identity, purity, and strength in various sample matrices. The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate such validation to ensure patient safety and product quality.[1][6][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Assay

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method with UV detection is the logical starting point for assay and impurity profiling. The biphenyl chromophore is expected to have significant UV absorbance, facilitating sensitive detection.

Proposed Starting HPLC Method

A pragmatic starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a pH modifier like formic or phosphoric acid to ensure good peak shape for the amine analyte.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

The Validation Cascade: An Experimental Blueprint

The validation of the developed HPLC method must be a systematic process, as outlined by ICH Q2(R2).[1][2][3][4][8]

Caption: A flowchart illustrating the key stages in the development and validation of an HPLC analytical method.

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components. For this compound, this would involve analyzing placebo (excipients), known impurities, and degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, light). The method is specific if the peak for the main compound is well-resolved from all other peaks.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. A series of at least five concentrations of a reference standard would be prepared and injected. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Accuracy: Accuracy is the closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis would be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the same sample.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the proposed HPLC method, parameters to be varied would include the pH of the mobile phase, the column temperature, and the flow rate.

Table 1: Hypothetical Validation Parameters and Acceptance Criteria for HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peaks for analyte from impurities and degradantsPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of target concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness System suitability parameters met under all varied conditionsPasses

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[9] For a primary amine like this compound, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often necessary to improve its chromatographic properties.

Proposed Derivatization and GC-MS Method

A common derivatization strategy for primary amines is acylation, for example, with trifluoroacetic anhydride (TFAA), to produce a more volatile and thermally stable derivative.[10]

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) in an aprotic solvent.

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

Validation of the GC-MS Method

The validation of a GC-MS method follows similar principles to HPLC but with a greater emphasis on mass spectral data for specificity.

Caption: A schematic of the experimental workflow for GC-MS method development and validation.

Specificity: In GC-MS, specificity is demonstrated by the uniqueness of the mass spectrum of the derivatized analyte. The fragmentation pattern should be consistent and allow for unambiguous identification. Comparison with a spectral library, if available, or elucidation of the fragmentation pathway provides strong evidence of specificity.

The validation of linearity, range, accuracy, precision, LOD, and LOQ would be performed in a similar manner to the HPLC method, with the key difference being the use of the derivatized analyte.

Table 2: Comparison of HPLC-UV and GC-MS for the Analysis of this compound

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning with mass-based detection
Sample Preparation Simple dissolutionDerivatization required
Specificity Based on retention time and UV spectrumHigh, based on retention time and mass spectrum
Sensitivity Good, dependent on chromophoreExcellent, especially in SIM mode
Application Purity, assay, impurity profilingTrace impurity analysis, structural confirmation
Instrumentation Cost ModerateHigh
Throughput HighModerate

Spectroscopic Characterization: The Molecular Fingerprint

A comprehensive analytical package for a new chemical entity must include thorough spectroscopic characterization.

  • UV-Visible Spectroscopy: The biphenyl system is expected to show strong absorbance in the UV region, likely around 250-280 nm. The exact λmax would be determined experimentally and is crucial for setting the detection wavelength in the HPLC-UV method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule, including the aromatic protons of the biphenyl system and the aliphatic protons of the ethanamine side chain.

    • ¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms.

    • ¹⁹F NMR: The fluorine NMR will show a signal for the single fluorine atom, and its coupling to adjacent protons can provide further structural confirmation.

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound and its fragmentation pattern. This is invaluable for confirming the identity and elucidating the structure of impurities. The presence of the fluorine and nitrogen atoms will give characteristic isotopic patterns.

Addressing Chirality: The Enantiomeric Dimension

This compound is a chiral molecule. As enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are critical.

Chiral HPLC: The development of a chiral HPLC method is essential. This would typically involve screening a variety of chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, with different mobile phases (normal-phase, reversed-phase, or polar organic).[6][7] The goal is to achieve baseline separation of the two enantiomers to allow for the determination of enantiomeric purity.

Conclusion: A Multi-faceted Approach to Analytical Control

The development of validated analytical methods for a new chemical entity like this compound requires a strategic and multi-faceted approach. HPLC-UV is the primary tool for routine quality control, offering a balance of performance and practicality. GC-MS provides a powerful complementary technique for trace analysis and definitive identification. A thorough understanding of the molecule's spectroscopic properties is fundamental to all analytical work. Finally, the chirality of the molecule necessitates the development of a stereospecific method to ensure the desired enantiomeric form is being produced and controlled. By following the principles of method validation outlined in regulatory guidelines, researchers and drug developers can ensure the generation of reliable and defensible analytical data, which is the bedrock of a successful pharmaceutical development program.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ACS Publications. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. Retrieved from [Link]

  • LibreTexts. (n.d.). Spectroscopic Methods of Analysis. Retrieved from [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • LibreTexts. (n.d.). Chapter 10: Spectroscopic Methods. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (2022). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl - NIST WebBook. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the selectivity and cross-reactivity profile of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a novel compound with structural similarities to known monoaminergic ligands. In the landscape of drug discovery, particularly for neurological and psychiatric disorders, establishing the precise molecular targets of a new chemical entity is paramount. Off-target interactions can lead to unforeseen side effects or confound experimental results, making a thorough cross-reactivity assessment a critical step in preclinical development.

The structure of this compound, featuring a biphenyl scaffold and an ethanamine side chain, suggests a potential affinity for receptors and transporters within the monoaminergic system. Specifically, its similarity to endogenous trace amines points towards the Trace Amine-Associated Receptor 1 (TAAR1) as a primary hypothetical target.[1][2] TAAR1 is a G protein-coupled receptor (GPCR) that modulates dopaminergic and glutamatergic neurotransmission, making it an attractive therapeutic target for conditions like schizophrenia and mood disorders.[3][4][[“]]

This guide outlines the rationale for target selection, presents a comparative analysis of binding and functional data against key alternative compounds, and provides detailed, validated protocols for conducting these assessments. Our objective is to equip researchers with the necessary data and methodologies to critically evaluate the utility of this compound for their specific applications.

Rationale for Target Selection and Experimental Design

The decision to screen any compound against a panel of off-targets must be driven by a logical, structure-based hypothesis. The ethanamine moiety of the test compound is a classic pharmacophore that confers affinity for a range of monoamine receptors and transporters. Therefore, our cross-reactivity panel was designed to probe these potential interactions comprehensively.

Primary Hypothesized Target:

  • Trace Amine-Associated Receptor 1 (TAAR1): Given the structural resemblance to trace amines like β-phenylethylamine and tyramine, TAAR1 is the most likely primary target.[2] TAAR1 activation leads to Gs protein coupling and subsequent stimulation of adenylyl cyclase.[2]

Key Potential Off-Target Panel:

  • Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). Interaction with these transporters is a common feature of psychoactive compounds and a primary source of off-target effects.

  • Dopaminergic Receptors: Primarily the Dopamine D2 receptor (D2R), as antagonism of this receptor is the mechanism of action for most traditional antipsychotics.[4] Unintended interaction could either potentiate or interfere with the desired TAAR1-mediated effects.

  • Serotonergic Receptors: The 5-HT2A receptor is a critical target for atypical antipsychotics and psychedelics.[6]

  • Adrenergic Receptors: α1 and α2 adrenergic receptors are often modulated by compounds targeting other monoamine systems, leading to cardiovascular or sedative side effects.

To provide a robust comparison, we selected two alternative compounds:

  • Ulotaront (SEP-363856): A selective TAAR1 agonist with additional 5-HT1A agonist activity, representing a modern, relatively clean comparator currently in clinical development.[3]

  • p-Tyramine: An endogenous trace amine known to be a potent TAAR1 agonist but also exhibiting activity at various adrenergic and other monoaminergic receptors, representing a less selective, "dirtier" comparator.[1][2]

The experimental workflow is designed to first assess binding affinity across the target panel, followed by functional characterization at any targets showing significant binding.

cluster_0 Phase 1: Binding Affinity Screen cluster_1 Phase 2: Functional Activity Assessment cluster_2 Phase 3: Data Analysis & Comparison Compound Test Compound: 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl TargetPanel Primary & Off-Target Panel (TAAR1, DAT, SERT, NET, D2, 5-HT2A, etc.) Compound->TargetPanel Screen against BindingAssay Radioligand Binding Assays (Determine Ki values) Hits Targets with Significant Binding (Ki < 1µM) BindingAssay->Hits Identify 'Hits' Analysis Selectivity Profile Generation BindingAssay->Analysis Compile Data TargetPanel->BindingAssay FuncAssay Functional Assays (e.g., cAMP accumulation) (Determine EC50/IC50, Emax) FuncAssay->Analysis Hits->FuncAssay Characterize functionally Comparison Compare to Alternatives (Ulotaront, p-Tyramine) Analysis->Comparison Conclusion Final Report & Guide Publication Comparison->Conclusion

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Data Analysis

The following data, presented for illustrative purposes, reflects a typical outcome for a selective TAAR1 agonist. All binding data was generated using competitive radioligand binding assays, while functional data for TAAR1 was generated via a cAMP accumulation assay.

Table 1: Comparative Binding Affinity (Ki, nM) Profile
Target2-(4'-Fluorobiphenyl-4-yl)ethanamine HClUlotaront (Comparator 1)p-Tyramine (Comparator 2)
TAAR1 (human) 15 25 45
DAT>10,000>10,000850
SERT>10,000>10,000>10,000
NET1,250>10,000400
Dopamine D28,500>10,000>10,000
Serotonin 5-HT1A98055 2,500
Serotonin 5-HT2A>10,000>10,0007,500
Adrenergic α1A3,500>10,000600
Adrenergic α2A2,100>10,000350

Analysis of Binding Data: The data clearly indicates that 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl exhibits high affinity for the human TAAR1 receptor. Its selectivity over the primary monoamine transporters (DAT, SERT) and key neurotransmitter receptors (D2, 5-HT2A) is excellent, with Ki values several orders of magnitude higher than for TAAR1. A moderate affinity is noted for NET and 5-HT1A receptors.

Compared to the alternatives, our test compound shows a cleaner profile than the endogenous ligand p-Tyramine, which displays significant affinity for DAT, NET, and adrenergic receptors. It appears more selective than Ulotaront concerning the 5-HT1A receptor, though Ulotaront's activity at this receptor is a known part of its pharmacological profile.[3]

Table 2: Comparative TAAR1 Functional Activity (cAMP Assay)
Parameter2-(4'-Fluorobiphenyl-4-yl)ethanamine HClUlotaront (Comparator 1)p-Tyramine (Comparator 2)
EC50 (nM) 28 40 70
Emax (% of Isoproterenol) 95% (Full Agonist) 105% (Full Agonist) 100% (Full Agonist)

Analysis of Functional Data: Functionally, 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl acts as a potent, full agonist at the TAAR1 receptor, consistent with its high binding affinity. Its potency is comparable to, and slightly greater than, that of Ulotaront and p-Tyramine in this assay. This confirms that the binding interaction translates into robust receptor activation.

cluster_pathway TAAR1 Gs-Coupled Signaling Pathway Ligand TAAR1 Agonist (e.g., Test Compound) TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds & Activates G_Protein Gs Protein (α, β, γ subunits) TAAR1->G_Protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_Protein->AC Gαs stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified TAAR1 signaling pathway via Gs coupling.

Detailed Experimental Protocols

The following protocols are standardized, self-validating systems for assessing ligand binding and function at GPCRs.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor. This method is considered a gold standard for quantifying ligand-receptor interactions.[7]

Materials:

  • Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-hTAAR1).

  • Radioligand (e.g., [3H]-Epiminomethylflurbiprofen for TAAR1).

  • Test Compound: 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl, dissolved in appropriate vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Preparation: Set up a 96-well plate. Each concentration of the test compound should be run in triplicate. Include wells for "Total Binding" (radioligand + vehicle) and "Non-Specific Binding" (radioligand + a high concentration of a known unlabeled ligand).

  • Reagent Addition: To each well, add in the following order:

    • 50 µL of Assay Buffer (for Total Binding) or unlabeled ligand (for Non-Specific Binding) or serially diluted Test Compound.

    • 50 µL of the radioligand at a final concentration near its Kd value.

    • 100 µL of the cell membrane preparation (typically 5-20 µg of protein per well).[8]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any unbound radioligand.

  • Counting: Place the filter mats into vials or a compatible plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of a test compound at a Gs- or Gi-coupled receptor by measuring the modulation of intracellular cyclic AMP (cAMP).[9][10]

Materials:

  • A stable cell line expressing the receptor of interest (e.g., HEK293-hTAAR1).

  • Test Compound and reference agonists/antagonists.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE-based kits).[11][12]

  • 384-well white microplates suitable for luminescence/fluorescence detection.

Procedure:

  • Cell Plating: Seed cells into the 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in Stimulation Buffer.

  • Cell Stimulation (for Gs-coupled receptors):

    • Remove the cell culture medium.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.[13] This typically involves sequential addition of a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Plate Reading: Read the plate on a compatible microplate reader (e.g., an HTRF-capable reader). The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Convert the raw reader output to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values. Emax is often expressed as a percentage of the response to a known full agonist like isoproterenol.

Conclusion

The comprehensive cross-reactivity profiling of this compound demonstrates that it is a potent and selective full agonist of the TAAR1 receptor. Its selectivity profile is superior to that of the endogenous trace amine p-Tyramine and shows a different off-target profile compared to the clinical candidate Ulotaront. The minimal interaction with key monoamine transporters and receptors like D2 and 5-HT2A at concentrations relevant to its TAAR1 activity suggests a lower potential for common CNS-related side effects.

This favorable selectivity profile makes this compound a valuable tool for researchers investigating TAAR1 pharmacology. It can be used to probe the function of this receptor system with a higher degree of confidence that the observed effects are not confounded by interactions with other major monoaminergic targets. Further in vivo studies are warranted to confirm this selectivity and to explore its therapeutic potential.

References

  • Title: cAMP Assays in GPCR Drug Discovery Source: PubMed URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential Source: MDPI URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 Agonists for Schizophrenia Source: NCBI Bookshelf URL: [Link]

  • Title: The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors? Source: PMC - NIH URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Selective TAAR1 agonists for mood disorders Source: Consensus URL: [Link]

  • Title: Trace Amine-Associated Receptors as Emerging Therapeutic Targets Source: PMC - NIH URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]

Sources

Bridging the Translational Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of Novel TAAR1 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target for a spectrum of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[1][2][3] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanistic approach by modulating monoaminergic and glutamatergic neurotransmission.[1][3] This guide provides a comparative analysis of the essential in vitro and in vivo studies required to characterize a novel TAAR1 agonist, using the hypothetical compound 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride as a case study. Our focus is to illuminate the causal links between experimental choices and the data they generate, offering a self-validating framework for researchers and drug development professionals.

Part 1: The Foundation - In Vitro Characterization

The initial stages of drug discovery for a novel TAAR1 agonist like this compound are firmly rooted in in vitro assays. These studies are designed to answer fundamental questions about the compound's interaction with its target receptor in a controlled, cellular environment.

Target Engagement and Potency

The first critical step is to confirm that the compound binds to and activates TAAR1. The most common approach is to use recombinant cell lines (e.g., HEK293 or CHO cells) that are engineered to express human TAAR1.

Experimental Protocol: cAMP Accumulation Assay

A cornerstone for assessing TAAR1 agonism is the measurement of cyclic adenosine monophosphate (cAMP) accumulation. TAAR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to an increase in intracellular cAMP levels.[4]

Methodology:

  • Cell Culture: HEK293 cells stably expressing human TAAR1 are cultured to 80-90% confluency.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound. A known TAAR1 agonist, such as β-phenylethylamine (β-PEA), is used as a positive control.

  • cAMP Measurement: Following incubation, intracellular cAMP levels are quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration-response curve is plotted to determine the half-maximal effective concentration (EC₅₀), a measure of the compound's potency.

Data Presentation: Expected In Vitro Potency

CompoundTargetAssay TypeEC₅₀ (nM)Eₘₐₓ (%)
This compound (Hypothetical)Human TAAR1cAMP Accumulation5095
β-phenylethylamine (Reference Agonist)Human TAAR1cAMP Accumulation138100

This table illustrates the expected potency of a novel agonist compared to a known endogenous agonist.

Causality in Experimental Choice: The cAMP assay is selected for its direct and functional readout of Gαs-mediated TAAR1 activation. A low EC₅₀ value for this compound would indicate high potency, a desirable characteristic for a drug candidate.

Selectivity Profiling

A crucial aspect of drug development is to ensure that the compound is selective for its intended target to minimize off-target effects. For a TAAR1 agonist, it is particularly important to assess its activity at other monoaminergic receptors, such as dopamine and serotonin receptors.

Experimental Protocol: Receptor Binding and Functional Assays

A panel of receptor binding assays and functional assays is employed to determine the affinity and activity of this compound at a range of off-targets.

Methodology:

  • Receptor Binding Assays: Radioligand binding assays are conducted using cell membranes expressing various receptors (e.g., dopamine D₂, serotonin 5-HT₂ₐ). The ability of the test compound to displace a specific radioligand is measured to determine its binding affinity (Kᵢ).

  • Functional Assays: For receptors where binding is observed, functional assays (e.g., calcium flux for Gαq-coupled receptors, or cAMP for Gαi-coupled receptors) are performed to assess whether the compound acts as an agonist, antagonist, or inverse agonist.

Trustworthiness through Self-Validation: By systematically screening against a broad panel of receptors, we build a comprehensive safety and selectivity profile. A compound that is highly potent at TAAR1 with minimal activity at other receptors is considered to have a favorable selectivity profile.

Part 2: The Bridge to Clinical Relevance - In Vivo Evaluation

While in vitro studies provide essential information about a compound's molecular pharmacology, in vivo studies in animal models are necessary to understand its effects in a complex biological system. These studies assess the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic Profiling

Before assessing the efficacy of this compound in behavioral models, it is imperative to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Rodent Pharmacokinetic Study

Methodology:

  • Dosing: A single dose of this compound is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intraperitoneal).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and half-life (t₁/₂), are calculated.

Data Presentation: Hypothetical Pharmacokinetic Parameters

ParameterValue
Cₘₐₓ150 ng/mL
Tₘₐₓ1 hour
t₁/₂4 hours
Bioavailability (Oral)40%

This table provides a snapshot of the compound's behavior in the body.

In Vivo Target Engagement and Efficacy

The ultimate goal is to demonstrate that the TAAR1 agonist can produce a therapeutic effect in a relevant animal model. For schizophrenia, a common approach is to use models of hyperdopaminergia or NMDA receptor hypofunction.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the antipsychotic-like potential of drug candidates.[1] Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which can be attenuated by effective antipsychotics.

Methodology:

  • Habituation: Rodents are habituated to an open-field arena.

  • Pre-treatment: Animals are pre-treated with either vehicle or varying doses of this compound.

  • Challenge: Amphetamine is administered to induce hyperlocomotion.

  • Locomotor Activity Measurement: The animals' locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.

Authoritative Grounding: The antipsychotic-like efficacy of selective TAAR1 agonists in this paradigm is well-established and has been shown to be absent in TAAR1 knockout mice, confirming the receptor's contribution to the behavioral effects.[1]

Visualization of Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification cAMP Assay cAMP Assay Target Identification->cAMP Assay Potency (EC50) Selectivity Profiling Selectivity Profiling cAMP Assay->Selectivity Profiling Off-target activity Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Lead Candidate Selection Behavioral Models Behavioral Models Pharmacokinetics->Behavioral Models Dose selection Safety Assessment Safety Assessment Behavioral Models->Safety Assessment Therapeutic window G TAAR1_Agonist This compound TAAR1 TAAR1 TAAR1_Agonist->TAAR1 Gs Gαs TAAR1->Gs activates AC Adenylate Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream_Effects Modulation of Dopamine & Glutamate Neurotransmission PKA->Downstream_Effects

Caption: The canonical Gαs-cAMP signaling pathway activated by a TAAR1 agonist.

The characterization of a novel TAAR1 agonist like this compound requires a rigorous and integrated approach, bridging the gap between in vitro molecular pharmacology and in vivo physiological effects. By carefully selecting and executing a series of validated assays, researchers can build a comprehensive data package that not only elucidates the compound's mechanism of action but also provides a solid foundation for its potential clinical development. The insights gained from this comparative analysis are crucial for de-risking drug candidates and accelerating the translation of promising new therapies for neuropsychiatric disorders.

References

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed Central. [Link]

  • Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. Wellcome Open Research. [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. OUCI. [Link]

  • TAAR1 as an emerging target for the treatment of psychiatric disorders. PubMed. [Link]

  • Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers. [Link]

  • Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]

  • Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research. [Link]

  • List of TAAR1 agonists identified in BRET assay. ResearchGate. [Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. PubMed Central. [Link]

Sources

A Comparative Guide to the Efficacy of Novel Enzyme Inhibitors: Evaluating 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride Against Established FAAH and MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of the efficacy of a novel compound, 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, against well-characterized inhibitors of two key enzymes in neuropharmacology: Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidase B (MAO-B). While specific inhibitory data for this compound is not yet widely published, this guide serves as a comprehensive framework for conducting such a comparative analysis, a critical step in the drug discovery pipeline.

Our focus will be on providing the scientific rationale behind the experimental designs, detailed protocols for in vitro efficacy testing, and a clear presentation of how to interpret and compare the resulting data. This will enable a thorough assessment of the novel compound's potential as a therapeutic agent.

The Therapeutic Targets: FAAH and MAO-B

A nuanced understanding of the target enzymes is crucial for interpreting inhibitor efficacy.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] Inhibition of FAAH increases the endogenous levels of AEA, which can then modulate cannabinoid receptors (CB1 and CB2) to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists.[2][3] This makes FAAH a compelling target for the treatment of pain, anxiety disorders, and neurodegenerative diseases.[4][5]

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine, a neurotransmitter vital for motor control, motivation, and reward.[6] By inhibiting MAO-B, the synaptic concentration of dopamine is increased.[7][8] This mechanism is leveraged in the treatment of Parkinson's disease to alleviate motor symptoms and is also being explored for its potential neuroprotective effects.[6]

The Inhibitors in Focus

This guide will compare our novel compound against established inhibitors for both FAAH and MAO-B.

  • Novel Compound: this compound

  • Known FAAH Inhibitors:

    • URB597: A well-studied irreversible carbamate inhibitor of FAAH.[9][10]

    • PF-3845: A potent and highly selective piperidine urea-based irreversible inhibitor of FAAH.[9]

  • Known MAO-B Inhibitors:

    • Selegiline (L-deprenyl): An irreversible inhibitor of MAO-B widely used in the treatment of Parkinson's disease.

    • Moclobemide: A reversible inhibitor of MAO-A, included here as a point of comparison for selectivity against MAO-B.

In Vitro Efficacy Assessment: Protocols and Methodologies

To quantitatively compare the efficacy of these inhibitors, standardized in vitro enzyme inhibition assays are essential. Below are detailed protocols for assessing the inhibition of FAAH and MAO-B.

Protocol 1: Fluorometric Assay for FAAH Inhibition

This assay measures the hydrolysis of a fluorogenic substrate by FAAH. The inhibition of this process by a test compound leads to a decrease in the fluorescent signal.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate: AMC-arachidonoyl amide

  • Test compounds (this compound, URB597, PF-3845) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitors in the assay buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the solvent.[11]

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the respective inhibitor dilutions.[11]

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of the solvent.[11]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This step is crucial for irreversible inhibitors to allow for covalent modification of the enzyme.

  • Initiate Reaction: Add 10 µL of the FAAH substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader.

Protocol 2: Luminescence-Based Assay for MAO-B Inhibition (MAO-Glo™ Assay)

This commercially available assay from Promega provides a highly sensitive method for measuring MAO-B activity.[4][12][13] It relies on a luminogenic MAO substrate that is converted into luciferin, which then generates a light signal in the presence of a detection reagent.

Materials:

  • MAO-Glo™ Assay Kit (Promega), which includes:

    • MAO-B enzyme

    • Luminogenic MAO-B substrate

    • Luciferin Detection Reagent

    • MAO Reaction Buffer

  • Test compounds (this compound, Selegiline, Moclobemide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare the MAO-B enzyme and substrate solutions according to the kit's protocol.[4]

    • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Setup (in triplicate):

    • Add 25 µL of the 2X MAO-B substrate solution to each well.[14]

    • Add 0.5 µL of the test compound dilutions to the respective wells.[14]

  • Initiate MAO Reaction: Add 25 µL of the 2X MAO-B enzyme solution to each well and mix briefly.[4]

  • Incubation: Incubate the plate at room temperature for 1 hour.[14]

  • Develop Luminescent Signal: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing reaction.[4]

  • Incubation: Incubate at room temperature for 20 minutes to stabilize the signal.[14]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[14]

Data Analysis and Comparative Efficacy

The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50) , which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

For a more in-depth comparison, especially for reversible inhibitors, the inhibition constant (Ki) should be determined. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of binding affinity. The relationship between IC50 and Ki depends on the mechanism of inhibition and the substrate concentration.

Table 1: Comparative In Vitro Efficacy Data for FAAH Inhibitors

CompoundTargetIC50 (nM)Ki (µM)Mechanism of Action
This compound FAAHTo be determinedTo be determinedTo be determined
URB597FAAH~40[15]2.0 ± 0.3[9]Irreversible
PF-3845FAAH~7[16]0.23 ± 0.03[9]Irreversible

Table 2: Comparative In Vitro Efficacy Data for MAO-B Inhibitors

CompoundTargetIC50 (nM)Mechanism of Action
This compound MAO-BTo be determinedTo be determined
SelegilineMAO-B~4[17]Irreversible
MoclobemideMAO-A~200Reversible
MAO-B>10,000

Visualizing the Mechanism: Signaling Pathways

Understanding the broader biological context of enzyme inhibition is crucial. The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by FAAH and MAO-B inhibitors.

FAAH_Pathway cluster_membrane Cell Membrane AEA_ext Anandamide (AEA) (extracellular) CB1 CB1 Receptor AEA_ext->CB1 activates AEA_int Anandamide (AEA) (intracellular) AEA_ext->AEA_int transport FAAH FAAH AEA_int->FAAH substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl (or URB597/PF-3845) Inhibitor->FAAH inhibits

Caption: FAAH signaling pathway and its inhibition.

MAOB_Pathway Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B substrate DOPAL DOPAL MAO-B->DOPAL Inactive_Metabolites Inactive Metabolites (DOPAC, HVA) DOPAL->Inactive_Metabolites Inhibitor 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl (or Selegiline) Inhibitor->MAO-B inhibits

Caption: Dopamine metabolism via MAO-B and its inhibition.

Conclusion

The comprehensive evaluation of a novel compound such as this compound against established inhibitors is a cornerstone of preclinical drug development. By employing rigorous and standardized in vitro assays, researchers can obtain quantitative data on inhibitor potency (IC50) and binding affinity (Ki). This data, when placed in the context of the relevant signaling pathways, allows for an informed assessment of the compound's therapeutic potential. The methodologies and comparative framework presented in this guide are designed to facilitate such an evaluation, ultimately contributing to the discovery of new and more effective therapeutic agents.

References

  • ResearchGate. Dopamine metabolism and the action of monoamine oxidase. [Link]

  • Rock, E. M., et al. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 233(10), 3243–3253. [Link]

  • Promega GmbH. MAO-Glo™ Assay Protocol. [Link]

  • ResearchGate. Schematic presentation of the endocannabinoid system. [Link]

  • Di Marzo, V., & Piscitelli, F. (2015). The endocannabinoid system: an overview. Frontiers in behavioral neuroscience, 9, 288. [Link]

  • ResearchGate. Major components of the endocannabinoid signalling system. [Link]

  • Wikipedia. Dopamine. [Link]

  • National Center for Biotechnology Information. Metabolic pathway of dopamine synthesis and clearance. [Link]

  • Moore, B. M., et al. (2015). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Journal of medicinal chemistry, 58(10), 4172–4196. [Link]

  • Bristol Myers Squibb. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]

  • Medscape. The Role of Monoamine Oxidase Type B Inhibitors as Monotherapy and Adjunctive Therapy in Parkinson's Disease: Dopamine and MAO-B. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

  • Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019–13029. [Link]

  • Tsuboi, K., et al. (2011). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Pharmacology and Experimental Therapeutics, 338(3), 817–825. [Link]

  • Human Metabolome Technologies. Dopamine's metabolism and pathways. [Link]

  • Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 22(19), 10762. [Link]

  • Al-Hayali, M. N., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & medicinal chemistry, 105, 117697. [Link]

  • Olianas, M. C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 22(14), 7667. [Link]

  • University of South Florida Scholar Commons. Allosteric Modulation of FAAH by Direct Compounds. [Link]

  • Creative BioMart. FAAH Inhibitor Screening Assay Kit. [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 22(5), 725. [Link]

  • National Center for Biotechnology Information. Biphenyl-3-yl-4-[11C]methoxyphenylcarbamate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • BioWorld. Neurobiogen divulges new MAO-B inhibitors for Parkinson's disease. [Link]

  • Szedlacsek, S. E., & Duggleby, R. G. (1995). Analysis of the combined effect of two linear inhibitors on a single enzyme. The Biochemical journal, 305 ( Pt 2), 649–654. [Link]

  • Harrison, D. J., & Bowser, M. T. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical chemistry, 96(3), 1045–1052. [Link]

  • Sisenwine, S. F., et al. (1982). Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Drug metabolism and disposition: the biological fate of chemicals, 10(2), 161–168. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a research chemical commonly used in drug development and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Waste Characterization

Before any disposal process begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—containing a fluorinated biphenyl group and an amine hydrochloride salt—allows for an expert assessment based on analogous compounds.

The primary hazards are associated with its potential toxicity, irritant properties, and environmental impact.[1][2][3] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[4] Given the toxicological profiles of similar aromatic amines and fluorinated compounds, This compound must be presumed to be a hazardous waste .

Table 1: Inferred Hazard Profile

Hazard Class Description Rationale & Recommended Precautions
Acute Toxicity (Oral) Harmful or toxic if swallowed.[2] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. In case of ingestion, seek immediate medical attention.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3] Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3] Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[1][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][3] Handle in a well-ventilated area or a chemical fume hood to avoid generating dust.[2]

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release into the environment. Do not dispose of down the drain or in regular trash.[5][6] |

This initial characterization dictates that this material cannot be disposed of via standard trash or sewer systems.[7][8] It must be collected, stored, and transferred to a licensed hazardous waste disposal facility.

On-Site Waste Management: The Disposal Workflow

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures safety and compliance from the laboratory bench to final removal by environmental health and safety (EHS) professionals.

DisposalWorkflow cluster_0 Step 1: Point of Generation (Lab Bench) cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (e.g., residual solid, contaminated labware) B Select Compatible Container (HDPE, Glass) A->B Segregate C Affix 'HAZARDOUS WASTE' Label List Chemical Contents & Hazards B->C Prepare D Place Waste in Container Keep Container Closed C->D Fill E Store in Satellite Accumulation Area (SAA) Under Generator's Control D->E Store F Inspect SAA Weekly Check for Leaks & Label Integrity E->F Maintain G Container 90% Full: Request EHS Pickup F->G Trigger H EHS Transports to Central Accumulation Area (CAA) G->H Collection I Transport to Licensed Waste Disposal Facility H->I Shipment

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Collect unreacted or residual this compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix with incompatible waste streams. For instance, keep halogenated solvents separate from non-halogenated ones unless your institution's EHS guidelines permit it.[9]

  • Incompatibility: Avoid mixing this amine hydrochloride salt with strong bases or strong oxidizing agents in the same waste container, as this could cause a chemical reaction.[8]

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[8] The container must be in good condition, free of cracks or deterioration.

  • Label Immediately: As soon as you designate a container for this waste, it must be labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[10][11] List all constituents if it is a mixture. Do not use abbreviations or chemical formulas.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[8][11] This could be inside a chemical fume hood or a designated cabinet.

  • Container Management: Keep the waste container closed at all times except when adding waste.[8] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container.

  • Volume Limits: Federal regulations limit the amount of waste that can be stored in an SAA. Typically, this is no more than 55 gallons of total hazardous waste, though institutional and state limits may be stricter.[10]

4. Requesting Waste Pickup:

  • Initiate Pickup: Once your waste container is 90% full, or if you will no longer be generating this waste stream, submit a request for pickup to your institution's EHS department.

  • Timely Removal: Full containers must be removed from the SAA within three days.[8] However, it is best practice to request pickup well before this deadline. EHS will then transport the waste from the SAA to a Central Accumulation Area (CAA) before it is sent to a licensed disposal facility.[11]

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is a component of safe disposal.

1. Personal Protection:

  • Before cleaning any spill, ensure you are wearing appropriate PPE: a lab coat, nitrile gloves, and chemical safety goggles.[1] For large spills or if dust is generated, respiratory protection may be necessary.[12]

2. Spill Containment and Cleanup:

  • For Solid Spills: Gently sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[1][5]

  • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain the spill.

  • Decontamination: After removing the bulk material, decontaminate the area. A solution of soap and water is generally effective for surfaces.[6] For equipment, triple rinsing with a suitable solvent (that is also collected as hazardous waste) may be required.[10]

  • Disposal of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container along with the primary chemical waste.[12]

By following this structured, safety-first approach, researchers can ensure that the disposal of this compound is managed in a way that is safe, environmentally responsible, and fully compliant with regulatory standards.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • Safety Data Sheet - Aromatic Amine DECONtamination Solution . SKC Inc. [Link]

  • Recovery of amines from by-product chloride salts.
  • DECONtamination Solution, Aromatic Amines, 1 gal . SKC Inc. [Link]

  • Continuous removal of contaminants from amine solutions . ResearchGate. [Link]

Sources

Personal protective equipment for handling 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personal safety and proper management of this chemical compound within a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Triage

This compound is a research chemical for which a specific, comprehensive toxicological profile may not be publicly available. Therefore, a conservative approach to handling is mandated, treating it as potentially hazardous upon acute and chronic exposure. Structurally, the compound is an aromatic amine and a biphenyl derivative.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some aromatic amines are known or suspected carcinogens.

  • Fluorinated Compounds: The presence of a fluorine atom can alter the compound's reactivity and metabolic pathways, potentially increasing its toxicity.

  • Hydrochloride Salt: As a salt, the compound is likely a solid, which can present an inhalation hazard if it becomes airborne dust.

Given these structural alerts, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Similar to other amine hydrochlorides, direct contact is likely to cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Oral ingestion may lead to toxic effects.[1]

A thorough risk assessment should be conducted before any handling of this compound.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne dust, preventing severe eye irritation.[4][5]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Studies on aromatic amines show that glove material and thickness are critical for preventing permeation.[5][6][7] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A lab coat that fastens in the front. For larger quantities or potential for splashing, chemical-resistant coveralls or an apron should be worn.Protects skin and personal clothing from contamination.[4][8][9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood or in case of a spill.Prevents inhalation of the compound, which can cause respiratory irritation.[1][3]
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure start Start: Prepare to Handle Compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review SDS of Analogous Compounds risk_assessment->sds_review eye_protection Select Eye Protection: - Goggles or Face Shield sds_review->eye_protection hand_protection Select Hand Protection: - Nitrile/Neoprene Gloves - Consider Double Gloving sds_review->hand_protection body_protection Select Body Protection: - Lab Coat - Chemical-Resistant Apron (if needed) sds_review->body_protection respiratory_protection Select Respiratory Protection: - NIOSH-Approved Respirator (if needed) sds_review->respiratory_protection donning Don PPE in Correct Order eye_protection->donning hand_protection->donning body_protection->donning respiratory_protection->donning handling Handle Compound in a Ventilated Area (e.g., Fume Hood) donning->handling doffing Doff PPE Carefully to Avoid Contamination handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal end End: Procedure Complete disposal->end

Caption: PPE selection and handling workflow diagram.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures that the compound is handled safely at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • The storage container should be clearly labeled with the chemical name and hazard warnings.

Handling and Weighing
  • All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure.[12][5]

  • When weighing, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Avoid raising dust. If the compound is a fine powder, take extra care.[1]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear the appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation.[10][11]

  • Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble) and absorb the cleaning material into an inert absorbent.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste contaminated with this compound, including gloves, weighing papers, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Empty Containers: The first rinse of an empty container should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to err on the side of caution and collect all rinses.

  • Chemical Neutralization: Due to the amine group, the compound is basic. For larger quantities of waste, neutralization may be considered. However, this should only be performed by trained personnel. The hydrochloride salt will be acidic in solution and can be neutralized with a weak base like sodium bicarbonate.[13] The neutralized solution should still be disposed of as hazardous waste unless deemed safe by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on hazardous waste disposal.[14]

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • (n.d.). 4 - SAFETY DATA SHEET.
  • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. Retrieved from [Link]

  • (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.